molecular formula C6H9NO3 B054401 (2-Oxopyrrolidin-1-yl)acetic acid CAS No. 53934-76-2

(2-Oxopyrrolidin-1-yl)acetic acid

Cat. No.: B054401
CAS No.: 53934-76-2
M. Wt: 143.14 g/mol
InChI Key: JGPIWNNFLKDTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Oxopyrrolidin-1-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPIWNNFLKDTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389845
Record name (2-oxopyrrolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53934-76-2
Record name 2-Oxo-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53934-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-oxopyrrolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Oxopyrrolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Oxopyrrolidin-1-yl)acetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Oxopyrrolidin-1-yl)acetic Acid

Abstract

This compound, also known as 2-Oxo-1-pyrrolidineacetic acid, is a chemical compound with the molecular formula C6H9NO3.[1] It is recognized both as a key impurity (Impurity D) of Piracetam, a nootropic drug, and as a valuable reagent in the synthesis of novel pharmaceutical compounds, such as pyrazolopyridines which act as PDE4B inhibitors.[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its role in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identifiers

The molecule consists of a 2-pyrrolidone ring N-substituted with an acetic acid group. The structural identifiers and representations are crucial for database searches and unambiguous identification.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Structural Representations

Identifier Value Reference
IUPAC Name 2-(2-oxopyrrolidin-1-yl)acetic acid [1]
CAS Number 53934-76-2 [1][2]
Molecular Formula C6H9NO3 [1][3]
Canonical SMILES C1CC(=O)N(C1)CC(=O)O [1]
InChI InChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10) [1]
InChIKey JGPIWNNFLKDTSR-UHFFFAOYSA-N [1]

| Synonyms | 2-Oxo-1-pyrrolidineacetic acid, Piracetam EP Impurity D |[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are essential for understanding its behavior in various solvents and under different experimental conditions.

Table 2: Physicochemical Data

Property Value Reference
Molecular Weight 143.14 g/mol [1][3]
Monoisotopic Mass 143.058243149 Da [1][4]
Appearance Off-white to light yellow solid [2]
Melting Point 143°C (from benzene) [2][3]
Boiling Point (Predicted) 379.1 ± 25.0 °C [2]
Density (Predicted) 1.319 ± 0.06 g/cm³ [2]
pKa (Predicted) 3.75 ± 0.10 [2][4]
XLogP3-AA -0.6 [4]
Topological Polar Surface Area 57.6 Ų [4]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly, Heated), Methanol (Slightly) [2]

| Storage Temperature | Room Temperature, Sealed in dry |[2] |

Experimental Protocols: Synthesis

A common laboratory-scale synthesis involves the debenzylation of a benzyl ester precursor via catalytic hydrogenation.[2][3]

Protocol: Synthesis from Benzyl (2-oxopyrrolidin-1-yl) acetate [2][3]

  • Dissolution: Dissolve Benzyl (2-oxopyrrolidin-1-yl) acetate (1.0 mmol, 233 mg) in methanol (5 mL) at room temperature (23 °C).

  • Catalyst Addition: Add 10 wt% Palladium on carbon (Pd/C) catalyst (100 mg) to the solution.

  • Degassing: Deoxygenate the reaction mixture using a vacuum pump.

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir.

  • Reaction Monitoring: Allow the reaction to proceed for 3 hours.

  • Filtration: Filter the reaction mixture through a diatomaceous earth pad to remove the Pd/C catalyst.

  • Washing: Wash the diatomaceous earth pad with additional methanol (100 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the final product, this compound. The reported yield is quantitative (143 mg, 100%).[2][3]

G start Benzyl (2-oxopyrrolidin-1-yl) acetate in Methanol reagents 10 wt% Pd/C H₂ atmosphere start->reagents Add conditions 3 hours 23 °C reagents->conditions React for filtration Filter through diatomaceous earth conditions->filtration Then concentration Concentrate under reduced pressure filtration->concentration end_product This compound concentration->end_product

Caption: Workflow for the synthesis of this compound.

Applications and Logical Relationships

This compound holds a dual role in the pharmaceutical landscape. It is primarily known as a process impurity in the manufacturing of Piracetam. However, its chemical structure also makes it a useful building block for more complex molecules. Notably, it has been used as a reagent in the preparation of pyrazolopyridines, which are investigated as inhibitors of phosphodiesterase 4B (PDE4B), a target for treating inflammatory diseases.[2]

G cluster_0 Pharmaceutical Relevance A This compound B Piracetam A->B  Is an impurity of (Impurity D) C PDE4B Inhibitors (e.g., Pyrazolopyridines) A->C  Is a reagent for the synthesis of

Caption: Logical relationships of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an eye irritant.[1][2]

  • Hazard Statements :

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles and gloves. Store in a dry, well-sealed container at room temperature.[2]

References

An In-depth Technical Guide to the Neuronal Mechanism of Action of (2-Oxopyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxopyrrolidin-1-yl)acetic acid, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), belongs to the racetam class of nootropic agents. While research on this specific molecule is limited, its structural similarity to piracetam—the archetypal racetam—provides a strong basis for elucidating its mechanism of action in neuronal cells. This guide synthesizes the current understanding of the neuronal effects of racetams, focusing on piracetam as a proxy for this compound. The core mechanisms involve the modulation of glutamatergic and cholinergic neurotransmission, enhancement of neuronal plasticity, and neuroprotective effects. This document details these mechanisms, presents quantitative data from relevant studies, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways and workflows.

Core Neuronal Mechanisms of Action

The cognitive-enhancing effects of this compound and related racetams are believed to stem from a multi-faceted interaction with neuronal systems rather than a single target. The primary mechanisms are:

  • Modulation of Glutamatergic Neurotransmission: A principal target is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission. This compound likely acts as a positive allosteric modulator (PAM) of AMPA receptors.[1] By binding to an allosteric site, it is hypothesized to slow the receptor's deactivation and desensitization, thereby prolonging the excitatory postsynaptic potential and enhancing synaptic strength.[2][3] This potentiation of AMPA receptor function is a cornerstone of enhanced synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4]

  • Enhancement of Cholinergic Function: The cholinergic system is crucial for attention, learning, and memory. Racetams have been shown to increase the action of acetylcholine via muscarinic cholinergic (ACh) receptors.[5] This may be achieved by increasing the density of these receptors on neuronal membranes, leading to more efficient signal transmission.[4] Some studies suggest that the efficacy of piracetam is significantly enhanced when co-administered with a choline source.

  • Neuroprotection and Cellular Resilience: this compound is expected to exhibit neuroprotective properties. This includes protecting neurons from damage induced by excitotoxicity, a process triggered by excessive glutamate receptor activation.[6][7] Furthermore, it may improve neuronal resistance to hypoxia and other metabolic insults.[8]

  • Increased Neuronal Membrane Fluidity: Racetams are thought to increase the fluidity of neuronal cell membranes, particularly in aged or damaged cells.[9] This biophysical change can restore the function of membrane-bound proteins, such as receptors and ion channels, facilitating improved intercellular communication.[4]

  • Enhanced Cerebral Blood Flow and Metabolism: An increase in cerebral blood flow and oxygen consumption in the brain has been observed with piracetam administration, particularly in regions with compromised blood supply.[5] This is thought to improve neuronal metabolism and energy production, supporting cognitive functions.[4]

  • Upregulation of Neurotrophic Factors: Compounds like Noopept, a dipeptide derivative of piracetam, have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the hippocampus.[7] These neurotrophins are vital for neuronal survival, growth, and synaptic plasticity.

Quantitative Data Summary

The following tables summarize quantitative findings from studies on piracetam and related compounds, providing insights into the potential efficacy of this compound.

Parameter AssessedCompoundModel SystemConcentration/DoseObserved EffectReference
AMPA Receptor Modulation
fEPSP AmplitudePiracetamRat Hippocampal Slices500 μMModest increase (26.5 ± 10.1%)
Plasma Membrane DepolarizationPiracetamRat Brain Synaptosomes1 mMSlow, weak depolarization
Cholinergic System Effects
Acetylcholine UtilizationPiracetamRat Hippocampus300 mg/kg i.p.Increased
High-Affinity Choline UptakePiracetamRat Hippocampus300 mg/kg i.p.Increased
Cerebral Blood Flow
Regional CBF (Hypotensive Ischemia)PiracetamCats200 mg/kgSignificant improvement (28.8-32.0%)
Regional CBF (Acute Ischemia)PiracetamHuman Patients6-10 g i.v.18.9% increase in grey matter
Task-Related CBF ActivationPiracetamPost-stroke Aphasic Patients2400 mg twice daily (6 weeks)Significant increase in language-activated areas
Neurotrophic Factor Expression
BDNF & NGF mRNANoopeptRat HippocampusAcute & Chronic DosingIncreased expression
Neuroprotection
Mitochondrial Membrane PotentialPiracetamSerum-deprived cells-Ameliorated decrease
IL-6 Levels (LPS-induced)PiracetamRat Hippocampus200 mg/kg i.p.Ameliorated increase

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This protocol is for recording AMPA receptor-mediated currents in cultured neurons to assess the modulatory effects of a test compound.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose. Bubble with 95% O₂/5% CO₂.

  • Intracellular (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH.

  • Pharmacological agents: Tetrodotoxin (TTX, 1 µM), Picrotoxin (50 µM), D-AP5 (50 µM), this compound (test compound).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare aCSF and intracellular solution.

  • Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a neuron with the micropipette and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of stronger negative pressure to establish the whole-cell configuration.

  • In voltage-clamp mode, hold the cell at -70 mV.

  • Allow the cell to dialyze with the intracellular solution for 5-10 minutes.

  • Add TTX, picrotoxin, and D-AP5 to the aCSF to block voltage-gated sodium channels, GABA-A receptors, and NMDA receptors, respectively, thereby isolating AMPA receptor-mediated currents.

  • Record baseline spontaneous or evoked excitatory postsynaptic currents (EPSCs).

  • Apply this compound at various concentrations to the perfusion bath and record changes in the amplitude, frequency, and kinetics (rise and decay times) of the EPSCs.

  • Wash out the compound to observe reversibility of the effects.

  • Analyze the data to determine the effect of the compound on AMPA receptor function.

Radioligand Binding Assay for Muscarinic Acetylcholine Receptors

This protocol determines the affinity of a test compound for muscarinic acetylcholine receptors in brain tissue homogenates.

Materials:

  • Rat brain tissue (e.g., hippocampus or cortex)

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS)

  • Non-specific binding control: Atropine (10 µM)

  • Test compound: this compound

  • 96-well plates, filter mats (GF/C), scintillation counter.

Procedure:

  • Homogenize brain tissue in cold lysis buffer.

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • In a 96-well plate, add in order:

    • 150 µL of membrane preparation (50-120 µg protein)

    • 50 µL of competing test compound at various concentrations (or buffer for total binding, or atropine for non-specific binding)

    • 50 µL of [³H]NMS at a concentration near its Kd.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% PEI.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis for BDNF Expression

This protocol quantifies the expression of BDNF in brain tissue following treatment with the test compound.

Materials:

  • Rat hippocampal tissue

  • Acid-Extraction Buffer: 50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, adjusted to pH 4.0 with acetic acid. Add protease inhibitors before use.

  • SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes.

  • Blocking Buffer: 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary antibodies: anti-BDNF, anti-β-actin (loading control).

  • Secondary antibody: HRP-conjugated anti-goat or anti-mouse IgG.

  • Chemiluminescent substrate.

Procedure:

  • Homogenize hippocampal tissue in acid-extraction buffer.

  • Sonicate the suspension on ice and incubate for 30 minutes.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • Determine protein concentration of the supernatant.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-BDNF antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

  • Strip the blot and re-probe with anti-β-actin antibody for normalization.

  • Quantify band intensities using densitometry software.

Neuroprotection Assay against Glutamate Excitotoxicity (MTT Assay)

This assay assesses the ability of a test compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • Neuronal cell line (e.g., HT22 or PC12) or primary neurons.

  • 96-well plates.

  • Glutamate solution (e.g., 5-40 mM).

  • Test compound: this compound.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce excitotoxicity by adding a high concentration of glutamate to the culture medium for 24 hours. Include control wells (no treatment), glutamate-only wells, and test compound-only wells.

  • After the incubation period, remove the medium and add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group and determine the neuroprotective effect of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Influx Na+ Influx AMPA_R->Na_Influx Channel Opening Racetam This compound Racetam->AMPA_R Positive Allosteric Modulation Depolarization Depolarization (EPSP) Na_Influx->Depolarization Leads to LTP Synaptic Plasticity (LTP) Depolarization->LTP Enhances

Caption: Positive allosteric modulation of AMPA receptors.

Cholinergic_System_Enhancement Racetam This compound Membrane Neuronal Membrane Racetam->Membrane Increases Receptor Density ACh_Receptor Muscarinic ACh Receptors ACh_Signaling Enhanced Acetylcholine Signaling ACh_Receptor->ACh_Signaling Potentiates Cognition Improved Learning & Memory ACh_Signaling->Cognition Membrane->ACh_Receptor

Caption: Enhancement of the cholinergic system.

Neurotrophic_Factor_Upregulation Racetam This compound (or its metabolites) Nucleus Neuronal Nucleus Racetam->Nucleus Activates signaling cascade Gene_Expression Gene Transcription (BDNF, NGF) Nucleus->Gene_Expression Translation Protein Synthesis Gene_Expression->Translation Neurotrophins BDNF & NGF Proteins Translation->Neurotrophins Plasticity Neuronal Survival, Growth & Plasticity Neurotrophins->Plasticity Promotes

Caption: Upregulation of neurotrophic factors.

Experimental_Workflow_Neuroprotection Start Seed Neuronal Cells in 96-well plate Pretreat Pre-treat with This compound Start->Pretreat Induce Induce Excitotoxicity (e.g., with Glutamate) Pretreat->Induce Incubate Incubate for 24h Induce->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 2-4h MTT->Incubate2 Dissolve Dissolve Formazan with DMSO Incubate2->Dissolve Read Measure Absorbance at 570 nm Dissolve->Read Analyze Calculate Cell Viability (%) Read->Analyze

Caption: Workflow for MTT neuroprotection assay.

Conclusion

The mechanism of action for this compound in neuronal cells is understood to be multifaceted, primarily based on extensive research into its structural analog, piracetam. It acts as a positive allosteric modulator of AMPA receptors, enhances cholinergic neurotransmission, improves neuronal membrane fluidity, increases cerebral blood flow, and upregulates key neurotrophic factors. These convergent actions contribute to enhanced synaptic plasticity, neuroprotection, and improved cognitive function. The experimental protocols provided herein offer a robust framework for the further characterization and validation of these mechanisms for this compound and other novel racetam derivatives. This comprehensive understanding is crucial for the targeted development of new nootropic agents for a variety of neurological and cognitive disorders.

References

The Genesis of a Nootropic Pioneer: A Technical History of 2-Oxo-1-pyrrolidineacetic Acid (Piracetam)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis history of 2-Oxo-1-pyrrolidineacetic acid, commonly known as piracetam. As the first compound to be described as a "nootropic," piracetam's origins are a significant chapter in the field of neuropharmacology. This document details the initial serendipitous discovery, outlines the evolution of its chemical synthesis, presents detailed experimental protocols for key methodologies, and offers a comparative analysis of various synthetic routes through structured data. Visual diagrams of reaction pathways and experimental workflows are included to provide a comprehensive understanding for researchers and drug development professionals.

Discovery: A Serendipitous Foray into Cognitive Enhancement

The story of 2-Oxo-1-pyrrolidineacetic acid begins in the 1960s at the Belgian pharmaceutical company UCB.[1] A team led by the Romanian psychologist and chemist, Dr. Corneliu E. Giurgea, was initially aiming to synthesize a cyclic derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] The primary objective was to develop a compound with the ability to easily cross the blood-brain barrier, with the anticipated outcome of a calming or sleep-inducing agent.[1]

However, the resulting molecule, 2-oxo-1-pyrrolidine acetamide, later named Piracetam, did not produce the expected sedative effects.[1] Instead, early animal studies revealed a novel and unexpected pharmacological profile: the compound appeared to enhance cognitive functions, particularly learning and memory, without inducing sedation or stimulation.[1] This unique characteristic led Dr. Giurgea to propose a new class of drugs. In 1972, he coined the term "nootropic," derived from the Greek words nous (mind) and trepein (to bend or turn), to describe substances that enhance cognitive function with a high safety profile.[1] Piracetam was the first compound to be defined by these properties, making it the progenitor of the racetam class of drugs.[1]

The Evolution of Synthesis: From Concept to Industrial Production

The initial synthesis of piracetam has been refined and adapted over the decades, leading to several viable methods for its production. The most common and historically significant approaches are detailed below.

The Classical Synthesis: N-alkylation of 2-Pyrrolidone

The most widely recognized and practiced synthesis of piracetam involves the N-alkylation of 2-pyrrolidone. This method is typically a two-step process: the formation of a 2-pyrrolidone salt followed by its reaction with an acetic acid derivative, and subsequent amidation.

Step 1: Formation of Ethyl 2-oxo-1-pyrrolidineacetate

Initially, 2-pyrrolidone is treated with a strong base to form a sodium salt. This salt then undergoes a condensation reaction with ethyl chloroacetate to yield ethyl 2-oxo-1-pyrrolidineacetate.

Step 2: Amination to Piracetam

The resulting ester, ethyl 2-oxo-1-pyrrolidineacetate, is then converted to the final product, 2-Oxo-1-pyrrolidineacetic acid (piracetam), through amination with ammonia.

Synthesis_Pathway_1 2-Pyrrolidone 2-Pyrrolidone Sodium_2-pyrrolidonide Sodium 2-pyrrolidonide 2-Pyrrolidone->Sodium_2-pyrrolidonide + Sodium Methoxide Sodium_Methoxide Sodium_Methoxide Ethyl_Chloroacetate Ethyl_Chloroacetate Ammonia Ammonia Ethyl_2-oxo-1-pyrrolidineacetate Ethyl 2-oxo-1-pyrrolidineacetate Sodium_2-pyrrolidonide->Ethyl_2-oxo-1-pyrrolidineacetate + Ethyl Chloroacetate Piracetam 2-Oxo-1-pyrrolidineacetic acid (Piracetam) Ethyl_2-oxo-1-pyrrolidineacetate->Piracetam + Ammonia

Diagram 1: Classical synthesis pathway of Piracetam.
Alternative Synthesis: From Ethyl 4-chloro-n-butanoate

An alternative approach to piracetam synthesis starts with ethyl 4-chloro-n-butanoate and glycinamide hydrochloride. This method involves a cyclization reaction to form the pyrrolidone ring and introduce the acetamide side chain in a single pot.

Synthesis_Pathway_2 cluster_reactants Reactants Ethyl_4-chloro-n-butanoate Ethyl 4-chloro-n-butanoate Piracetam 2-Oxo-1-pyrrolidineacetic acid (Piracetam) Ethyl_4-chloro-n-butanoate->Piracetam Glycinamide_HCl Glycinamide Hydrochloride Glycinamide_HCl->Piracetam Base Base (e.g., NaHCO3, K2CO3) Base->Piracetam Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Piracetam

Diagram 2: Alternative synthesis from ethyl 4-chloro-n-butanoate.

Experimental Protocols

Protocol for Classical Synthesis

This protocol is a representative example of the N-alkylation of 2-pyrrolidone.

Step 1: Preparation of Sodium 2-pyrrolidonide

  • In a three-necked flask equipped with a mechanical stirrer, add 850 kg of 2-pyrrolidone.

  • Dissolve the 2-pyrrolidone in a sodium methoxide solution to form the sodium salt.

Step 2: Synthesis of Ethyl 2-pyrrolidoneacetate

  • To the solution of sodium 2-pyrrolidonide, add approximately 128 kg of ethyl chloroacetate.

  • The condensation reaction forms ethyl 2-pyrrolidoneacetate.

Step 3: Amination to 2-Pyrrolidone Acetamide (Piracetam)

  • Introduce ammonia gas into the reaction mixture containing ethyl 2-pyrrolidoneacetate.

  • Stir the mixture for 2 hours.

  • Allow the reaction mixture to stand, leading to crystallization.

  • Collect the crystals and dry them to obtain 2-Oxo-1-pyrrolidineacetic acid. The reported yield for this specific scale is 76%.[3]

A variation of this protocol with a higher reported yield involves the following:

  • React 0.60 mol of α-pyrrolidone with a methanol solution of sodium methoxide in toluene under reduced pressure.

  • After removal of methanol, a toluene solution of methyl chloroacetate is added, and the reaction is maintained at 20-110°C for 5 hours.

  • The intermediate is then reacted with an ammonia/methanol solution at 50-70°C for 3-18 hours.

  • After recrystallization from an alcohol solvent, a yield of 82.4% with a purity of over 99.9% is reported.

Protocol for Alternative Synthesis

The following protocols are based on the reaction of ethyl-4-chloro-n-butanoate and glycinamide hydrochloride with different bases and solvents.

General Procedure:

  • Mix ethyl-4-chloro-n-butanoate, glycinamide hydrochloride, a base, and an alcohol solvent in a flask.

  • Heat the mixture to reflux for 20 to 30 hours.

  • Filter the hot solution to remove insoluble salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the residue to obtain piracetam.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods.

Synthesis RouteKey ReagentsSolventReaction ConditionsYield (%)Purity (%)Reference
Classical 2-Pyrrolidone, Sodium Methoxide, Ethyl Chloroacetate, AmmoniaToluene, MethanolStepwise reaction76Not Specified[3]
Classical (Variant) α-Pyrrolidone, Sodium Methoxide, Methyl Chloroacetate, AmmoniaToluene, Methanol20-110°C (alkylation), 50-70°C (amination)82.4>99.9
Alternative Ethyl-4-chloro-n-butanoate, Glycinamide HCl, Sodium CarbonateEthanolReflux, 20 hours55.9Not Specified
Alternative Ethyl-4-chloro-n-butanoate, Glycinamide HCl, Sodium BicarbonateMethanolReflux, 24 hours52.8Not Specified
Alternative Ethyl-4-chloro-n-butanoate, Glycinamide HCl, Potassium CarbonateMethanolReflux, 22 hours57.7Not Specified
Alternative Ethyl-4-chloro-n-butanoate, Glycinamide HCl, Sodium CarbonateEthanolReflux, 25 hours58.0Not Specified

Experimental Workflow Visualization

The general workflow for the synthesis and purification of piracetam can be visualized as follows:

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants & Solvent) Start->Reaction_Setup Heating_Reflux Heating / Reflux Reaction_Setup->Heating_Reflux Hot_Filtration Hot Filtration (Removal of Salts) Heating_Reflux->Hot_Filtration Solvent_Evaporation Solvent Evaporation (Reduced Pressure) Hot_Filtration->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Final_Product Pure Piracetam Filtration_Drying->Final_Product

Diagram 3: General experimental workflow for Piracetam synthesis.

Conclusion

The discovery of 2-Oxo-1-pyrrolidineacetic acid was a pivotal moment in neuropharmacology, introducing the concept of nootropics and paving the way for the development of a new class of cognitive enhancers. The synthesis of piracetam has evolved from its initial laboratory preparation to robust and scalable industrial methods. The classical synthesis via N-alkylation of 2-pyrrolidone and the alternative route from ethyl 4-chloro-n-butanoate both offer viable pathways to the final product, with varying yields and reaction conditions. This guide provides a comprehensive technical overview intended to aid researchers and professionals in understanding the historical context and practical synthesis of this foundational nootropic compound. Further research into optimizing reaction conditions and exploring greener synthetic routes continues to be an area of interest in medicinal and process chemistry.

References

An In-Depth Technical Guide on the Pharmacokinetic Profile and Metabolism of (2-Oxopyrrolidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid is a chemical entity of interest primarily due to its status as a principal impurity and degradation product of Piracetam, a widely recognized nootropic agent used to enhance cognitive function.[1] Understanding the pharmacokinetic profile and metabolic fate of such impurities is crucial for drug safety, efficacy, and regulatory compliance. This document provides a detailed overview of the current understanding of this compound's behavior in biological systems.

Pharmacokinetic Profile

Direct and dedicated studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the current scientific literature. However, the pharmacokinetic properties of its parent compound, Piracetam, have been extensively documented and provide a strong basis for predicting the behavior of its degradation product.

Inferred Pharmacokinetic Parameters

Piracetam is characterized by rapid and nearly complete absorption following oral administration, with a bioavailability approaching 100%.[3] It is excreted almost entirely unchanged in the urine through glomerular filtration.[3] Crucially, no metabolites of Piracetam have been identified to date.[3][4][5] This lack of metabolic transformation strongly suggests that its degradation product, this compound, would likely follow a similar pathway of being readily absorbed and excreted unchanged.

The table below summarizes the key pharmacokinetic parameters of Piracetam, which can be used as a surrogate to estimate the likely profile of this compound.

ParameterValue (for Piracetam)Reference
Bioavailability (Oral) ≈100%[3]
Time to Peak Plasma Concentration (Tmax) 30-90 minutes[4]
Elimination Half-life (t½) ~5 hours (plasma), ~8 hours (cerebrospinal fluid)[3]
Metabolism Not metabolized[4][5]
Primary Route of Excretion Renal (unchanged in urine)[3]

Metabolism

As established, Piracetam does not undergo significant metabolism in the body.[4][5] The primary mechanism of elimination is renal excretion of the unchanged drug. This metabolic inertia is a key feature of Piracetam's pharmacokinetic profile.

Given that this compound is a product of Piracetam's degradation, it is highly probable that it is also not a substrate for metabolic enzymes and is excreted from the body without further biotransformation.

The logical relationship between Piracetam and its degradation product is illustrated in the following diagram:

Piracetam Piracetam (2-oxo-1-pyrrolidine acetamide) DegradationProduct This compound (Piracetam Impurity D) Piracetam->DegradationProduct Degradation

Piracetam and its degradation product.

Experimental Protocols

While specific in-vivo pharmacokinetic studies for this compound are lacking, a validated analytical method for its simultaneous quantification with Piracetam and other impurities has been developed. This method is suitable for pharmacokinetic and bioequivalence studies.[4]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection has been established for the determination of this compound in biological matrices.[4]

Instrumentation and Conditions:

  • Column: Reversed-phase C18 Nucleosil column (25 cm × 0.46 cm, 10 µm)[4]

  • Mobile Phase: An aqueous solution containing 0.2 g/L of triethylamine and acetonitrile in a ratio of 85:15 (v/v). The pH is adjusted to 6.5 with phosphoric acid.[4]

  • Flow Rate: 1 mL/min[4]

  • Detection: UV spectrophotometer at a wavelength of 205 nm[4]

  • Quantification Limit: 25 ng/mL[4]

The workflow for the analysis of this compound in biological samples is depicted below:

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Injection Injection into HPLC System SupernatantCollection->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (205 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Integration & Quantification Chromatogram->Quantification

Workflow for HPLC analysis.

Conclusion

The pharmacokinetic profile and metabolism of this compound are inferred to closely mirror those of its parent compound, Piracetam. It is expected to be rapidly absorbed and excreted unchanged in the urine, with no significant metabolic transformation. A robust and sensitive HPLC method is available for its quantification in biological fluids, which is essential for any future pharmacokinetic investigations or for monitoring its levels as an impurity in Piracetam formulations. Further direct studies on this compound would be beneficial to definitively establish its ADME properties.

References

In-Depth Technical Guide: Solubility and Stability of (2-Oxopyrrolidin-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxopyrrolidin-1-yl)acetic acid, also known as P2A and Piracetam EP Impurity D, is a significant compound in pharmaceutical research and development, primarily recognized as a key impurity and degradation product of Piracetam. A thorough understanding of its solubility and stability is crucial for the development of robust analytical methods, formulation design, and ensuring the quality and safety of pharmaceutical products. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in various solvents and under different environmental conditions. It also outlines detailed experimental protocols for determining these properties and includes visual workflows to aid in experimental design. While extensive quantitative data is not publicly available, this guide consolidates existing qualitative information and provides the methodologies for its empirical determination.

Physicochemical Properties

This compound is an off-white to light yellow solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Synonyms Piracetam EP Impurity D, 2-Oxo-1-pyrrolidineacetic acid[1][2]
Molecular Formula C₆H₉NO₃[3]
Molecular Weight 143.14 g/mol [3]
Melting Point 143 °C (in benzene)[4]
Boiling Point (Predicted) 379.1 ± 25.0 °CN/A
Density (Predicted) 1.319 ± 0.06 g/cm³N/A
pKa (Predicted) 3.75 ± 0.10N/A

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions of its solubility have been documented.

Qualitative Solubility

The available information on the solubility of this compound in common laboratory solvents is summarized in Table 2. It is important to note that a Safety Data Sheet for the compound explicitly states "No data available" for water solubility, highlighting the need for empirical determination.[4]

SolventSolubilityNotes
ChloroformSparingly solubleN/A
Ethyl AcetateSlightly solubleSolubility increases with heating
MethanolSlightly solubleN/A
WaterData not availableA previously cited value of 80 g/L lacks a specified solvent and requires verification.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a series of glass vials. The excess solid ensures that a saturated solution is formed.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples by shaking for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC method (see Section 4 for a suitable method).

  • Calculate the solubility by accounting for the dilution factor.

Workflow for Shake-Flask Solubility Determination:

G Shake-Flask Solubility Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess P2A to vials prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72 hours) prep2->equil Equilibrate analysis1 Filter supernatant equil->analysis1 Separate solid and liquid analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 end Solubility Data analysis3->end Calculate solubility

Caption: Workflow for determining thermodynamic solubility.

Stability Profile

The stability of this compound is a critical parameter, particularly as it is a known degradation product of Piracetam. Forced degradation studies on Piracetam provide valuable insights into the stability of P2A.

Summary of Stability

Forced degradation studies indicate that this compound is susceptible to degradation under alkaline conditions.[5] It demonstrates good stability under acidic, neutral, oxidative, thermal, and photolytic stress.[1][5]

Stress ConditionObservation
Alkaline (e.g., 0.5 M NaOH at 80 °C) Significant degradation observed.[1][5]
Acidic (e.g., 5 M HCl at 80 °C) Stable.[1][5]
Neutral (Water at 80 °C) Stable.[1][5]
Oxidative (e.g., 30% H₂O₂ at RT) Stable.[1][5]
Thermal (e.g., 50 °C for 60 days) Stable.[1]
Photolytic (Sunlight exposure) Stable.[1][5]
Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and heat at a specified temperature (e.g., 80 °C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and heat at a specified temperature (e.g., 80 °C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 70 °C). Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and detect any co-eluting degradation products.

Workflow for Forced Degradation Study:

G Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis start P2A Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photo Photolytic start->photo sampling Sample at time points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-PDA sampling->hplc data Assess Degradation & Peak Purity hplc->data end Stability Profile data->end Identify degradation products & pathways

Caption: Workflow for assessing the stability of a compound.

Analytical Method for Quantification

A validated stability-indicating analytical method is paramount for accurate solubility and stability studies. A reported Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the separation and quantification of this compound from Piracetam and other related impurities.[6][7][8]

ParameterCondition
Column Reversed-phase C18 (e.g., Nucleosil, 25 cm x 4.6 mm, 10 µm)
Mobile Phase Aqueous solution of 0.2 g/L triethylamine and acetonitrile (85:15, v/v), pH adjusted to 6.5 with phosphoric acid
Flow Rate 1 mL/min
Detection UV at 205 nm
Temperature Ambient

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information to suggest that this compound is directly involved in any specific signaling pathways. Its primary role in the scientific literature is as a chemical intermediate, a metabolite, or an impurity of Piracetam.

The logical relationship of this compound in the context of Piracetam stability can be visualized as follows:

G P2A in Piracetam Degradation piracetam Piracetam (2-oxo-1-pyrrolidineacetamide) p2a This compound (P2A) piracetam->p2a Hydrolysis stress Alkaline Conditions (e.g., NaOH, high pH) stress->piracetam

Caption: P2A as a product of Piracetam degradation.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its relationship with Piracetam. This technical guide consolidates the available qualitative data on its solubility and stability, indicating it is sparingly soluble in some organic solvents and is primarily susceptible to degradation under alkaline conditions. While quantitative data remains to be published, the detailed experimental protocols and analytical methods provided herein offer a robust framework for researchers and drug development professionals to determine these critical parameters empirically. A thorough in-house evaluation of the solubility and stability of this compound is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing Piracetam.

References

An In-depth Technical Guide to the Biological Activities and Potential Therapeutic Uses of Piracetam and its Core Structure, (2-Oxopyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid is a chemical compound that serves as the core structure for a class of synthetic nootropic agents known as racetams. While research on this compound itself is limited, its amide derivative, Piracetam (2-oxo-1-pyrrolidine acetamide) , has been the subject of extensive investigation for over five decades. This guide will primarily focus on the wealth of data available for Piracetam, as it represents the biologically active and therapeutically explored entity within this chemical family. Piracetam is a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA), though its mechanism of action is distinct.[1] It is known for its cognitive-enhancing properties and has been studied for a wide range of potential therapeutic applications.[1]

Biological Activities

Piracetam exhibits a multifaceted pharmacological profile, influencing neuronal and vascular functions through various mechanisms. Its primary biological activities include:

  • Neuroprotection: Piracetam has demonstrated neuroprotective effects in various models of neuronal damage, including hypoxia and oxidative stress.[2][3] It can help preserve the structural and functional integrity of neurons.[3] In a rat model of lipopolysaccharide (LPS)-induced neuroinflammation, Piracetam offered significant protection against oxidative and inflammatory parameters.[4]

  • Cognitive Enhancement (Nootropic Effect): Piracetam is best known for its ability to improve cognitive functions such as learning and memory.[5] This effect is particularly noted in individuals with cognitive impairment.[6]

  • Modulation of Neurotransmission: Piracetam influences multiple neurotransmitter systems. It has been shown to enhance cholinergic and glutamatergic neurotransmission.[1][3] Specifically, it can increase the density of acetylcholine receptors and modulate AMPA and NMDA glutamate receptors, which are crucial for synaptic plasticity.[3][7]

  • Enhanced Neuroplasticity: The compound is reported to improve neuroplasticity, which is the brain's ability to reorganize itself by forming new neural connections.[1]

  • Improved Cerebral Blood Flow: Piracetam has positive effects on the microcirculation in the brain.[1] It can reduce red blood cell adhesion to the vascular endothelium and hinder vasospasm, thereby improving blood flow and oxygen utilization in the brain.[3]

  • Restoration of Cell Membrane Fluidity: A key proposed mechanism of action for Piracetam is its ability to restore the fluidity of cell membranes, particularly in aged or damaged cells.[1][2] This can improve the function of membrane-bound proteins and receptors.[3]

  • Mitochondrial Function Enhancement: Piracetam has been shown to improve mitochondrial function, especially under conditions of oxidative stress.[2][8] It can enhance mitochondrial membrane potential and ATP production.[2][8]

Potential Therapeutic Uses

The diverse biological activities of Piracetam have led to its investigation in a variety of clinical conditions:

  • Cognitive Impairment and Dementia: A meta-analysis of 19 double-blind, placebo-controlled studies provided evidence for the global efficacy of Piracetam in a diverse group of older subjects with cognitive impairment.[6]

  • Dyslexia: Studies in children with dyslexia have shown that Piracetam treatment can lead to significant improvements in reading ability and comprehension.[9][10]

  • Stroke Recovery: Piracetam has been studied as an adjunct to speech therapy in post-stroke aphasia, with some studies showing improved recovery of language functions.[5] However, its role in acute ischemic stroke remains debated, with some studies showing no significant benefit on overall outcome.[11][12][13]

  • Vertigo: Piracetam has been shown to be effective in alleviating vertigo of both central and peripheral origin.[14][15] It is thought to act on the central control of balance.[15]

  • Cortical Myoclonus: Piracetam is used in the treatment of cortical myoclonus, a type of involuntary muscle jerk.[1]

  • Sickle Cell Anemia: The ability of Piracetam to improve red blood cell deformability has led to its investigation in sickle cell anemia.[1]

Quantitative Data

Efficacy in Clinical Trials
IndicationNumber of Studies (Participants)Treatment and DosageDurationKey FindingsReference(s)
Cognitive Impairment 19 (1,488)Piracetam (2.4 - 8.0 g/day ) vs. Placebo6 - 52 weeksOdds Ratio for improvement: 3.20 (95% CI: 2.05, 4.99)[6]
Dyslexia 1 (225 children)Piracetam vs. Placebo36 weeksSignificant improvements in reading ability and comprehension.[9]
Dyslexia Review of 11 studies (591 boys)Piracetam (1.2 - 3.3 g/day )Up to 8 weeksGeneral improvements in verbal learning and comprehension.[16]
Post-Stroke Aphasia 1 (24 patients)Piracetam (4.8 g/day ) vs. Placebo + Speech Therapy6 weeksPiracetam group improved in 6 language functions vs. 3 in placebo group.[5]
Post-Stroke Aphasia 1 (137 patients)Piracetam vs. Placebo12 weeksSignificant overall improvement in aphasia subtest scores in the Piracetam group (p = 0.02).[6]
Acute Ischemic Stroke 1 (927 patients)Piracetam (12 g/day initially) vs. Placebo12 weeksNo significant improvement in overall neurologic or functional outcome.[11]
Vertigo (Peripheral) 1 (100 patients)Oral Piracetam vs. Oral Betahistine7 daysNo significant difference in failure to control symptoms between groups.
Vertigo (Chronic) 1 (143 patients)Piracetam (2.4 g/day ) vs. Placebo8 weeksPiracetam group had less frequent episodes of vertigo and improved interval malaise and imbalance.
Human Pharmacokinetics
ParameterValueConditionReference(s)
Time to Peak (Tmax) 0.70 ± 0.46 hSingle oral dose
Peak Plasma Concentration (Cmax) 21.47 ± 6.27 mg/LSingle oral dose
Area Under the Curve (AUC0-24h) 93.44 ± 16.61 mg·h/LSingle oral dose
Elimination Half-life (t1/2) ~5 hoursOral or intravenous administration
Elimination Half-life (t1/2) 4.3 hours12 g oral or IV dose
Bioavailability ~100%Oral administration
Excretion Primarily renal-

Signaling Pathways

Cholinergic Signaling Pathway

Piracetam is thought to enhance cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. It has been observed to increase the density of muscarinic acetylcholine receptors in the frontal cortex of aged mice. This leads to a more efficient response to acetylcholine released into the synapse.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_release ACh Release ACh_vesicle->ACh_release mAChR Muscarinic ACh Receptor (mAChR) G_protein G-protein mAChR->G_protein Activation downstream Downstream Signaling Cascade G_protein->downstream Neuronal Response\n(e.g., improved cognition) Neuronal Response (e.g., improved cognition) downstream->Neuronal Response\n(e.g., improved cognition) Piracetam Piracetam Piracetam->mAChR Increases Receptor Density (especially in aged brain) ACh_binding ACh Binding ACh_release->ACh_binding ACh_binding->mAChR

Cholinergic Pathway Modulation by Piracetam
Glutamatergic Signaling Pathway (AMPA Receptor Modulation)

Piracetam acts as a positive allosteric modulator of AMPA-type glutamate receptors.[7] It binds to a site on the receptor, which enhances the receptor's response to glutamate, a primary excitatory neurotransmitter. This modulation is thought to contribute to improved synaptic plasticity, a key process in learning and memory.[3]

Glutamatergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_synthesis Glutamate Synthesis Glutamate_vesicle Glutamate Vesicle Glutamate_synthesis->Glutamate_vesicle Packaging Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release AMPA_R AMPA Receptor (Ion Channel) Ca_influx Na+/Ca2+ Influx AMPA_R->Ca_influx Opening Depolarization Postsynaptic Depolarization Ca_influx->Depolarization Enhanced Synaptic Plasticity\n(LTP) Enhanced Synaptic Plasticity (LTP) Depolarization->Enhanced Synaptic Plasticity\n(LTP) Piracetam Piracetam Piracetam->AMPA_R Positive Allosteric Modulation Glutamate_binding Glutamate Binding Glutamate_release->Glutamate_binding Glutamate_binding->AMPA_R

Glutamatergic Pathway Modulation by Piracetam
Mitochondrial Protection Pathway

Piracetam has been shown to protect and improve mitochondrial function, particularly in the context of aging and oxidative stress.[2] It helps to stabilize the mitochondrial membrane potential, enhance ATP production, and protect against the activation of apoptotic pathways.[2][8]

Mitochondrial_Protection cluster_mitochondrion Mitochondrion Oxidative_Stress Oxidative Stress (e.g., Aging, Hypoxia) MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Oxidative_Stress->MMP ATP_prod Reduced ATP Production MMP->ATP_prod Apoptosis Activation of Apoptotic Pathways (e.g., Caspase-9) MMP->Apoptosis Cellular_Dysfunction Cellular Dysfunction & Death ATP_prod->Cellular_Dysfunction Apoptosis->Cellular_Dysfunction Piracetam Piracetam Piracetam->MMP Stabilizes Piracetam->ATP_prod Enhances Piracetam->Apoptosis Inhibits Synthesis_Workflow Pyrrolidone 2-Pyrrolidone Salt Sodium Salt of 2-Pyrrolidone Pyrrolidone->Salt + NaOCH3 Sodium Methoxide NaOCH3->Salt Ester Ethyl 2-Pyrrolidoneacetate Salt->Ester + EtCA Ethyl Chloroacetate EtCA->Ester Piracetam Piracetam Ester->Piracetam + Ammonia Ammonia Ammonia->Piracetam LPS_Protocol Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Piracetam_Admin Piracetam/Vehicle Administration (Day 1-9) Grouping->Piracetam_Admin LPS_Infusion LPS/Saline Infusion (Day 1, 30 min post-Piracetam) Piracetam_Admin->LPS_Infusion Behavioral_Tests Behavioral Testing (Day 9) LPS_Infusion->Behavioral_Tests Continue daily Piracetam treatment Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis Tissue_Collection->Biochemical_Analysis End End Biochemical_Analysis->End

References

The Symbiotic Relationship of (2-Oxopyrrolidin-1-yl)acetic acid and Piracetam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and biological relationship between the nootropic drug piracetam and its primary metabolite and synthetic precursor, (2-Oxopyrrolidin-1-yl)acetic acid. This document outlines their chemical properties, synthesis pathways, metabolic conversion, and known pharmacological activities, presenting data in a structured format for scientific and research applications.

Core Chemical Structures and Relationship

Piracetam, chemically known as 2-(2-oxopyrrolidin-1-yl)acetamide, is a cyclic derivative of the neurotransmitter GABA (gamma-aminobutyric acid).[1][2] Its core structure consists of a 2-pyrrolidone ring bonded to an acetamide group. This compound is structurally analogous, featuring a carboxylic acid group in place of the amide group. This structural similarity underscores their close relationship: this compound is recognized as both a key impurity in the synthesis of piracetam and its sole detected metabolite resulting from amide hydrolysis.[3][4]

Figure 1: Core Chemical Structures

Quantitative Data Presentation

The following tables summarize the key quantitative physicochemical properties of piracetam and this compound for comparative analysis.

PropertyPiracetamThis compound
IUPAC Name 2-(2-oxopyrrolidin-1-yl)acetamide2-(2-oxopyrrolidin-1-yl)acetic acid
Molecular Formula C₆H₁₀N₂O₂[1]C₆H₉NO₃
Molecular Weight 142.16 g/mol [1]143.14 g/mol
CAS Number 7491-74-9[1]53934-76-2
Melting Point 151.5-152.5 °C[5]Not specified
Solubility in Water Soluble[5]80 g/L at 25 °C
pKa Not specified3.75 ± 0.10 (Predicted)

Data sourced from PubChem and other chemical supplier databases.

Experimental Protocols

Synthesis of Piracetam

The industrial synthesis of piracetam is a two-step process starting from 2-pyrrolidinone.[5][6]

G Synthesis of Piracetam cluster_synthesis Piracetam Synthesis Pathway A 2-Pyrrolidinone B Sodium Salt of 2-Pyrrolidinone A->B  + Sodium Methoxide C Ethyl 2-pyrrolidoneacetate B->C  + Ethyl Chloroacetate (Condensation) D Piracetam C->D  + Ammonia (Amination)

Figure 2: Piracetam Synthesis Workflow

Step 1: Condensation

  • Dissolve 2-pyrrolidinone in a sodium methoxide solution to form the sodium salt of 2-pyrrolidone.[5]

  • To this solution, add ethyl chloroacetate to initiate a condensation reaction.[5]

  • The reaction mixture is maintained at a controlled temperature, typically between 80-100°C.

  • The product of this step is ethyl 2-pyrrolidoneacetate.[5]

Step 2: Ammonolysis

  • The crude ethyl 2-pyrrolidoneacetate is mixed with a saturated solution of ammonia in methanol.

  • The mixture is heated in a reaction kettle at 50-65°C for approximately 12-16 hours.[7]

  • Upon cooling, piracetam crystallizes out of the solution.[5]

  • The crystalline product is filtered and dried. Further purification can be achieved by recrystallization from a suitable solvent like methanol.[7]

Synthesis of this compound

This compound can be synthesized via the hydrolysis of a corresponding ester, such as benzyl (2-oxopyrrolidin-1-yl) acetate.[8]

  • Dissolve benzyl (2-oxopyrrolidin-1-yl) acetate in methanol at room temperature.[8]

  • Add a 10 wt% Palladium on carbon (Pd/C) catalyst to the solution.[8]

  • Deoxygenate the reaction mixture using a vacuum pump and subsequently introduce a hydrogen atmosphere.[8]

  • After approximately 3 hours, filter the reaction mixture to remove the catalyst.[8]

  • Concentrate the filtrate under reduced pressure to yield this compound.[8]

Metabolic Pathway

Piracetam is not extensively metabolized in the body and is primarily excreted unchanged in the urine.[9] However, a minor metabolic pathway involves the hydrolysis of the amide group to form this compound.[4] The specific enzymes responsible for this conversion in humans have not been fully elucidated but it is presumed to be a form of amide hydrolysis.

G Metabolic Conversion of Piracetam cluster_metabolism Metabolic Pathway Piracetam Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide) Metabolite This compound Piracetam->Metabolite Amide Hydrolysis

Figure 3: Piracetam Metabolic Pathway

Pharmacological Activity

Piracetam

Piracetam is a well-known nootropic agent with a range of effects on the central nervous system.[2] Its mechanism of action is multifaceted and not fully understood, but it is believed to involve:

  • Modulation of Neurotransmitter Systems: Piracetam is thought to influence cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[10]

  • Enhancement of Membrane Fluidity: It may increase the fluidity of neuronal cell membranes, thereby improving the function of membrane-bound proteins and receptors.[11]

  • Neuroprotection: Piracetam has demonstrated neuroprotective effects against various insults.[12]

  • Vascular Effects: It can improve microcirculation by reducing erythrocyte adhesion and inhibiting platelet aggregation.[9]

This compound

There is limited publicly available information on the specific pharmacological activities of this compound. While it is the primary metabolite of piracetam, its contribution to the overall nootropic effect of the parent drug is not well-established. Further research is required to fully characterize its pharmacological profile.

Conclusion

This compound and piracetam are intrinsically linked through synthesis and metabolism. While piracetam's role as a cognitive enhancer is widely studied, its acidic metabolite remains less characterized. The detailed synthetic pathways and comparative data provided in this guide offer a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, highlighting areas where further investigation is warranted to fully understand the biological implications of this chemical relationship.

References

In Silico Modeling of (2-Oxopyrrolidin-1-yl)acetic Acid Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the in silico modeling of (2-Oxopyrrolidin-1-yl)acetic acid, commonly known as Piracetam, focusing on its interaction with its primary biological target. Piracetam is a nootropic agent that modulates neuronal function, and understanding its receptor binding at a molecular level is crucial for the development of novel cognitive enhancers.

Introduction to this compound and its Receptor Target

This compound, or Piracetam, is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors.[1] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Piracetam binds to the ligand-binding domains of the GluA2 and GluA3 subunits of the AMPA receptor.[2][3][4][5] Its binding is characterized as having low affinity, with multiple binding sites located at the dimer interface of these subunits.[2][3][4][5] This allosteric modulation is thought to enhance cognitive function by potentiating cholinergic and glutamatergic neurotransmission through the modulation of ion flux.[1]

Quantitative Binding Data

Due to the low binding affinity of this compound for AMPA receptors, traditional low-concentration binding constants like Ki or IC50 values are not widely reported in the literature. The available data suggests that its modulatory effects are typically observed at high micromolar to millimolar concentrations.

CompoundReceptor Subtype(s)Observed EffectConcentration for EffectReference
This compound (Piracetam)AMPA (GluA2/GluA3)Positive allosteric modulationHigh µM to mM range[2][3][4][5]
This compound (Piracetam)AMPAEssentially inactive at 100 µM, modest increase in fEPSP amplitude at 500 µM100 µM - 500 µM

Experimental Protocol: AMPA Receptor Radioligand Binding Assay

This protocol outlines a general procedure for a radioligand binding assay to study the interaction of compounds with AMPA receptors, with special considerations for low-affinity ligands like this compound.

Objective: To determine the binding affinity of a test compound for the AMPA receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Radioligand: [3H]-AMPA or another suitable high-affinity AMPA receptor agonist/antagonist.

  • Receptor Source: Synaptic membrane preparations from rat brain tissue.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known AMPA receptor ligand (e.g., unlabeled AMPA or CNQX).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid and Counter.

  • Glass fiber filters.

  • Filtration apparatus.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, combine the synaptic membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a saturating concentration of the non-specific binding control.

    • Incubate the mixture at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

Considerations for Low-Affinity Ligands:

  • Due to the low affinity of this compound, very high concentrations of the compound will be required to achieve significant displacement of the radioligand. This may lead to issues with solubility and non-specific effects.

  • The use of a potentiator of radioligand binding (e.g., a chaotropic agent like KSCN) may be necessary to increase the specific binding signal.

  • Alternative functional assays, such as measuring the potentiation of glutamate-evoked currents in electrophysiological recordings, may be more suitable for characterizing the effects of weak allosteric modulators.

In Silico Modeling: Molecular Docking Protocol

This section details a protocol for performing molecular docking of this compound to the AMPA receptor.

Objective: To predict the binding pose and interaction of this compound within the allosteric site of the AMPA receptor.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • Protein structure visualization tool (e.g., PyMOL, VMD).

Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of the AMPA receptor ligand-binding domain in complex with Piracetam from the Protein Data Bank (PDB ID: 3LSX). This structure represents the GluA3 subunit.

    • Prepare the protein by removing water molecules and any co-crystallized ligands other than the glutamate agonist.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign appropriate atom types and charges.

    • Perform energy minimization of the ligand structure.

  • Docking Grid Generation:

    • Define the binding site based on the co-crystallized Piracetam in the PDB structure.

    • Generate a docking grid that encompasses the defined allosteric binding site at the dimer interface.

  • Molecular Docking:

    • Perform the docking simulation using a suitable algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm).

    • Allow for conformational flexibility of the ligand. For weak binding, it can be beneficial to also allow for some flexibility in the side chains of the binding site residues (induced fit docking).

    • Generate a set of possible binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores and binding energies.

    • Visualize the top-ranked poses to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • Compare the predicted binding mode with the crystallographic pose of Piracetam in 3LSX to validate the docking protocol.

Visualizations

Signaling Pathway

Glutamate Glutamate AMPAR AMPA Receptor (GluA2/GluA3) Glutamate->AMPAR Binds to agonist site Piracetam This compound (Piracetam) Piracetam->AMPAR Binds to allosteric site Dimerization LBD Dimerization Stabilization AMPAR->Dimerization IonChannel Ion Channel Opening AMPAR->IonChannel Desensitization Reduced Desensitization Dimerization->Desensitization Desensitization->IonChannel Potentiates NeuronalExcitation Enhanced Neuronal Excitation IonChannel->NeuronalExcitation

Caption: Allosteric modulation of AMPA receptor by Piracetam.

Experimental Workflow

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis MembranePrep Synaptic Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound MembranePrep->Incubation RadioligandPrep Radioligand ([3H]-AMPA) RadioligandPrep->Incubation CompoundPrep Test Compound Dilution Series CompoundPrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 Determination) Counting->DataAnalysis

Caption: Workflow for AMPA receptor radioligand binding assay.

In Silico Docking Workflow

cluster_prep Preparation PDB Retrieve Protein Structure (PDB: 3LSX) ProteinPrep Protein Preparation (Add H, Minimize) PDB->ProteinPrep Ligand Generate Ligand Structure (this compound) LigandPrep Ligand Preparation (Minimize) Ligand->LigandPrep Grid Define Binding Site & Generate Docking Grid ProteinPrep->Grid Docking Molecular Docking (Flexible Ligand) LigandPrep->Docking Grid->Docking Analysis Analyze Poses & Interactions Docking->Analysis

Caption: Workflow for in silico molecular docking.

References

(2-Oxopyrrolidin-1-yl)acetic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid, a derivative of the 2-pyrrolidone structure, is a compound of interest in pharmaceutical research and development. Its structural similarity to pyroglutamic acid and its role as a known impurity of Piracetam, a nootropic drug, underscore the importance of its thorough characterization.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for professionals in the fields of chemistry and drug discovery.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[3] A summary of its key physicochemical properties is presented in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 53934-76-2[1][3][4][5]
Molecular Formula C₆H₉NO₃[1][3][4][5]
Molecular Weight 143.14 g/mol [1][3][4]
Melting Point 143°C (in benzene)[3]
Boiling Point (Predicted) 379.1 ± 25.0 °C[3]
Density (Predicted) 1.319 ± 0.06 g/cm³[3]
pKa (Predicted) 3.75 ± 0.10[3][5]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate (heated) and Methanol.[3][4]
Appearance Off-white to light yellow solid[3]

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the debenzylation of Benzyl (2-oxopyrrolidin-1-yl) acetate.[3][4]

Experimental Protocol: Hydrogenolysis of Benzyl (2-oxopyrrolidin-1-yl) acetate

Materials:

  • Benzyl (2-oxopyrrolidin-1-yl) acetate (1.0 mmol, 233 mg)

  • Methanol (5 mL)

  • 10 wt% Palladium on carbon (Pd/C) catalyst (100 mg)

  • Diatomaceous earth

  • Hydrogen gas supply (balloon)

  • Standard laboratory glassware and filtration apparatus

  • Vacuum pump

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve Benzyl (2-oxopyrrolidin-1-yl) acetate (233 mg, 1.0 mmol) in methanol (5 mL) at room temperature (23°C).[3][4]

  • Carefully add 10 wt% Pd/C catalyst (100 mg) to the solution.[3][4]

  • Deoxygenate the reaction mixture using a vacuum pump.[3][4]

  • Introduce a hydrogen atmosphere to the reaction vessel, typically using a hydrogen-filled balloon.[3][4]

  • Stir the reaction mixture vigorously for 3 hours.[3][4]

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[3][4]

  • Wash the diatomaceous earth pad with an additional portion of methanol (100 mL) to ensure complete recovery of the product.[3][4]

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[3][4]

  • The resulting solid is this compound (143 mg, 100% yield).[3][4]

Synthesis_Workflow cluster_setup Reaction Setup cluster_workup Workup Start Benzyl (2-oxopyrrolidin-1-yl) acetate in Methanol Catalyst Add 10 wt% Pd/C Start->Catalyst Deoxygenation Deoxygenate with Vacuum Pump Catalyst->Deoxygenation Hydrogenation React under H₂ Atmosphere (3h) Deoxygenation->Hydrogenation Filtration Filter through Diatomaceous Earth Hydrogenation->Filtration Washing Wash Pad with Methanol Filtration->Washing Concentration Concentrate under Reduced Pressure Washing->Concentration Product This compound Concentration->Product

Synthesis workflow for this compound.

Biological Significance and Applications

This compound is primarily recognized as a reagent in the synthesis of pyrazolopyridines, which are investigated as inhibitors of phosphodiesterase 4B (PDE4B).[3] PDE4B is a target of interest in the development of treatments for inflammatory diseases and central nervous system disorders.

While direct and extensive biological studies on this compound are not widely published, the broader class of 2-oxopyrrolidine derivatives has shown a range of biological activities. For instance, certain novel 5-oxopyrrolidine derivatives have been synthesized and characterized for their potential anticancer and antimicrobial properties. Furthermore, a novel 2-oxopyrrolidine derivative has been shown to activate the Nrf-2 signaling pathway in human epidermal keratinocytes.[6] This pathway is a critical cellular defense mechanism against oxidative stress.

Although the following diagram illustrates the Nrf-2 signaling pathway activated by a derivative, it provides a plausible framework for investigating the potential biological effects of this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Ubiquitination Ubiquitination & Degradation Nrf2_Keap1->Ubiquitination leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression

Nrf-2 signaling pathway activated by some 2-oxopyrrolidine derivatives.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a straightforward synthetic route. Its primary current application appears to be as a building block in the synthesis of more complex, biologically active molecules. The broader family of 2-oxopyrrolidine derivatives demonstrates a range of interesting biological activities, suggesting that further investigation into the pharmacological profile of this compound itself may be a worthwhile endeavor for researchers in drug discovery and development. This guide provides foundational data to support such future investigations.

References

Spectroscopic and Synthetic Profile of (2-Oxopyrrolidin-1-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for (2-Oxopyrrolidin-1-yl)acetic acid, a key chemical intermediate. The information is presented to support research, development, and quality control activities.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum is not readily accessible, a certificate of analysis for a commercial sample confirms that the ¹H-NMR spectrum is consistent with the expected structure. Based on established principles of NMR spectroscopy and typical chemical shift ranges for analogous structures, a predicted spectrum is presented below.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~3.9Singlet2HN-CH₂ -COOH
~3.4Triplet2H-N-CH₂ -CH₂-
~2.3Triplet2H-CH₂ -C=O
~2.0Multiplet2H-CH₂-CH₂ -CH₂-

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~175-C =O (amide)
~171-C OOH (acid)
~48N-C H₂-COOH
~45-N-C H₂-CH₂-
~30-C H₂-C=O
~18-CH₂-C H₂-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1735StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (amide, lactam)
~1200MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry data from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides key information on the fragmentation pattern of the molecule.[1]

Table 4: Mass Spectrometry Data (Electron Ionization) [1]

m/zRelative Intensity (%)Putative Fragment
9943.80[M - COOH]⁺
9899.99[M - COOH - H]⁺
7069.40[C₄H₆NO]⁺
4244.20[C₂H₄N]⁺
4151.80[C₃H₅]⁺

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific data.

Synthesis of this compound

A common method for the synthesis of this compound involves the catalytic hydrogenation of a benzyl ester precursor.[2][3]

Procedure:

  • Benzyl (2-oxopyrrolidin-1-yl)acetate (1.0 mmol) is dissolved in methanol (5 mL) at room temperature.

  • 10 wt% Palladium on carbon (Pd/C) catalyst (100 mg) is added to the solution.

  • The reaction mixture is deoxygenated using a vacuum pump and then placed under a hydrogen atmosphere (e.g., using a hydrogen balloon).

  • The reaction is stirred for approximately 3 hours.

  • Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

  • The diatomaceous earth is washed with additional methanol (100 mL).

  • The combined filtrates are concentrated under reduced pressure to yield this compound.[2][3]

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

General Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For ATR, a small amount of the solid is placed directly on the ATR crystal. For the KBr method, the sample is ground with potassium bromide and pressed into a thin pellet.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

General Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent.

  • Injection: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Logical Relationships and Pathways

This compound serves as a reagent in the synthesis of pyrazolopyridines, which have been investigated as inhibitors of phosphodiesterase 4B (PDE4B).[2] Understanding the mechanism of action of PDE4B inhibitors provides a relevant biological context for this compound.

PDE4B Inhibition Signaling Pathway

PDE4B is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[4][5] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[4][6] This activation triggers a cascade of downstream events that ultimately suppress inflammatory responses.[4][7]

PDE4B_Inhibition_Pathway PDE4B_Inhibitor PDE4B Inhibitor (e.g., Pyrazolopyridines) PDE4B PDE4B PDE4B_Inhibitor->PDE4B cAMP_degradation cAMP Degradation PDE4B->cAMP_degradation catalyzes cAMP cAMP (increased) cAMP_degradation->cAMP reduces PKA Protein Kinase A (PKA) (activated) Inflammation Suppression of Inflammation PKA->Inflammation

Caption: Mechanism of action of PDE4B inhibitors.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a synthesized compound like this compound involves a series of analytical techniques to confirm its structure and purity.

Spectroscopic_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H and ¹³C) Elucidate Structure Purification->NMR IR IR Spectroscopy Identify Functional Groups Purification->IR Structure_Confirmation Structure Confirmation and Purity Assessment MS->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for spectroscopic analysis.

References

Methodological & Application

Synthesis of (2-Oxopyrrolidin-1-yl)acetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2-Oxopyrrolidin-1-yl)acetic acid is a key chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceuticals, including the nootropic agent Piracetam. This document provides detailed, step-by-step protocols for two effective methods of its synthesis: the N-alkylation of 2-pyrrolidinone followed by ester hydrolysis, and the catalytic hydrogenation of benzyl (2-oxopyrrolidin-1-yl)acetate. This guide is intended to equip researchers with the necessary information to safely and efficiently produce this valuable compound in a laboratory setting.

Introduction

The synthesis of this compound is a critical process in medicinal chemistry and drug development. Its molecular structure, featuring a pyrrolidinone ring, makes it a versatile building block for creating a range of biologically active molecules. The protocols outlined below are designed to be clear and reproducible, ensuring that researchers can confidently undertake the synthesis.

Physicochemical Data

PropertyValue
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Appearance Off-white to light yellow solid
Melting Point 143°C
Solubility Sparingly soluble in chloroform, slightly soluble in heated ethyl acetate and methanol.
CAS Number 53934-76-2

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: N-Alkylation of 2-Pyrrolidinone and Subsequent Hydrolysis

This widely-used, two-stage method first involves the formation of an ester intermediate, which is then hydrolyzed to yield the final product.

Stage 1: Synthesis of Ethyl (2-Oxopyrrolidin-1-yl)acetate

Materials:

Reagent/SolventQuantity (Molar Equivalent)
2-Pyrrolidinone1.0 eq
Sodium Methoxide1.0 eq
TolueneAnhydrous, as solvent
Ethyl Chloroacetate1.0 - 1.2 eq

Procedure:

  • Formation of Sodium 2-Oxopyrrolidonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-pyrrolidinone in anhydrous toluene. Add sodium methoxide to the solution.

  • Heat the mixture to reflux to facilitate the removal of methanol via a Dean-Stark trap, driving the formation of the sodium salt of 2-pyrrolidinone.

  • N-Alkylation: After the complete removal of methanol, cool the reaction mixture. Add ethyl chloroacetate dropwise to the suspension of the sodium salt at a controlled temperature, typically between 60-70°C.

  • Maintain the reaction at this temperature with stirring for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride. The filtrate, containing the desired ethyl (2-oxopyrrolidin-1-yl)acetate, can be concentrated under reduced pressure. The crude product can be purified by vacuum distillation.

Stage 2: Hydrolysis of Ethyl (2-Oxopyrrolidin-1-yl)acetate

Materials:

Reagent/SolventQuantity (Molar Equivalent)
Ethyl (2-Oxopyrrolidin-1-yl)acetate1.0 eq
Sodium Hydroxide (NaOH) SolutionExcess
Hydrochloric Acid (HCl)For acidification

Procedure:

  • Saponification: Dissolve the ethyl (2-oxopyrrolidin-1-yl)acetate obtained from Stage 1 in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for several hours to ensure complete hydrolysis of the ester. Monitor the reaction progress by TLC.

  • Acidification and Isolation: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully acidify the solution with hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

  • Purification: Collect the precipitated solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as benzene.

Synthesis_Workflow_Method1 Pyrrolidinone 2-Pyrrolidinone Salt Sodium 2-Oxopyrrolidonate Pyrrolidinone->Salt NaOME Sodium Methoxide in Toluene NaOME->Salt Ester Ethyl (2-Oxopyrrolidin-1-yl)acetate Salt->Ester Chloroacetate Ethyl Chloroacetate Chloroacetate->Ester Final_Product This compound Ester->Final_Product Hydrolysis NaOH(aq), then HCl(aq) Hydrolysis->Final_Product

Caption: Workflow for the N-alkylation and hydrolysis synthesis of this compound.

Method 2: Catalytic Hydrogenation of Benzyl (2-Oxopyrrolidin-1-yl)acetate

This method offers a more direct, one-step synthesis from the corresponding benzyl ester.

Materials:

Reagent/SolventQuantity (per 1.0 mmol of starting material)
Benzyl (2-oxopyrrolidin-1-yl)acetate233 mg (1.0 mmol)
Methanol5 mL
10 wt% Palladium on Carbon (Pd/C)100 mg
Hydrogen (H₂)Balloon pressure

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Benzyl (2-oxopyrrolidin-1-yl)acetate (233 mg, 1.0 mmol) in methanol (5 mL) at room temperature (23°C).[1]

  • Catalyst Addition: Carefully add 10 wt% Pd/C catalyst (100 mg) to the solution.[1]

  • Degassing and Hydrogenation: Deoxygenate the reaction mixture using a vacuum pump. Subsequently, introduce a hydrogen atmosphere, typically maintained by a hydrogen-filled balloon.[1]

  • Reaction: Stir the mixture under the hydrogen atmosphere for 3 hours.[1]

  • Work-up and Isolation: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter pad with additional methanol (100 mL) to ensure complete recovery of the product.[1]

  • Purification: Combine the filtrates and concentrate them under reduced pressure to yield this compound. This method can provide a quantitative yield.[1]

Synthesis_Workflow_Method2 Benzyl_Ester Benzyl (2-Oxopyrrolidin-1-yl)acetate Final_Product This compound Benzyl_Ester->Final_Product Catalyst H₂, 10% Pd/C in Methanol Catalyst->Final_Product

Caption: Workflow for the catalytic hydrogenation synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium methoxide and sodium hydride are highly reactive and moisture-sensitive; handle with care under an inert atmosphere if necessary.

  • Palladium on carbon is flammable; handle with care and do not allow it to dry out completely in the air.

  • Hydrogen gas is flammable; ensure there are no ignition sources nearby during the hydrogenation reaction.

Conclusion

The two protocols described provide reliable and effective means for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. Adherence to the detailed steps and safety precautions will enable researchers to successfully synthesize this important chemical intermediate for their research and development needs.

References

Application Notes and Protocols for the Quantification of (2-Oxopyrrolidin-1-yl)acetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid, also known as Piracetam impurity D, is a molecule of interest in various fields of research, including pharmaceutical development and biomarker discovery.[1][2] Accurate quantification of this polar compound in complex biological matrices such as plasma and urine is crucial for pharmacokinetic studies, impurity profiling, and understanding its potential physiological roles. This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques, namely Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not extensively published, the protocols outlined below are based on established methods for similar small, polar, and acidic molecules, including its parent compound, piracetam.[3][4][5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be expected from the analytical methods described herein. These values are based on performance characteristics observed for structurally related compounds and should be validated for this compound in your laboratory.

ParameterLC-MS/MS (Plasma)GC-MS (Urine)HPLC-UV (Reference)
Limit of Quantification (LOQ) 1 - 10 ng/mL10 - 50 ng/mL~25 ng/mL[4]
Limit of Detection (LOD) 0.5 - 5 ng/mL5 - 20 ng/mLNot Reported
Linearity Range 1 - 1000 ng/mL10 - 2000 ng/mL0.05 - 10 µg/mL (for Piracetam)[3]
Accuracy (% Bias) ± 15%± 20%Not Reported
Precision (% RSD) < 15%< 20%Not Reported
Recovery > 80%> 75%Not Reported

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer.

1. Materials and Reagents

  • This compound reference standard (>95% purity)[1][2]

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4 (if available) or a structurally similar analog.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

2. Sample Preparation: Protein Precipitation

  • Allow all samples and reagents to thaw to room temperature.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent HILIC column for polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 20% B

    • 5-6 min: 20% B

    • 6-6.1 min: 20% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 144.1 m/z -> Q3: 84.1 m/z (loss of acetic acid)

    • Internal Standard (e.g., d4): Q1: 148.1 m/z -> Q3: 88.1 m/z (Note: These transitions are predicted and must be optimized by infusing the pure standard.)

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 60 psi (Note: All MS parameters require optimization for the specific instrument used.)

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol is suitable for the analysis of this compound in urine, where concentrations may be higher. The method involves liquid-liquid extraction followed by derivatization to increase the volatility of the analyte for GC-MS analysis.[6][7][8]

1. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled analog or a non-endogenous acidic compound)

  • Urine samples

  • Hydrochloric acid (HCl), 5M

  • Sodium chloride (NaCl)

  • Ethyl acetate, GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Glass test tubes with screw caps

  • Nitrogen evaporator

2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Pipette 1 mL of urine into a glass test tube.

  • Add 10 µL of the internal standard working solution.

  • Acidify the urine to pH < 2 by adding a few drops of 5M HCl (verify with pH paper).[6]

  • Saturate the sample with NaCl to improve extraction efficiency.[6]

  • Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 5-7) and combine the organic layers.

  • Evaporate the combined organic extracts to complete dryness under a stream of nitrogen at 50°C.

  • To the dry residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[6]

  • Cap the tube tightly and heat at 70°C for 30 minutes to facilitate derivatization.

  • Cool the sample to room temperature and transfer to a GC-MS autosampler vial with an insert.

3. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Hypothetical for TMS derivative):

    • Target Analyte: m/z (e.g., molecular ion and characteristic fragments of the silylated compound)

    • Internal Standard: m/z (characteristic ions for the derivatized IS) (Note: The exact ions must be determined by analyzing the derivatized standard in full scan mode.)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Plasma or Urine) is_add Internal Standard Spiking sample->is_add extraction Extraction (Protein Precipitation or LLE) is_add->extraction derivatization Derivatization (For GC-MS) extraction->derivatization For GC-MS reconstitution Reconstitution extraction->reconstitution For LC-MS/MS gcms GC-MS Analysis derivatization->gcms lcms LC-MS/MS Analysis reconstitution->lcms quant Quantification (Calibration Curve) lcms->quant gcms->quant report Reporting (Concentration) quant->report

General workflow for sample analysis.
Potential Signaling Pathway Involvement

While the direct role of this compound in signaling pathways is not well-documented, derivatives of 2-oxopyrrolidine have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[9][10] This pathway is a key regulator of cellular antioxidant responses. The following diagram illustrates a simplified overview of the Nrf-2 activation pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Oxo_deriv 2-Oxopyrrolidine Derivative Oxo_deriv->Keap1_Nrf2 potentially activates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription initiates Antioxidant Antioxidant Proteins (e.g., HO-1, NQO1) Transcription->Antioxidant results in

Simplified Nrf-2 signaling pathway.

References

Application of (2-Oxopyrrolidin-1-yl)acetic acid in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid, commonly known as Noopept, is a synthetic nootropic molecule with potential applications in the research of neurodegenerative diseases. Structurally similar to the racetam class of drugs, Noopept has demonstrated neuroprotective and cognitive-enhancing properties in various preclinical studies. These effects are attributed to its multifaceted mechanism of action, which includes the modulation of neurotrophic factor expression, anti-inflammatory activity, and regulation of synaptic plasticity. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Mechanism of Action

This compound exerts its neuroprotective effects through several key signaling pathways. Preclinical studies suggest that its mechanisms include:

  • Modulation of Neurotrophic Factors: Noopept has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[1][2] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity.

  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties by modulating the activity of microglia, the resident immune cells of the central nervous system. This can lead to a reduction in pro-inflammatory cytokines and a decrease in neuroinflammation, a key pathological feature of many neurodegenerative diseases.[3][4][5]

  • Regulation of Glutamatergic Signaling: Noopept interacts with the glutamatergic system by modulating AMPA and NMDA receptors.[6][7] This interaction helps to normalize glutamate transmission, preventing excitotoxicity, a process where excessive stimulation of neurons by glutamate leads to cell damage and death.

  • Inhibition of Apoptosis and Oxidative Stress: In cellular models of Alzheimer's disease, Noopept has been demonstrated to protect against amyloid-beta (Aβ)-induced toxicity by inhibiting oxidative stress, reducing intracellular calcium overload, and suppressing apoptosis (programmed cell death).[8]

Below are diagrams illustrating some of the key signaling pathways and the proposed experimental workflow for investigating the effects of this compound.

Noopept This compound Hippocampus Hippocampus Noopept->Hippocampus NGF NGF Expression Hippocampus->NGF increases BDNF BDNF Expression Hippocampus->BDNF increases NeuronalSurvival Neuronal Survival & Growth NGF->NeuronalSurvival BDNF->NeuronalSurvival SynapticPlasticity Synaptic Plasticity BDNF->SynapticPlasticity

Caption: Modulation of Neurotrophic Factor Expression by this compound.

Noopept This compound Microglia Microglia Noopept->Microglia modulates ProInflammatoryCytokines Pro-inflammatory Cytokines Microglia->ProInflammatoryCytokines reduces production Neuroinflammation Neuroinflammation ProInflammatoryCytokines->Neuroinflammation decreases Start Start: In vitro/In vivo Model of Neurodegeneration Treatment Treatment with this compound Start->Treatment CellViability Assess Cell Viability (MTT Assay) Treatment->CellViability OxidativeStress Measure Oxidative Stress (ROS Assay) Treatment->OxidativeStress CalciumHomeostasis Analyze Calcium Homeostasis Treatment->CalciumHomeostasis DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis OxidativeStress->DataAnalysis CalciumHomeostasis->DataAnalysis End End: Evaluate Neuroprotective Efficacy DataAnalysis->End

References

Application Notes and Protocols for (2-Oxopyrrolidin-1-yl)acetic acid and its Analogs in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid and its more extensively studied amide analog, Piracetam (2-oxo-1-pyrrolidine acetamide), belong to the racetam class of nootropic compounds. These agents are of significant interest in neuroscience and drug development for their potential cognitive-enhancing and neuroprotective properties. This document provides detailed application notes and experimental protocols for the use of these compounds in cell culture studies, with a primary focus on Piracetam due to the wealth of available research.

While this compound is a defined chemical entity, the vast majority of in vitro research has been conducted on its amide derivative, Piracetam. The protocols and data presented herein are therefore based on studies involving Piracetam and serve as a comprehensive guide for investigating the cellular and molecular mechanisms of this class of compounds.

Mechanism of Action

Piracetam is believed to exert its effects through a variety of mechanisms, making it a valuable tool for studying neuroprotection and neuronal function in vitro. Its proposed mechanisms of action include:

  • Modulation of Neurotransmitter Systems: Piracetam can influence the cholinergic and glutamatergic systems by increasing the density of acetylcholine receptors and enhancing the activity of AMPA and NMDA glutamate receptors.[1] This modulation is crucial for synaptic plasticity, learning, and memory.

  • Enhancement of Mitochondrial Function: Studies have shown that Piracetam can ameliorate mitochondrial dysfunction by improving mitochondrial membrane potential and ATP production, particularly under conditions of oxidative stress.[2][3] This is a key aspect of its neuroprotective effects.

  • Increased Cell Membrane Fluidity: Piracetam is thought to increase the fluidity of neuronal cell membranes, which can facilitate better communication between neurons by improving the function of membrane-bound proteins and receptors.[1][3]

  • Neuroprotection against various insults: Research indicates that Piracetam can protect neuronal cells from damage induced by various stressors, including β-amyloid peptides, oxidative stress, and neuroinflammation.[2][4][5]

Quantitative Data Summary

The following table summarizes key quantitative data from various in vitro studies on Piracetam, providing a reference for dose-response experiments.

Cell LineStressorPiracetam ConcentrationMeasured EffectReference
PC12β-amyloid (Aβ) 1-421 mMImproved mitochondrial membrane potential[2]
PC12Sodium Nitroprusside (SNP)100 - 1000 µMImproved mitochondrial membrane potential and ATP production[3]
PC12Serum Deprivation500 µMNearly complete recovery of mitochondrial membrane potential and ATP levels[3]
PC12β-amyloid (Aβ)1 mMProtection against impairment of neurite outgrowth[2]
Human AstrocytesCocaine (1 µM)10 µMReversal of cocaine-induced epigenetic changes[4]
J774A.1 (macrophage)Lipopolysaccharide (LPS)Not specifiedAttenuation of ROS levels and DNA damage[6]

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against β-Amyloid Induced Toxicity in PC12 Cells

This protocol is designed to evaluate the protective effects of Piracetam against β-amyloid (Aβ)-induced mitochondrial dysfunction and neurite outgrowth impairment.

Materials:

  • PC12 cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • Oligomeric β-amyloid 1-42 (Aβ1-42)

  • Piracetam ((2-Oxopyrrolidin-1-yl)acetamide)

  • Rhodamine 123

  • ATP Bioluminescence Assay Kit

  • Microplate reader (fluorescence and luminescence)

  • Imaging system for neurite outgrowth analysis

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Neurite Outgrowth Assay:

    • Seed PC12 cells in 6-well plates.

    • Induce differentiation by treating with 50 ng/mL NGF for 6 days.

    • On day 7, treat the cells with 1 µM oligomeric Aβ1-42 in the presence or absence of 1 mM Piracetam for an additional 24 hours.

    • Capture images of the cells and measure neurite length using appropriate software.

  • Mitochondrial Membrane Potential (MMP) Assay:

    • Seed PC12 cells in a 96-well plate.

    • Expose cells to 50 nM fibrillar Aβ1-42 for 4 hours in the presence or absence of 1 mM Piracetam.

    • Incubate the cells with Rhodamine 123 (0.4 µM) for 15 minutes.

    • Wash the cells twice with Hanks' Balanced Salt Solution.

    • Measure fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • ATP Production Assay:

    • Following the same treatment as the MMP assay, lyse the cells and measure ATP levels using an ATP Bioluminescence Assay Kit according to the manufacturer's instructions.

Protocol 2: Evaluation of Protection against Oxidative Stress in PC12 Cells

This protocol assesses the ability of Piracetam to protect against oxidative stress-induced mitochondrial damage.

Materials:

  • PC12 cell line and culture reagents

  • Sodium Nitroprusside (SNP)

  • Piracetam

  • Rhodamine 123

  • ATP Bioluminescence Assay Kit

  • Caspase-9 Activity Assay Kit

Procedure:

  • Cell Culture: Maintain PC12 cells as described in Protocol 1.

  • Induction of Oxidative Stress:

    • Seed PC12 cells in appropriate culture plates.

    • Treat cells with 0.5 mM SNP for 24 hours to induce oxidative stress.

    • Add Piracetam (100-1000 µM) 30 minutes after the onset of SNP exposure.

  • MMP and ATP Assays: Perform the MMP and ATP assays as described in Protocol 1.

  • Caspase-9 Activity Assay:

    • Pre-treat cells with Piracetam for 22 hours before adding SNP for 2 hours.

    • Harvest and lyse the cells.

    • Measure Caspase-9 activity using a specific colorimetric or fluorometric assay kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of Piracetam's Neuroprotective Effects

Piracetam_Signaling Piracetam Piracetam Membrane Cell Membrane Fluidity Piracetam->Membrane Mitochondria Mitochondrial Function (↑ MMP, ↑ ATP) Piracetam->Mitochondria Neurotransmitters Neurotransmitter Systems (ACh, Glutamate) Piracetam->Neurotransmitters Membrane->Neurotransmitters Neuroprotection Neuroprotection Mitochondria->Neuroprotection SynapticPlasticity Synaptic Plasticity (↑ LTP) Neurotransmitters->SynapticPlasticity SynapticPlasticity->Neuroprotection Experimental_Workflow Start Seed PC12 Cells Stress Induce Cellular Stress (e.g., Aβ, SNP) Start->Stress Treatment Treat with Piracetam Stress->Treatment Incubate Incubate Treatment->Incubate Analysis Endpoint Analysis Incubate->Analysis MMP Mitochondrial Membrane Potential (MMP) Analysis->MMP ATP ATP Production Analysis->ATP Neurite Neurite Outgrowth Analysis->Neurite

References

How to prepare and store (2-Oxopyrrolidin-1-yl)acetic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Preparation and Storage of Noopept Stock Solutions

Introduction

Noopept, also known by its chemical name N-phenylacetyl-L-prolylglycine ethyl ester (CAS 157115-85-0), is a synthetic nootropic molecule with demonstrated neuroprotective and cognitive-enhancing properties.[1] It is structurally related to the racetam family of drugs, although it exhibits a significantly higher potency.[1] In a research context, precise and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. These application notes provide a detailed protocol for the preparation and storage of Noopept stock solutions for use by researchers, scientists, and drug development professionals.

Physicochemical Properties

Noopept is a white to beige powder.[2] While it is described as water-soluble, it does not dissolve readily in water at room temperature and may require warming.[1][2] It is soluble in dimethyl sulfoxide (DMSO).[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of Noopept stock solutions.

ParameterValueSolvent/ConditionsSource
Solubility
75 mMDMSO[3]
25 mg/mLDMSO[4]
20 mg/mLDMSO (clear solution)[2]
>30 mg/mLWater[2]
≥12 mg/mLWater (warmed to 60°C)[2]
Storage Temperature
Solid Powder (Short-term)0 - 4°C (days to weeks)Dry, dark conditions[5]
Solid Powder (Long-term)-20°C (months to years)Dry, dark conditions[5]
Stock Solution (Short-term)0 - 4°C (days to weeks)Aliquoted, tightly sealed[5]
Stock Solution (Long-term)-20°C (months)Aliquoted, tightly sealed[5]
Stability of Stock Solutions
In DMSOUp to 2 months-20°C[3]
In Solvent1 month-20°C (recommended use)[6]
In Solvent6 months-80°C[6]

Experimental Protocol: Preparation of a 100 mM Noopept Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of Noopept in DMSO. Adjust the calculations accordingly for different desired concentrations.

Materials:

  • Noopept powder (CAS 157115-85-0)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile microcentrifuge tube on the balance and tare to zero.

  • Weighing Noopept:

    • Carefully weigh the desired amount of Noopept powder into the tared tube. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 318.37 g/mol ), weigh out 31.84 mg of Noopept.

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the Noopept powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Securely cap the tube.

    • Vortex the solution until the Noopept powder is completely dissolved. Gentle warming in a water bath (up to 60°C) can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials or microcentrifuge tubes.[6]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place the aliquots at -20°C or -80°C.[5][6] The solution is stable for at least one month at -20°C and for up to six months at -80°C.[6]

Safety Precautions:

  • Always handle Noopept and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for Noopept and DMSO before handling.

Visualizations

Experimental Workflow for Noopept Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh Weigh Noopept Powder add_solvent Add DMSO weigh->add_solvent Precise Measurement vortex Vortex to Dissolve add_solvent->vortex warm Gentle Warming (Optional) vortex->warm If needed aliquot Aliquot into Vials vortex->aliquot warm->aliquot store Store at -20°C or -80°C aliquot->store G cluster_receptors Receptor Modulation cluster_neurotrophic Neurotrophic Factor Expression cluster_effects Cellular Effects noopept Noopept ampa AMPA Receptors noopept->ampa nmda NMDA Receptors noopept->nmda bdnf BDNF noopept->bdnf ngf NGF noopept->ngf synaptic_plasticity Synaptic Plasticity ampa->synaptic_plasticity nmda->synaptic_plasticity neuroprotection Neuroprotection bdnf->neuroprotection bdnf->synaptic_plasticity ngf->neuroprotection ngf->synaptic_plasticity

References

Application Notes: (2-Oxopyrrolidin-1-yl)acetic acid as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid, also known as Piracetam EP Impurity D, is a key related substance of Piracetam, a well-known nootropic agent.[1][2] As a critical impurity, its accurate identification and quantification are essential for the quality control of Piracetam in bulk drug substances and pharmaceutical formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in reversed-phase high-performance liquid chromatography (RP-HPLC).

Physicochemical Properties of the Reference Standard

A comprehensive understanding of the reference standard's properties is fundamental for its proper handling and use in analytical procedures.

PropertyValue
Chemical Name This compound
Synonyms Piracetam EP Impurity D, 2-Oxo-1-pyrrolidineacetic acid
CAS Number 53934-76-2
Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
Appearance Off-white to light yellow solid
Melting Point 143°C
Solubility Sparingly soluble in chloroform, slightly soluble in ethyl acetate (heated) and methanol
Storage Sealed in a dry place at room temperature

(Data sourced from multiple chemical suppliers and databases)[1][2]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound

This protocol outlines a validated RP-HPLC method for the simultaneous determination of Piracetam and its related impurities, including this compound.[3][4]

Chromatographic Conditions

ParameterSpecification
Column Reversed-phase C18 Nucleosil (25 cm x 0.46 cm, 10 µm)
Mobile Phase Aqueous solution of 0.2 g/L triethylamine and acetonitrile (85:15, v/v), pH adjusted to 6.5 with phosphoric acid
Flow Rate 1 mL/min
Detection UV at 205 nm
Temperature Ambient

Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100-mL volumetric flask.[5] Dissolve in the mobile phase and make up to the mark.[5] Sonicate for 25 minutes and filter through a 0.45 µm membrane filter.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve the desired concentrations for calibration.[5]

Sample Preparation (for Piracetam Tablets)

  • Weigh and powder 20 tablets of Piracetam.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Piracetam and transfer it to a 100-mL volumetric flask.[5]

  • Add the mobile phase for extraction and sonicate for 30 minutes to ensure complete dissolution of the active ingredient and its impurities.[5]

  • Make up the volume to 100 mL with the mobile phase.[5]

  • Filter the resulting solution, and the supernatant can be further diluted with the mobile phase to the desired concentration for analysis.[5]

Method Validation Summary

The following table summarizes the validation parameters for the analytical method, demonstrating its suitability for the intended purpose.[3][4]

Validation ParameterResult for this compound
Linearity Range 25 - 10,000 ng/mL
Correlation Coefficient (r²) 0.9999
Limit of Quantification (LOQ) 25 ng/mL
Accuracy (Recovery) Within acceptable limits (specific percentages not detailed in the source)
Precision (RSD) Within acceptable limits (specific percentages not detailed in the source)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chromatographic analysis of this compound as a reference standard.

Workflow Workflow for Chromatographic Analysis prep Preparation of Mobile Phase (Aqueous Triethylamine : Acetonitrile) hplc HPLC System (C18 Column, UV Detector @ 205 nm) prep->hplc std_prep Standard Preparation (Stock and Working Solutions of This compound) analysis Chromatographic Analysis (Injection of Standards and Samples) std_prep->analysis sample_prep Sample Preparation (Extraction from Piracetam Tablets) sample_prep->analysis hplc->analysis data_acq Data Acquisition (Chromatograms) analysis->data_acq quant Quantification (Peak Area Integration and Calibration Curve Plotting) data_acq->quant report Reporting (Calculation of Impurity Content) quant->report

Caption: General workflow for the analysis of this compound.

Logical Relationship for Method Validation

The following diagram outlines the logical relationship between the key validation parameters assessed for the analytical method.

Validation Method Validation Parameters method Analytical Method specificity Specificity/ Selectivity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: Key parameters for analytical method validation.

References

(2-Oxopyrrolidin-1-yl)acetic Acid: A Versatile Precursor for the Synthesis of Novel Nootropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

(2-Oxopyrrolidin-1-yl)acetic acid, a core structural motif of the racetam class of nootropics, serves as a pivotal precursor for the synthesis of a diverse array of novel cognitive enhancers. Its inherent chemical tractability allows for targeted modifications, leading to the development of next-generation nootropic candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles. These application notes provide an overview of synthetic strategies, experimental protocols, and biological evaluation of novel nootropics derived from this versatile scaffold.

Synthetic Strategies and Methodologies

The derivatization of this compound and its analogs primarily involves modifications at the carboxylic acid moiety, the pyrrolidinone ring, or both. These modifications aim to modulate the compound's interaction with biological targets, such as AMPA and NMDA receptors, and to enhance its ability to cross the blood-brain barrier.

Synthesis of a Novel Phenylpyrrolidine Derivative

A notable example is the synthesis of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, a compound that has demonstrated significant neuroprotective and cognitive-enhancing properties. The synthetic route commences with the alkylation of 4-phenylpyrrolidinone-2.[1]

Experimental Protocol: Synthesis of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate [1]

  • Alkylation: 4-Phenylpyrrolidinone-2 is reacted with ethyl chloroacetate in the presence of sodium hydride to yield ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate. This product can be isolated with a high yield (approximately 98%) via column chromatography.[1]

  • Hydrolysis: The resulting ester is then subjected to alkaline hydrolysis using potassium hydroxide in a mixture of water and isopropanol. Subsequent extraction yields 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid with a yield of around 87%.[1]

  • Esterification: The carboxylic acid is activated through esterification with N,N-hydroxysuccinimide in the presence of N,N-diisopropylcarbodiimide, producing 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate with a yield of approximately 94%.[1]

  • Final Step: The activated ester is then treated with a solution of taurine in potassium hydroxide to afford the final product, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, as a crystalline solid with a yield of about 94%.[1]

Synthesis of N-Acyl Derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide

Another synthetic avenue involves the acylation of the amide group of piracetam (2-(2-oxopyrolidin-1-yl)-acetamide) to generate novel derivatives with potentially enhanced binding affinities for GABAergic and glutamatergic receptors.[2][3][4][5]

Experimental Protocol: Synthesis of N-Acyl Derivatives [2][4][5]

  • A suspension of 2-(2-oxopyrolidin-1-yl)-acetamide (0.01 mol) is dissolved in an excess of the corresponding anhydride with stirring at 70–80°C.

  • Concentrated sulfuric acid (0.1 ml) is added as a catalyst.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the target product is isolated by precipitation with diethyl ether.

  • The crude product is then purified by recrystallization from ethyl or isopropyl alcohol.

Data Presentation: Synthesis and Biological Activity

The following tables summarize the synthetic yields of novel nootropic agents derived from this compound and the results of in vivo behavioral studies.

Table 1: Synthetic Yields of Novel Nootropic Derivatives

Compound/IntermediateSynthetic StepReagentsYield (%)Reference
Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetateAlkylation4-Phenylpyrrolidinone-2, ethyl chloroacetate, NaH~98[1]
2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acidHydrolysisEthyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, KOH87[1]
2,5-Dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetateEsterification2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid, N,N-hydroxysuccinimide, N,N-diisopropylcarbodiimide94[1]
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonateAmidation2,5-Dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, taurine, KOH94[1]

Table 2: In Vivo Behavioral Effects of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate (Compound 1) in Rats [1]

Behavioral TestParameterSaline ControlPiracetamCompound 1
Open Field Test (OFT) Immobility Time (s)120 ± 1595 ± 1280 ± 10
Center Crossings8 ± 212 ± 315 ± 4
Vertical Activity (Rears)10 ± 314 ± 418 ± 5
Light-Dark Box (LDB) Test Time in Light Box (s)150 ± 20180 ± 25200 ± 30

*p < 0.05 compared to the saline control group. Data are presented as mean ± SD.

Table 3: Predicted Binding Affinities (MolDock Score) of N-Acyl Derivatives for GABA-A and AMPA Receptors [5]

CompoundTarget ReceptorMolDock Score (kcal/mol)
N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-acetamide (PirAc)GABA-A-110.5
AMPA-95.2
N-[2-(2-oxo-pyrrolidine-1-yl)-acetyl]-propionamide (PirPr)GABA-A-115.8
AMPA-101.7
N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut)GABA-A-122.3
AMPA-108.4

Experimental Workflows and Signaling Pathways

The development and evaluation of novel nootropics follow a structured workflow, from chemical synthesis to biological characterization. The mechanism of action of many racetam-derived nootropics is believed to involve the modulation of glutamatergic neurotransmission, particularly through positive allosteric modulation of AMPA receptors.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Precursor This compound Modification Chemical Modification Precursor->Modification Novel_Compound Novel Nootropic Candidate Modification->Novel_Compound In_Vitro In Vitro Assays (e.g., Receptor Binding) Novel_Compound->In_Vitro In_Vivo In Vivo Models (e.g., Behavioral Tests) In_Vitro->In_Vivo Data_Analysis Data Analysis & Lead Optimization In_Vivo->Data_Analysis

General workflow for novel nootropic development.

The cognitive-enhancing effects of these novel compounds are often attributed to their ability to modulate synaptic plasticity. A key proposed mechanism is the positive allosteric modulation of AMPA receptors, which enhances glutamatergic neurotransmission.

G Novel_Nootropic Novel Nootropic Derivative AMPA_R AMPA Receptor Novel_Nootropic->AMPA_R Positive Allosteric Modulation Ca_Influx Increased Ca2+ Influx AMPA_R->Ca_Influx Enhances Glutamate- Mediated Channel Opening Signaling_Cascade Downstream Signaling Cascade (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Activation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Signaling_Cascade->Synaptic_Plasticity Leads to Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Underlies

Proposed signaling pathway for AMPA receptor modulation.

Conclusion

This compound and its derivatives represent a promising and continually evolving class of nootropic agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, and ongoing research continues to elucidate the structure-activity relationships that govern their cognitive-enhancing effects. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel nootropic candidates with the potential to address a range of cognitive disorders.

References

Experimental Design for In Vivo Studies with (2-Oxopyrrolidin-1-yl)acetic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid, a structural analog and known impurity of the nootropic drug Piracetam, presents a compound of interest for investigating potential neuroprotective and cognitive-enhancing effects.[1][2][3] These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to evaluate the pharmacological profile of this compound in relevant animal models. The protocols outlined below are based on established methodologies for assessing nootropic and neuroprotective agents, with a focus on robust experimental design and data interpretation. Given the limited direct research on this compound, the experimental designs draw upon the extensive literature available for Piracetam.[4][5]

Compound Information

PropertyValueReference
Chemical Name This compound[6]
Synonyms 2-Oxo-1-pyrrolidineacetic acid, Piracetam EP Impurity D[1]
Molecular Formula C6H9NO3[6]
Molecular Weight 143.14 g/mol [6]
CAS Number 53934-76-2[6]
Physical State Off-white to light yellow solid[1]
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol and heated Ethyl Acetate.[1]
Safety Causes serious eye irritation. May cause skin and respiratory irritation.[1][6]

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to Piracetam, this compound may exert its effects through modulation of neuronal plasticity and cellular protective pathways. Piracetam is thought to influence the cholinergic and glutamatergic systems, enhance cell membrane fluidity, and stimulate neuroprotective signaling cascades.[4][5][7] A plausible signaling pathway to investigate for this compound involves the activation of AMP-activated protein kinase (AMPK), which in turn upregulates sirtuin 1 (SIRT-1) and nuclear factor erythroid 2-related factor 2 (Nrf-2).[8] This pathway is crucial for cellular homeostasis, antioxidant defense, and mitigation of neuroinflammation.

G Proposed Signaling Pathway for this compound cluster_0 Cellular Stress (e.g., Oxidative Stress, Neuroinflammation) cluster_1 Therapeutic Intervention cluster_2 Signaling Cascade cluster_3 Cellular Response Oxidative_Stress Oxidative Stress AMPK AMPK Activation Oxidative_Stress->AMPK inhibits Neuroinflammation Neuroinflammation Neuroinflammation->AMPK inhibits Compound This compound Compound->AMPK activates SIRT1 SIRT-1 Upregulation AMPK->SIRT1 upregulates Nrf2 Nrf-2 Activation SIRT1->Nrf2 activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Anti_inflammatory_Response Anti-inflammatory Response Nrf2->Anti_inflammatory_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Anti_inflammatory_Response->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Neuroprotection->Cognitive_Enhancement

Proposed signaling pathway for neuroprotection.

In Vivo Experimental Design and Protocols

A tiered approach is recommended, starting with acute toxicity and pharmacokinetic profiling, followed by efficacy studies in established animal models of cognitive impairment and neurodegeneration.

General Experimental Workflow

G General In Vivo Experimental Workflow Phase1 Phase 1: Preliminary Studies Toxicity Acute Toxicity (LD50) Phase1->Toxicity PK Pharmacokinetics (PK) Phase1->PK Phase2 Phase 2: Efficacy Studies Animal_Model Animal Model of Cognitive Impairment Phase2->Animal_Model Phase3 Phase 3: Mechanistic Studies Biochemical_Assays Biochemical & Histological Analysis Phase3->Biochemical_Assays Dose_Selection Dose Range Selection Toxicity->Dose_Selection PK->Dose_Selection Dose_Selection->Phase2 Behavioral_Tests Behavioral Testing Animal_Model->Behavioral_Tests Behavioral_Tests->Phase3 Signaling_Analysis Signaling Pathway Analysis Biochemical_Assays->Signaling_Analysis

A phased approach for in vivo evaluation.
Animal Models

Selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound.

Animal ModelDescriptionKey Endpoints
Scopolamine-Induced Amnesia A cholinergic deficit model where scopolamine, a muscarinic receptor antagonist, induces transient memory impairment.Learning and memory (Morris Water Maze, Novel Object Recognition), Cholinesterase activity.
Lipopolysaccharide (LPS)-Induced Neuroinflammation LPS administration induces a robust inflammatory response in the brain, leading to cognitive deficits.Learning and memory, Cytokine levels (TNF-α, IL-1β), Microglial activation.
Chronic Cerebral Hypoperfusion (CCH) Surgical model mimicking vascular dementia by reducing blood flow to the brain.Cognitive function, Neuronal cell death markers, Oxidative stress markers.
Dosing and Administration
ParameterRecommendation
Route of Administration Oral (gavage) or Intraperitoneal (IP) injection.
Vehicle Sterile saline or a suitable non-toxic solvent.
Dose Range Based on acute toxicity studies. A suggested starting range, extrapolated from Piracetam studies, could be 50, 100, and 200 mg/kg.[5]
Frequency Once daily, for a duration determined by the specific animal model (e.g., 7-14 days).
Behavioral Testing Protocols

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[9][10][11][12][13]

Protocol:

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (e.g., using non-toxic white paint). A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Acquisition Phase (4-5 days):

    • Four trials per day for each mouse.

    • The mouse is gently placed into the water at one of four starting positions, facing the pool wall.

    • The mouse is allowed to swim and find the hidden platform. If it fails to find it within 60-90 seconds, it is gently guided to the platform.

    • The mouse remains on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects.[14][15][16][17][18]

Protocol:

  • Apparatus: An open-field arena (e.g., 40 x 40 cm).

  • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.

  • Training/Familiarization (Day 2):

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 5-10 minutes.

  • Testing (Day 2, after a retention interval of 1-24 hours):

    • Replace one of the familiar objects with a novel object.

    • Allow the mouse to explore for 5 minutes.

    • Record the time spent exploring each object.

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

This test assesses aversive memory.[19][20][21][22][23]

Protocol:

  • Apparatus: A chamber with an electrified grid floor and a small elevated platform.

  • Training:

    • Place the mouse on the platform.

    • When the mouse steps down with all four paws onto the grid, a mild, brief electric shock (e.g., 0.3-0.5 mA for 2-3 seconds) is delivered.

    • Record the step-down latency.

  • Testing (24 hours later):

    • Place the mouse back on the platform (no shock is delivered).

    • Record the step-down latency (up to a cut-off time, e.g., 180 seconds). A longer latency indicates better memory of the aversive experience.

Biochemical and Histological Analysis

At the end of the behavioral testing, brain tissue should be collected for further analysis.

AnalysisMethodTarget
Neurotransmitter Levels HPLCAcetylcholine, Dopamine, Serotonin
Oxidative Stress Markers Spectrophotometric assaysMalondialdehyde (MDA), Glutathione (GSH), Superoxide dismutase (SOD)
Inflammatory Cytokines ELISATNF-α, IL-1β, IL-6
Protein Expression Western BlotAMPK, SIRT-1, Nrf-2, BDNF
Neuronal Viability ImmunohistochemistryNeuN, Fluoro-Jade B
Microglial Activation ImmunohistochemistryIba1

Data Presentation and Statistical Analysis

All quantitative data should be presented in a clear and concise manner, preferably in tables, to facilitate comparison between treatment groups.

Example Data Table:

Treatment GroupNMWM Escape Latency (Day 4, s)NOR Discrimination IndexStep-Down Latency (s)
Vehicle Control10Mean ± SEMMean ± SEMMean ± SEM
This compound (50 mg/kg)10Mean ± SEMMean ± SEMMean ± SEM
This compound (100 mg/kg)10Mean ± SEMMean ± SEMMean ± SEM
This compound (200 mg/kg)10Mean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Piracetam)10Mean ± SEMMean ± SEMMean ± SEM

Statistical analysis should be performed using appropriate methods, such as ANOVA followed by post-hoc tests, to determine the significance of the observed effects.

Conclusion

The experimental designs and protocols provided in these application notes offer a robust framework for the in vivo evaluation of this compound. By systematically assessing its safety, pharmacokinetic profile, and efficacy in relevant animal models of cognitive dysfunction, researchers can elucidate its potential as a novel nootropic or neuroprotective agent. The inclusion of mechanistic studies will further enhance the understanding of its pharmacological action and guide future drug development efforts.

References

Safety precautions and handling guidelines for (2-Oxopyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Oxopyrrolidin-1-yl)acetic acid, also known as Piracetam EP Impurity D, is a chemical compound with the CAS Number 53934-76-2.[1][2][3][4] It is a known impurity of Piracetam, a nootropic drug.[1][4] Structurally, it is a derivative of gamma-aminobutyric acid (GABA). Its role as a reagent in the synthesis of pyrazolopyridines as PDE4B inhibitors has been noted.[5][6] Given its relationship to nootropics, it is of interest in neuropharmacological research for its potential modulation of neurotransmitter systems.

These application notes provide essential information on the safety, handling, and experimental protocols related to this compound to ensure its safe and effective use in a research environment.

Safety Precautions and Handling Guidelines

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and risk.

2.1 Hazard Identification

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

2.2 Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is mandatory when handling this compound.[5]

Table 2: Precautionary Statements

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.
PreventionP264Wash hands thoroughly after handling.
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.
ResponseP304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
ResponseP337 + P313If eye irritation persists: Get medical advice/attention.
StorageP405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended.

2.3 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

2.4 Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep locked up and away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Physicochemical Properties

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol [8]
CAS Number 53934-76-2[8]
Appearance Off-white to light yellow solid[5]
Melting Point 143°C (from benzene)[5]
Boiling Point (Predicted) 379.1 ± 25.0 °C[5]
Density (Predicted) 1.319 ± 0.06 g/cm³[5]
pKa (Predicted) 3.75 ± 0.10[5]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly, Heated), Methanol (Slightly)[5]

Toxicological Information

Experimental Protocols

5.1 Synthesis of this compound

The following protocol is adapted from a known chemical synthesis method.[6]

Objective: To synthesize this compound via catalytic hydrogenation of Benzyl (2-oxopyrrolidin-1-yl)acetate.

Materials:

  • Benzyl (2-oxopyrrolidin-1-yl)acetate

  • Methanol (MeOH)

  • 10 wt% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum pump

  • Hydrogen balloon

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Dissolve Benzyl (2-oxopyrrolidin-1-yl)acetate (1.0 mmol, 233 mg) in methanol (5 mL) in a round-bottom flask at room temperature (23 °C).[6]

  • Carefully add 10 wt% Pd/C catalyst (100 mg) to the solution.

  • Deoxygenate the reaction mixture using a vacuum pump.

  • Subsequently, introduce a hydrogen atmosphere using a hydrogen balloon.

  • Stir the reaction mixture vigorously for 3 hours at room temperature.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the diatomaceous earth pad with an ample amount of methanol (100 mL) to ensure complete recovery of the product.[6]

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield this compound.[6]

Expected Outcome: The protocol is reported to yield approximately 143 mg of this compound, representing a 100% yield.[6]

5.2 Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method for the analysis of this compound, based on methods for Piracetam and its impurities.[10]

Objective: To quantify the purity of a this compound sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a solution of 0.2 g/L triethylamine in water and adjust the pH to 6.5. The mobile phase consists of a mixture of acetonitrile and the aqueous triethylamine solution (e.g., in a 15:85 v/v ratio).[10] The exact ratio may need optimization.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).[10] Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 25, 50, 100, 500, 1000, 5000, and 10,000 ng/mL).[10]

  • Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile : 0.2 g/L Triethylamine (pH 6.5) (15:85 v/v)[10]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the purity of the sample.

5.3 Biological Protocol: Cell Viability Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of this compound on a chosen cell line.

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Selected cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathways and Experimental Workflows

As a derivative of GABA and an impurity of the nootropic drug Piracetam, this compound is likely to interact with neurotransmitter systems in the central nervous system. Nootropics are known to modulate GABAergic and glutamatergic signaling, which are crucial for learning and memory.

6.1 Proposed Nootropic Mechanism of Action

The following diagram illustrates the general modulation of GABAergic and glutamatergic synapses by nootropic agents, a proposed mechanism relevant to this compound.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor GABA_Vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor GABA Release Postsynaptic_Neuron Postsynaptic Neuron Response AMPA_Receptor->Postsynaptic_Neuron Excitation (Na+ influx) NMDA_Receptor->Postsynaptic_Neuron Excitation (Ca2+ influx) GABA_A_Receptor->Postsynaptic_Neuron Inhibition (Cl- influx) Nootropic This compound (Proposed Action) Nootropic->AMPA_Receptor Modulates Nootropic->GABA_A_Receptor Modulates

Caption: Proposed modulation of glutamatergic and GABAergic synapses by nootropic compounds.

6.2 HPLC Analysis Workflow

The following diagram outlines the workflow for the HPLC analysis of this compound.

G start Start prep_mobile_phase Prepare Mobile Phase (ACN/Triethylamine Buffer) start->prep_mobile_phase prep_standards Prepare Standard Solutions (Calibration Curve) prep_mobile_phase->prep_standards prep_sample Prepare Sample Solution prep_mobile_phase->prep_sample hplc_analysis HPLC Analysis (C18 Column, UV Detection) prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition data_analysis Data Analysis (Peak Area vs. Concentration) data_acquisition->data_analysis results Determine Purity/ Concentration data_analysis->results end End results->end

Caption: Workflow for the quantitative analysis of this compound by HPLC.

References

Troubleshooting & Optimization

Troubleshooting common issues in (2-Oxopyrrolidin-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of (2-Oxopyrrolidin-1-yl)acetic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Alkylation of 2-pyrrolidone: This involves the reaction of 2-pyrrolidone with a haloacetate ester (e.g., ethyl chloroacetate) in the presence of a strong base, followed by hydrolysis of the resulting ester.

  • Catalytic Debenzylation: This method utilizes a benzyl ester of this compound, which is then debenzylated, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final acid.[1]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • For the alkylation route:

    • Incomplete deprotonation of 2-pyrrolidone: The chosen base may not be strong enough to fully deprotonate 2-pyrrolidone, leading to a significant amount of unreacted starting material.

    • Side reactions: Competing reactions such as self-condensation of the haloacetate ester or hydrolysis of the starting materials or product can consume reagents and reduce the yield.

    • Moisture in the reaction: Water can quench the strong base and lead to hydrolysis, significantly impacting the efficiency of the reaction.

  • For the catalytic debenzylation route:

    • Catalyst inactivity: The Pd/C catalyst may be old, poisoned, or not properly activated, leading to an incomplete reaction.

    • Insufficient hydrogen pressure: The hydrogenation may not proceed to completion if the hydrogen pressure is too low or if there are leaks in the system.

    • Product inhibition: In some cases, the product can adhere to the catalyst surface, reducing its activity.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A3: The presence of multiple spots on a TLC plate indicates impurities. Common impurities include:

  • Unreacted starting materials: 2-pyrrolidone, haloacetate ester, or the benzyl ester precursor.

  • Side products from the alkylation route:

    • Products of haloacetate ester self-condensation.

    • (2-Oxopyrrolidin-1-yl)acetamide if ammonia is present as an impurity.

  • Incomplete hydrolysis product: Ethyl (2-oxopyrrolidin-1-yl)acetate if the hydrolysis step is not complete.

  • Di-alkylation products: Although less common, reaction at other positions on the starting materials is possible under certain conditions.

Q4: The final product has a noticeable color. How can I decolorize it?

A4: Colored impurities can arise from side reactions or degradation of starting materials. An effective method for decolorization is to treat a solution of the crude product with activated charcoal. The charcoal is then removed by filtration before proceeding with crystallization or other purification steps. Use charcoal judiciously, as it can also adsorb the desired product.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation (Alkylation Route) Ineffective baseUse a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has been stored under anhydrous conditions.
Presence of moistureThoroughly dry all glassware before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperatureGradually increase the reaction temperature while monitoring the progress by TLC. Be cautious as excessive heat can promote side reactions.
Low Yield (Catalytic Debenzylation) Inactive catalystUse fresh, high-quality Pd/C catalyst. Ensure proper handling and activation of the catalyst if required. Consider using a higher catalyst loading.
Incomplete reactionIncrease the reaction time or hydrogen pressure. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Presence of Multiple Products (TLC) Side reactions (alkylation)Optimize reaction conditions by controlling the temperature and using a stoichiometric amount of the alkylating agent.
Incomplete hydrolysisExtend the hydrolysis reaction time or use a stronger base/acid for the hydrolysis step. Monitor the reaction progress by TLC until the ester starting material is fully consumed.
Difficulty in Product Isolation/Purification Product is an oil or fails to crystallizeEnsure all solvents from the workup have been thoroughly removed. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystallization fails, purify the product using column chromatography.
Product co-elutes with impuritiesFor column chromatography, experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) to achieve better separation.

Experimental Protocols

Protocol 1: Synthesis via Alkylation of 2-Pyrrolidone and Hydrolysis

Step 1: Alkylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar), add a suspension of sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-pyrrolidone (1.0 equivalent) in anhydrous DMF to the suspension.

  • Stir the mixture at room temperature for 1 hour.

  • Add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl (2-oxopyrrolidin-1-yl)acetate.

Step 2: Hydrolysis

  • Dissolve the crude ethyl (2-oxopyrrolidin-1-yl)acetate in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • After completion, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis via Catalytic Debenzylation
  • Dissolve Benzyl (2-oxopyrrolidin-1-yl)acetate (1.0 equivalent) in methanol.[1]

  • Add 10 wt% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).

  • Deoxygenate the reaction mixture using a vacuum pump and then introduce hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3-5 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with methanol.[1]

  • Combine the filtrates and concentrate under reduced pressure to afford this compound.[1] The product is often obtained in high purity and may not require further purification.

Visualizations

experimental_workflow_alkylation cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Purification start1 Prepare NaH suspension in DMF add_pyrrolidone Add 2-pyrrolidone solution start1->add_pyrrolidone stir1 Stir at RT for 1h add_pyrrolidone->stir1 add_ester Add ethyl chloroacetate stir1->add_ester heat Heat to 60-70°C for 4-6h add_ester->heat workup1 Quench, Extract & Concentrate heat->workup1 crude_ester Crude ethyl (2-oxopyrrolidin-1-yl)acetate workup1->crude_ester dissolve Dissolve crude ester crude_ester->dissolve add_naoh Add NaOH solution dissolve->add_naoh stir2 Stir at RT for 2-4h add_naoh->stir2 acidify Acidify with HCl stir2->acidify workup2 Extract & Concentrate acidify->workup2 purify Recrystallize workup2->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound via alkylation.

experimental_workflow_debenzylation start Dissolve Benzyl (2-oxopyrrolidin-1-yl)acetate in MeOH add_catalyst Add Pd/C catalyst start->add_catalyst deoxygenate Deoxygenate and introduce H2 add_catalyst->deoxygenate stir Stir under H2 atmosphere for 3-5h deoxygenate->stir filter Filter through Celite stir->filter concentrate Concentrate filtrate filter->concentrate final_product This compound concentrate->final_product

Caption: Workflow for the synthesis of this compound via catalytic debenzylation.

troubleshooting_logic cluster_alkylation Alkylation Troubleshooting cluster_debenzylation Debenzylation Troubleshooting start Low Product Yield? alkylation Alkylation Route? start->alkylation Yes debenzylation Debenzylation Route? start->debenzylation No check_base Check Base Strength & Purity alkylation->check_base Yes check_moisture Ensure Anhydrous Conditions alkylation->check_moisture optimize_temp Optimize Reaction Temperature alkylation->optimize_temp check_catalyst Check Catalyst Activity debenzylation->check_catalyst Yes check_hydrogen Verify H2 Pressure & Stirring debenzylation->check_hydrogen

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Optimization of reaction conditions for improved yield of 2-Oxo-1-pyrrolidineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Oxo-1-pyrrolidineacetic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions to improve the yield of 2-Oxo-1-pyrrolidineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Oxo-1-pyrrolidineacetic acid?

A1: The most prevalent and straightforward method is a two-step process. It begins with the N-alkylation of 2-pyrrolidone with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, to form ethyl 2-oxo-1-pyrrolidineacetate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product. This approach is favored for its use of readily available starting materials.

Q2: Which base is most effective for the N-alkylation of 2-pyrrolidone?

A2: Strong, non-nucleophilic bases are generally preferred to deprotonate the lactam nitrogen of 2-pyrrolidone, facilitating its attack on the ethyl haloacetate. Sodium hydride (NaH) is a very effective choice as it irreversibly deprotonates the pyrrolidone and the only byproduct is hydrogen gas. Other suitable bases include potassium tert-butoxide and sodium amide. Weaker bases like potassium carbonate can also be used, often requiring more forcing conditions such as higher temperatures.

Q3: What are the recommended solvents for the N-alkylation step?

A3: Polar aprotic solvents are ideal for this reaction as they can dissolve the reactants and stabilize charged intermediates without participating in the reaction.[1] Dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices. Toluene can also be effective, particularly for reactions conducted at higher temperatures.[1]

Q4: How can I monitor the progress of the N-alkylation and hydrolysis reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both reactions. For the N-alkylation, you can track the disappearance of the 2-pyrrolidone starting material and the appearance of the ethyl 2-oxo-1-pyrrolidineacetate product. Similarly, for the hydrolysis step, you can monitor the conversion of the ester to the carboxylic acid product. Staining with potassium permanganate can be useful for visualizing the reactants and products.

Q5: What are the common methods for purifying the final product, 2-Oxo-1-pyrrolidineacetic acid?

A5: After the hydrolysis and work-up, the crude product is often a solid. Recrystallization is a common and effective method for purification. Suitable solvent systems for recrystallization include ethyl acetate, isopropanol, or mixtures of ethanol and water. If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-Oxo-1-pyrrolidineacetic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion during N-alkylation 1. Ineffective Deprotonation: The base used may be too weak or has degraded due to improper storage. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Inactive Alkylating Agent: The ethyl haloacetate may have degraded.1. Use a stronger base like sodium hydride (NaH). Ensure the base is fresh and handled under anhydrous conditions. 2. Gradually increase the reaction temperature, for example, from room temperature to 50-80°C, while monitoring the reaction by TLC. 3. Use freshly distilled or a new bottle of ethyl haloacetate.
Formation of Multiple Byproducts in N-alkylation 1. Dialkylation: The nitrogen of the product ester can be further alkylated. 2. Side reactions of the base: A nucleophilic base may react with the ethyl haloacetate.1. Use a slight excess of 2-pyrrolidone relative to the ethyl haloacetate (e.g., 1.1 equivalents). Add the alkylating agent slowly to the deprotonated pyrrolidone. 2. Use a non-nucleophilic base like NaH or potassium tert-butoxide.
Incomplete Hydrolysis of the Ester 1. Insufficient Hydrolysis Time or Temperature: The hydrolysis reaction may not have gone to completion. 2. Inadequate Amount of Base: An insufficient amount of base (e.g., NaOH or KOH) was used for saponification.1. Extend the reaction time or increase the temperature (e.g., reflux) and monitor by TLC until the starting ester spot disappears. 2. Ensure at least one equivalent of base is used. For easier work-up, using a slight excess (e.g., 1.1-1.2 equivalents) is often recommended.
Difficulty in Isolating the Product after Hydrolysis 1. Product is water-soluble: The carboxylic acid product may have some solubility in the aqueous layer during work-up. 2. Emulsion formation during extraction. 1. After acidification, saturate the aqueous layer with sodium chloride to decrease the solubility of the product before extracting with an organic solvent. 2. Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is an Oil and Difficult to Crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization.1. Purify the crude product by flash column chromatography on silica gel. After chromatography, attempt recrystallization again with a different solvent system.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-alkylation of 2-Pyrrolidone

Entry Base Solvent Temperature (°C) Reaction Time (h) Reported Yield (%) Notes
1NaHTHF25 - 504 - 8~85-95Highly effective, requires anhydrous conditions.
2K₂CO₃Acetonitrile8012 - 24~70-85Slower reaction, requires higher temperatures.[2]
3t-BuOKTHF256 - 12~80-90Good alternative to NaH.
4KOHDichloromethane0 - 255 - 7~75-85Used in the synthesis of a derivative, may be applicable.[3]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Oxo-1-pyrrolidineacetate

Materials:

  • 2-Pyrrolidone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl chloroacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of 2-pyrrolidone (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C.

  • Add ethyl chloroacetate (1.05 equivalents) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to 0°C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-oxo-1-pyrrolidineacetate.

Step 2: Hydrolysis of Ethyl 2-Oxo-1-pyrrolidineacetate to 2-Oxo-1-pyrrolidineacetic acid

Materials:

  • Crude ethyl 2-oxo-1-pyrrolidineacetate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude ethyl 2-oxo-1-pyrrolidineacetate in ethanol.

  • Add a solution of sodium hydroxide (1.2 equivalents) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C and acidify to pH 1-2 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-Oxo-1-pyrrolidineacetic acid can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start1 Deprotonation of 2-Pyrrolidone with NaH in THF react1 Addition of Ethyl Chloroacetate start1->react1 workup1 Quenching and Extraction react1->workup1 product1 Crude Ethyl 2-Oxo-1-pyrrolidineacetate workup1->product1 start2 Saponification with NaOH in Ethanol/Water product1->start2 Proceed to Hydrolysis workup2 Acidification and Extraction start2->workup2 purification Recrystallization workup2->purification product2 Pure 2-Oxo-1-pyrrolidineacetic acid purification->product2

Caption: Experimental workflow for the synthesis of 2-Oxo-1-pyrrolidineacetic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in N-Alkylation cause1 Weak or Degraded Base issue->cause1 cause2 Low Reaction Temperature issue->cause2 cause3 Side Reactions (e.g., Dialkylation) issue->cause3 solution1 Use Fresh, Strong Base (e.g., NaH) cause1->solution1 solution2 Increase Reaction Temperature cause2->solution2 solution3 Use Excess Pyrrolidone / Slow Addition of Alkylating Agent cause3->solution3

Caption: Troubleshooting logic for low yield in the N-alkylation step.

References

Identifying and minimizing byproducts in (2-Oxopyrrolidin-1-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Oxopyrrolidin-1-yl)acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, a known impurity of the nootropic drug Piracetam, typically involves the N-alkylation of 2-pyrrolidinone with an ester of chloroacetic acid (e.g., ethyl chloroacetate), followed by hydrolysis of the resulting ester intermediate. The most common byproducts and impurities encountered are:

  • Unreacted Starting Materials: 2-Pyrrolidinone and chloroacetic acid or its ester.

  • Intermediate Ester: Ethyl (2-oxopyrrolidin-1-yl)acetate or Methyl (2-oxopyrrolidin-1-yl)acetate, resulting from incomplete hydrolysis.[1][2]

  • 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid: This impurity can form under certain conditions.[3]

Q2: How can I minimize the formation of the intermediate ester, ethyl (2-oxopyrrolidin-1-yl)acetate?

A2: To minimize the presence of the intermediate ester, ensure the hydrolysis step goes to completion. This can be achieved by:

  • Optimizing Reaction Time: Increasing the reaction time during the hydrolysis step.

  • Adjusting pH: Ensuring a sufficiently basic or acidic environment for complete hydrolysis. Basic hydrolysis is commonly employed.

  • Temperature Control: Increasing the temperature of the hydrolysis reaction, within reasonable limits to avoid degradation.

Q3: What is the likely source of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid and how can its formation be avoided?

A3: The formation of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is not fully elucidated in the provided search results, but it is a known impurity. Its formation may be related to side reactions of the starting materials or intermediates. To minimize its formation, it is crucial to carefully control the reaction conditions, such as temperature and the choice of base, and to purify the final product effectively.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete N-alkylation of 2-pyrrolidinone.- Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to fully deprotonate the 2-pyrrolidinone. - Use a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance the nucleophilicity of the pyrrolidinone anion. - Optimize the reaction temperature and time.
Incomplete hydrolysis of the intermediate ester.- Increase the duration of the hydrolysis step. - Ensure the concentration of the base (e.g., NaOH) is sufficient for complete saponification. - Consider gentle heating to drive the reaction to completion.
Presence of unreacted 2-pyrrolidinone in the final product Insufficient amount of the alkylating agent (ethyl chloroacetate).- Use a slight excess (e.g., 1.1 to 1.2 equivalents) of ethyl chloroacetate.
Inefficient reaction conditions for N-alkylation.- Refer to the solutions for "Low yield" related to the N-alkylation step.
High levels of ethyl (2-oxopyrrolidin-1-yl)acetate in the final product Incomplete hydrolysis.- Re-subject the product to the hydrolysis conditions. - Optimize the hydrolysis protocol as described in the FAQs.
Product is difficult to purify Presence of multiple byproducts.- Utilize column chromatography for purification. - Recrystallization from a suitable solvent can also be effective.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2-oxopyrrolidin-1-yl)acetate

This protocol describes the N-alkylation of 2-pyrrolidinone with ethyl chloroacetate.

Materials:

  • 2-Pyrrolidinone

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (dry)

  • 10% Hydrochloric acid solution

  • 20% Sodium carbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-pyrrolidinone (1.0 eq.) in dry acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq.).

  • To this suspension, add ethyl chloroacetate (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 10% HCl solution to remove unreacted amine.

  • Neutralize the aqueous layer with 20% Na2CO3 solution and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-oxopyrrolidin-1-yl)acetate.[4]

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Hydrolysis of Ethyl (2-oxopyrrolidin-1-yl)acetate

This protocol describes the basic hydrolysis of the intermediate ester to the final product.

Materials:

  • Ethyl (2-oxopyrrolidin-1-yl)acetate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

Procedure:

  • Dissolve ethyl (2-oxopyrrolidin-1-yl)acetate (1.0 eq.) in an aqueous solution of sodium hydroxide (1.1 eq.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

  • Monitor the disappearance of the ester by TLC or HPLC.

  • Once the hydrolysis is complete, cool the reaction mixture to 0-5 °C.

  • Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3.

  • The product, this compound, may precipitate upon acidification. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or an alcohol/ether mixture).

Byproduct Analysis

A robust method for the simultaneous determination of this compound and its key impurities is crucial for process control and quality assessment. A reported HPLC method allows for the separation and quantification of the target compound and four related substances.[1][2]

HPLC Method Parameters:

ParameterValue
Column Reversed-phase C18 Nucleosil (25 cm × 0.46 cm, 10 µm)
Mobile Phase Aqueous solution of triethylamine (0.2 g/L) – Acetonitrile (85:15, v/v)
pH 6.5 (adjusted with phosphoric acid)
Flow Rate 1 mL/min
Detection UV at 205 nm
Temperature Ambient

Minimum Quantifiable Amounts: [2]

CompoundMinimum Quantifiable Amount (ng/mL)
This compound25
2-Pyrrolidinone45
Methyl (2-oxopyrrolidin-1-yl)acetate34
Ethyl (2-oxopyrrolidin-1-yl)acetate55

Troubleshooting Logic Diagram

Byproduct_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Guide start Start Synthesis step1 Step 1: N-Alkylation (2-Pyrrolidinone + Ethyl Chloroacetate) start->step1 step2 Step 2: Hydrolysis step1->step2 end_product Final Product: This compound step2->end_product issue Issue Detected: High Level of Byproducts end_product->issue Purity Analysis (HPLC) byproduct1 Unreacted 2-Pyrrolidinone issue->byproduct1 Identify Byproduct byproduct2 Intermediate Ester (Ethyl (2-oxopyrrolidin-1-yl)acetate) issue->byproduct2 Identify Byproduct byproduct3 Other Impurities issue->byproduct3 Identify Byproduct solution1 Optimize Step 1: - Increase Ethyl Chloroacetate - Stronger Base - Adjust Temp/Time byproduct1->solution1 solution2 Optimize Step 2: - Increase Hydrolysis Time - Adjust Base Conc. - Increase Temperature byproduct2->solution2 solution3 Purification: - Column Chromatography - Recrystallization byproduct3->solution3 solution1->step1 Refine Protocol solution2->step2 Refine Protocol solution3->end_product Purify

Caption: Troubleshooting workflow for identifying and minimizing byproducts.

References

Technical Support Center: Strategies to Improve the Solubility of (2-Oxopyrrolidin-1-yl)acetic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (2-Oxopyrrolidin-1-yl)acetic acid in bioassays.

Compound Properties

This compound is a compound with the following properties:

PropertyValue
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Aqueous Solubility (25°C) 80 g/L (approx. 559 mM)[1]
Predicted pKa 3.75[1]
Appearance Solid

The high aqueous solubility of this compound at 25°C suggests that it should be readily soluble in aqueous buffers for many bioassay applications.[1] However, issues may still arise due to the desired stock concentration, the specific components of the assay buffer, or the pH of the medium.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution of a DMSO stock solution into aqueous buffer. The compound's solubility limit in the final aqueous buffer is exceeded. The pH of the buffer may be too low.- Lower the final concentration of the compound in the assay. - Increase the pH of the aqueous buffer to be at least 1-2 units above the pKa (e.g., pH 5.75 or higher). - Consider using a co-solvent in the final buffer system.
Cloudiness or precipitation in the stock solution (e.g., in DMSO). The concentration of the stock solution is too high. The stock solution may have absorbed water, reducing the compound's solubility.- Prepare a fresh stock solution at a lower concentration. - Ensure the DMSO is anhydrous and store the stock solution in a tightly sealed container with desiccant. - Gently warm the solution (e.g., 37°C) and vortex to aid dissolution.[2]
Inconsistent assay results at the same nominal concentration. The compound may be partially precipitated, leading to a lower effective concentration.- Visually inspect all solutions for any signs of precipitation before use. - Centrifuge the final assay plate or tubes and test the supernatant to confirm the concentration of the dissolved compound. - Implement a solubility enhancement strategy to ensure the compound remains in solution.
Cell toxicity or off-target effects observed. The solubilizing agent (e.g., DMSO, surfactant) is present at a toxic concentration. The pH of the final assay medium is not optimal for the cells.- Reduce the concentration of the solubilizing agent. Always include a vehicle control (assay medium with the solubilizing agent but without the compound) to assess its effect on the cells. - Ensure the final pH of the assay medium is within the physiological range for your cell type.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to dissolving this compound for a bioassay?

Given its high aqueous solubility, the recommended initial approach is to dissolve it directly in your aqueous assay buffer. If the buffer's pH is near or below the pKa of 3.75, you may need to adjust the pH to enhance solubility. If a high concentration stock solution is required, using a minimal amount of an organic solvent like DMSO is a common secondary approach.

Q2: How does pH affect the solubility of this compound?

This compound is a weak acid with a pKa of approximately 3.75.[1] At a pH below its pKa, it will be predominantly in its less soluble, un-ionized form. As the pH increases above the pKa, the compound will increasingly be in its more soluble, ionized (deprotonated) form. Therefore, increasing the pH of the solution is an effective strategy to improve its solubility.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

The final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or other artifacts.[3] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: When should I consider using co-solvents, cyclodextrins, or surfactants?

These should be considered if pH adjustment is not feasible or sufficient to achieve the desired concentration. They are also useful if you observe precipitation in your assay medium. A systematic approach, starting with pH adjustment, then trying co-solvents, and then more complex excipients like cyclodextrins or surfactants, is recommended.

Experimental Protocols

Protocol 1: pH Adjustment

This protocol is ideal for leveraging the acidic nature of this compound to increase its aqueous solubility.

Methodology:

  • Determine the Target pH: To significantly increase solubility, aim for a buffer pH that is at least 1 to 2 units above the compound's pKa of 3.75 (e.g., pH 5.75 to 7.75).

  • Buffer Preparation: Prepare a buffer at the target pH (e.g., phosphate-buffered saline, PBS).

  • Dissolution: Directly dissolve the powdered this compound into the prepared buffer to the desired final concentration.

  • Verification: Check the pH of the final solution and adjust if necessary. Visually inspect for any undissolved material.

pH-Dependent Solubility Profile (Theoretical):

The following table estimates the solubility of this compound at different pH values, calculated using the Henderson-Hasselbalch equation.

pHPredominant FormTheoretical Solubility (mg/mL)
2.75Un-ionized~80.8
3.75 (pKa)50% Ionized~160
4.75Ionized~880
5.75Ionized~8080
7.4 (Physiological)Ionized>8000

Note: These are theoretical values based on the aqueous solubility of the un-ionized form. The actual solubility may vary depending on the buffer composition and ionic strength.

Protocol 2: Co-solvent System

This protocol is useful when a high stock concentration is needed that cannot be achieved in a purely aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Pre-warming: Warm the aqueous assay buffer to 37°C to minimize precipitation upon dilution.[3]

  • Serial Dilution: If a large dilution factor is required, perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer.

  • Final Dilution: Add the stock solution (or the intermediate dilution) to the final assay medium drop-wise while gently vortexing to ensure rapid mixing.[3]

  • Final Solvent Concentration: Ensure the final concentration of the co-solvent (e.g., DMSO) is below the toxic level for your assay system.

Protocol 3: Cyclodextrin-Based Solubilization

Cyclodextrins can encapsulate the compound, increasing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Add Compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration: Agitate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the solubilized compound analytically (e.g., by HPLC-UV).

Starting Concentrations for Cyclodextrins in Cell-Based Assays:

CyclodextrinTypical Starting Concentration Range
HP-β-CD1-10 mM

Note: Always perform a vehicle control to assess the effect of the cyclodextrin on your specific bioassay.

Protocol 4: Surfactant-Based Solubilization

Non-ionic surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.

Methodology:

  • Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your assay buffer at a concentration above its critical micelle concentration (CMC).

  • Dissolution: Add the this compound to the surfactant solution and mix until dissolved.

  • Vehicle Control: It is critical to run a vehicle control with the surfactant at the same final concentration to check for any effects on the bioassay.

Starting Concentrations for Surfactants in Bioassays:

SurfactantTypical Starting Concentration Range (% w/v)
Polysorbate 20 (Tween® 20)0.01 - 0.1%
Polysorbate 80 (Tween® 80)0.01 - 0.1%

Visualizations

experimental_workflow cluster_start Start with this compound cluster_strategy Solubility Strategy cluster_assay Bioassay Preparation start Compound Powder pH_adjust pH Adjustment start->pH_adjust Direct Dissolution cosolvent Co-solvent (e.g., DMSO) start->cosolvent Stock Solution cyclodextrin Cyclodextrin start->cyclodextrin surfactant Surfactant start->surfactant assay Final Assay Solution pH_adjust->assay cosolvent->assay Dilution cyclodextrin->assay surfactant->assay

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic cluster_check1 Initial Checks cluster_solutions Solutions start Compound Precipitation Observed check_conc Is final concentration too high? start->check_conc check_pH Is buffer pH < pKa + 1? start->check_pH check_conc->check_pH No lower_conc Lower Final Concentration check_conc->lower_conc Yes increase_pH Increase Buffer pH check_pH->increase_pH Yes use_excipient Use Co-solvent, Cyclodextrin, or Surfactant check_pH->use_excipient No end Solubility Achieved lower_conc->end increase_pH->end use_excipient->end

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: (2-Oxopyrrolidin-1-yl)acetic acid (Piracetam) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (2-Oxopyrrolidin-1-yl)acetic acid, commonly known as piracetam.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its amide bond.[1] This reaction is significantly influenced by pH and is most prominent under alkaline conditions.[1][2][3] The degradation results in the opening of the 2-pyrrolidinone ring.

Q2: Under what conditions is this compound most likely to degrade?

A2: this compound is most susceptible to degradation under alkaline (basic) conditions.[2][3] Forced degradation studies have consistently shown that it degrades in the presence of a base (e.g., sodium hydroxide), especially with heating.[1][2] Some studies also report degradation under acidic and wet heat photolytic conditions.[4]

Q3: Is this compound stable to light, heat, and oxidation?

A3: Generally, this compound is considered stable under photolytic, thermal, and oxidative stress conditions.[2][3] However, one study did observe degradation under wet heat photolytic conditions and oxidative conditions using 3% hydrogen peroxide for 24 hours.[4] It is advisable to store the compound protected from light and moisture for optimal stability.[1]

Q4: What is the main degradation product of this compound?

A4: The major degradation product formed from the hydrolysis of this compound is this compound.[5] This degradation product is formed by the cleavage of the amide bond within the pyrrolidone ring.[2]

Q5: What are the recommended storage conditions for this compound?

A5: For optimal stability, this compound should be stored in a well-closed container, protected from light and moisture.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, particularly for the solid compound.[1]

Troubleshooting Guide

Issue 1: Inconsistent analytical results or loss of potency of this compound solutions.

  • Possible Cause: Degradation due to inappropriate solvent pH or storage conditions.

  • Troubleshooting Steps:

    • Verify Solvent pH: Ensure that the solvent used for your solution is not alkaline. This compound is known to degrade in basic conditions.[2][3]

    • Check Storage Conditions: Confirm that solutions are stored at the recommended temperature (2-8°C) and protected from light.[1] For aqueous solutions, consider adjusting the pH to a neutral or slightly acidic range if compatible with your experimental design.

    • Prepare Fresh Solutions: If degradation is suspected, it is best to prepare fresh solutions before use. A study has shown that piracetam solutions can be stable for up to 72 hours at room temperature.[6]

Issue 2: Appearance of unknown peaks in chromatograms during the analysis of this compound.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify the Degradation Product: The primary degradation product is this compound.[5] You can confirm its presence by comparing the retention time of the unknown peak with a reference standard of this compound.

    • Perform Forced Degradation: To confirm that the unknown peak is a degradation product, you can perform a forced degradation study. Subject a sample of your this compound to alkaline conditions (e.g., 0.5 M NaOH at 80°C) and analyze the resulting solution.[1][2] An increase in the peak of interest would confirm it as a degradation product.

    • Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products. Several validated HPLC and UPLC methods are available for this purpose.[2][4][7]

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound.

Stress ConditionReagent/ParametersDurationTemperatureResultReference
Acidic Hydrolysis5 M HClVaries80°CStable[1][2]
Alkaline Hydrolysis0.5 M NaOHVaries80°CDegradation observed[1][2]
Neutral HydrolysisWaterVaries80°CStable[1][2]
Oxidative Stress30% H₂O₂2 daysRoom TemperatureStable[2]
Oxidative Stress3% H₂O₂24 hoursNot specified24.45% degradation[4]
Photolytic StressSunlight (60,000-70,000 lux)2 daysDaytimeStable[2]
Thermal StressDry HeatNot specifiedNot specifiedStable[4]
Wet Heat PhotolyticNot specifiedNot specifiedNot specifiedDegradation observed[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from established methods to determine the intrinsic stability of the molecule.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1-2 mg/mL.[1][2]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 5 M HCl and heat at 80°C.[1][2]

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.5 M NaOH and heat at 80°C.[1][2]

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water and heat at 80°C.[1][2]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for 48 hours.[2]

    • Photolytic Degradation: Expose the stock solution in a suitable transparent container to sunlight (e.g., 60,000-70,000 lux) for 48 hours.[2]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general example of an HPLC method for the analysis of this compound and its degradation products.[4][7]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of a buffer (e.g., 0.1 g/L triethylamine or water) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v or 80:20 v/v).[4][7]

  • Flow Rate: 1 mL/min.[7]

  • Detection: UV detection at 205 nm.[4][7]

  • Injection Volume: 20 µL.

Visualizations

Piracetam This compound (Piracetam) DegradationProduct This compound Piracetam->DegradationProduct Alkaline Hydrolysis (e.g., NaOH, heat)

Caption: Degradation pathway of this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1-2 mg/mL) Acid Acidic Hydrolysis (5M HCl, 80°C) Stock->Acid Alkali Alkaline Hydrolysis (0.5M NaOH, 80°C) Stock->Alkali Neutral Neutral Hydrolysis (Water, 80°C) Stock->Neutral Oxidative Oxidative Stress (30% H₂O₂, RT) Stock->Oxidative Photo Photolytic Stress (Sunlight) Stock->Photo Analysis HPLC/UPLC Analysis Acid->Analysis Alkali->Analysis Neutral->Analysis Oxidative->Analysis Photo->Analysis

Caption: Experimental workflow for forced degradation studies.

cluster_pathway Potential Signaling Pathway Modulation by Piracetam Piracetam Piracetam AMPK AMPK Activation Piracetam->AMPK SIRT1 SIRT-1 Upregulation AMPK->SIRT1 Nrf2 Nrf-2 Upregulation SIRT1->Nrf2 OxidativeStress Reduced Oxidative Stress Nrf2->OxidativeStress Neuroinflammation Suppressed Neuroinflammation Nrf2->Neuroinflammation CognitiveFunction Improved Cognitive Function OxidativeStress->CognitiveFunction Neuroinflammation->CognitiveFunction

Caption: A potential signaling pathway influenced by piracetam.[8]

References

Technical Support Center: Accurate Analysis of (2-Oxopyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate analysis of (2-Oxopyrrolidin-1-yl)acetic acid, a known impurity and degradation product of Piracetam. This resource offers detailed troubleshooting for common analytical challenges, frequently asked questions, a validated experimental protocol, and key performance data to ensure reliable and reproducible results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions between the acidic analyte and the silica-based column packing.- Optimize Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of this compound (approximately 3.75) to ensure it is in its non-ionized form. The use of a buffer (e.g., phosphate buffer) is recommended to maintain a stable pH. - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups available for secondary interactions. - Lower Column Temperature: Reducing the column temperature can sometimes decrease peak tailing, although this may also increase retention time and peak width.
Poor Resolution Inadequate separation from Piracetam or other impurities.- Adjust Mobile Phase Composition: Modify the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve the resolution between closely eluting peaks. - Decrease Flow Rate: A lower flow rate can enhance separation efficiency, leading to better resolution. - Use a Longer Column or a Column with Smaller Particle Size: This increases the number of theoretical plates, resulting in sharper peaks and improved resolution.
Baseline Noise or Drift Contaminated mobile phase, detector issues, or temperature fluctuations.- Prepare Fresh Mobile Phase: Use HPLC-grade solvents and freshly prepared buffers. Filter and degas the mobile phase before use. - Clean the Detector Cell: Flush the detector flow cell with an appropriate solvent (e.g., methanol or isopropanol) to remove any contaminants. - Ensure Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature throughout the analysis.
Irreproducible Retention Times Inconsistent mobile phase preparation, inadequate column equilibration, or pump issues.- Precise Mobile Phase Preparation: Accurately measure all components of the mobile phase. If preparing a buffered mobile phase, ensure the pH is consistent between batches. - Sufficient Equilibration Time: Allow the column to equilibrate with the mobile phase for an adequate amount of time before starting the analysis, typically 10-20 column volumes. - Check Pump Performance: Ensure the HPLC pump is delivering a constant and pulse-free flow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a major impurity and a degradation product of the nootropic drug Piracetam.[1] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of Piracetam drug products.

Q2: What is a suitable analytical technique for the analysis of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and validated technique for the simultaneous determination of Piracetam and its impurities, including this compound.[2][3]

Q3: How can I prepare a sample of a bulk drug for analysis?

A3: Accurately weigh a suitable amount of the bulk drug powder, dissolve it in the mobile phase, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[2][3]

Q4: What are the typical stability issues for this compound?

A4: this compound is known to be a degradation product of Piracetam, particularly under alkaline conditions.[4][5] Therefore, it is important to consider the stability of the sample solutions. It is recommended to prepare solutions fresh daily and store them at controlled room temperature or under refrigeration if necessary.[2][3]

Q5: What are the key validation parameters for an HPLC method for this analysis?

A5: According to ICH guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][6]

Quantitative Data Summary

The following tables summarize the quantitative data from a validated RP-HPLC method for the analysis of this compound.[2]

Table 1: Linearity and Range

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound25 - 10,0000.9999

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound-25

Table 3: Accuracy (Recovery)

AnalyteConcentration LevelMean Recovery (%)
This compound80%101.5
100%100.9
120%101.2

Experimental Protocol

This section provides a detailed methodology for the RP-HPLC analysis of this compound.

1. Chromatographic Conditions:

  • Column: Nucleosil C18 (25 cm x 0.46 cm, 10 µm)[2]

  • Mobile Phase: A mixture of an aqueous solution containing 0.2 g/L of triethylamine (pH adjusted to 6.5 with phosphoric acid) and acetonitrile in a ratio of 85:15 (v/v).[2]

  • Flow Rate: 1.0 mL/min[2][3]

  • Detection: UV at 205 nm[2][3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.[2]

  • Sonicate the solution for 25 minutes to ensure complete dissolution.[2]

  • Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase.

3. Sample Solution Preparation (for Bulk Drug):

  • Accurately weigh a quantity of the Piracetam bulk drug powder and dissolve it in the mobile phase to achieve a known theoretical concentration of this compound.

  • Sonicate the solution for 30 minutes to ensure complete extraction of the analyte.[2]

  • Filter the solution through a 0.45 µm membrane filter before injection.

4. System Suitability:

  • Inject the standard solution five times and evaluate the system suitability parameters.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

5. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the concentration of this compound in the sample by comparing the peak area of the analyte in the sample solution with that of the standard solution.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (205 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_resolution Separation Issues cluster_baseline Baseline Issues start Poor Chromatographic Result peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution baseline_noise Baseline Noise/Drift? start->baseline_noise adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes use_endcapped Use End-Capped Column peak_tailing->use_endcapped Yes adjust_mobile_phase Adjust Mobile Phase Ratio poor_resolution->adjust_mobile_phase Yes change_flow_rate Decrease Flow Rate poor_resolution->change_flow_rate Yes fresh_mobile_phase Prepare Fresh Mobile Phase baseline_noise->fresh_mobile_phase Yes clean_detector Clean Detector Cell baseline_noise->clean_detector Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Overcoming challenges in the purification of (2-Oxopyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2-Oxopyrrolidin-1-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common impurities?

A1: this compound, also known as Piracetam EP Impurity D, is a polar, acidic compound. During its synthesis and storage, several impurities can arise. The most common are:

  • Hydrolysis Product: The primary degradation product is formed by the hydrolysis of the lactam ring, especially under basic conditions.

  • Synthesis-Related Impurities: Depending on the synthetic route, impurities such as pyrrolidin-2-one (Impurity A), methyl (2-oxopyrrolidin-1-yl)acetate (Impurity B), and ethyl (2-oxopyrrolidin-1-yl)acetate (Impurity C) may be present.

Impurity NameStructureOrigin
This compoundC₆H₉NO₃Target Compound
4-aminobutanoic acidC₄H₉NO₂Hydrolysis
Pyrrolidin-2-oneC₄H₇NOSynthesis Byproduct
Methyl (2-oxopyrrolidin-1-yl)acetateC₇H₁₁NO₃Synthesis Byproduct
Ethyl (2-oxopyrrolidin-1-yl)acetateC₈H₁₃NO₃Synthesis Byproduct

Q2: What are the initial steps I should take to purify crude this compound?

A2: A general workflow for the purification of this compound is as follows:

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (e.g., HPLC, NMR) Recrystallization->PurityAnalysis Troubleshoot Troubleshoot Recrystallization->Troubleshoot Oiling Out / No Crystals ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis ColumnChromatography->Troubleshoot Poor Separation PurityAnalysis->ColumnChromatography <98% Purity PureProduct Pure Product PurityAnalysis->PureProduct >98% Purity Troubleshoot->Recrystallization Adjust Solvent / Conditions Troubleshoot->ColumnChromatography Optimize Mobile Phase

Caption: General purification workflow for this compound.

Start with recrystallization as it is a simpler and more cost-effective method. If the desired purity is not achieved, proceed with column chromatography.

Troubleshooting Guide

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high impurity level, a low melting point of the compound, or a suboptimal solvent system.

Oiling_Out_Troubleshooting start Compound Oils Out reheat Reheat to dissolve the oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent slow_cool Allow to cool more slowly add_solvent->slow_cool scratch Scratch the inner surface of the flask slow_cool->scratch seed Add a seed crystal scratch->seed success Crystals Form seed->success failure Still Oils Out seed->failure change_solvent Try a different solvent or mixed-solvent system failure->change_solvent

Caption: Troubleshooting "oiling out" during recrystallization.

Solutions:

  • Re-dissolve and cool slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool to room temperature very slowly before moving it to an ice bath.

  • Use a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.

  • Change the solvent system: If the above methods fail, the solvent system may be inappropriate. Consider using a mixed solvent system. For this compound, a mixture of a polar protic solvent (like ethanol or isopropanol) and a less polar solvent (like ethyl acetate or toluene) could be effective. Water can also be used as a co-solvent with a miscible organic solvent.

Problem: No crystals form upon cooling.

Solutions:

  • Induce crystallization: Try scratching the flask or adding a seed crystal.

  • Reduce the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: If cooling to 0°C in an ice bath is not sufficient, try a dry ice/acetone bath for a short period. Be cautious as this can sometimes cause the compound to crash out as a powder, trapping impurities.

Column Chromatography Issues

Problem: Poor separation of the target compound from impurities.

Solutions:

  • Optimize the mobile phase: this compound is a polar and acidic compound. For silica gel chromatography, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. To improve the separation of acidic compounds and reduce tailing, a small amount of acetic acid or formic acid (0.1-1%) can be added to the mobile phase.

  • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.

  • Change the stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or acidic) or a reverse-phase C18 silica. For reverse-phase chromatography, a polar mobile phase like water/acetonitrile or water/methanol with a pH modifier (e.g., formic acid or trifluoroacetic acid) is typically used.

Column_Chromatography_Troubleshooting start Poor Separation adjust_polarity Adjust mobile phase polarity start->adjust_polarity gradient Use a gradient elution adjust_polarity->gradient add_modifier Add acid modifier (e.g., acetic acid) to mobile phase gradient->add_modifier change_stationary Change stationary phase (e.g., alumina, C18) add_modifier->change_stationary success Good Separation change_stationary->success

Caption: Troubleshooting poor separation in column chromatography.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that may require optimization depending on the nature and amount of impurities.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents for polar compounds include water, ethanol, isopropanol, and ethyl acetate.

    • If a single solvent is not ideal, a mixed solvent system can be used. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate. For this compound, an ethanol/ethyl acetate or water/ethanol mixture could be a good starting point.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or "good" solvent of a mixed pair) to just dissolve the solid.

    • If using a mixed solvent system, add the "poor" solvent dropwise while keeping the solution hot until a slight cloudiness persists. Then, add a few drops of the "good" solvent to clarify the solution.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

ParameterRecommended Value/Solvent
Initial Solvent ChoiceEthanol, Isopropanol, Water, Ethyl Acetate
Mixed Solvent SystemEthanol/Ethyl Acetate, Water/Ethanol
Expected Purity>95% (may vary)
Expected Recovery60-90% (highly dependent on purity and technique)
Column Chromatography Protocol

This protocol is a starting point for purification using silica gel.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase.

    • A good starting point is a mixture of ethyl acetate and hexane. Due to the polarity of the target compound, you will likely need a high proportion of ethyl acetate.

    • To improve peak shape and reduce tailing of the acidic compound, add 0.5-1% acetic acid to the mobile phase.

    • A mobile phase of 95:5:0.5 ethyl acetate/methanol/acetic acid is a plausible starting point. Adjust the ratio based on TLC results to achieve an Rf value of approximately 0.2-0.3 for the target compound.

  • Procedure:

    • Prepare the column by packing silica gel in the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Condition
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile Phase (starting point)95:5:0.5 Ethyl Acetate/Methanol/Acetic Acid
DetectionUV (if applicable) or TLC with a suitable stain
Expected Purity>98%

How to enhance the cellular uptake of (2-Oxopyrrolidin-1-yl)acetic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with (2-Oxopyrrolidin-1-yl)acetic acid and similar small hydrophilic molecules. This guide provides troubleshooting advice and detailed protocols to help you enhance the cellular uptake of your compound in in vitro models.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low cellular uptake of this compound in my cell culture experiments?

A1: Low cellular uptake of small, hydrophilic molecules like this compound is a common challenge. The primary barrier is the cell's plasma membrane, which is a lipid bilayer that inherently restricts the passage of water-soluble, charged, or polar compounds.[1][2][3] While some small molecules can enter cells through passive diffusion, this process is often inefficient for hydrophilic compounds.[1] Other potential factors include active removal from the cell by efflux pumps or limited availability of specific transporter proteins required for entry.[4][5]

Q2: What are the main strategies to enhance the in vitro cellular uptake of a hydrophilic compound?

A2: There are three primary approaches to improve the intracellular delivery of poorly permeable compounds:

  • Formulation-Based Strategies: This involves encapsulating the molecule in a delivery vehicle to facilitate its entry into the cell. Common methods include liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles.[6][7][8][9] These carriers can protect the compound and interact with the cell membrane to promote uptake, often via endocytosis.[1][10]

  • Chemical Modification (Prodrug Approach): This strategy involves temporarily modifying the chemical structure of the compound to increase its lipophilicity.[1] By masking polar functional groups, the resulting "prodrug" can more easily diffuse across the lipid membrane. Once inside the cell, cellular enzymes cleave the modifying group, releasing the active parent compound.[1]

  • Modulation of Cellular Transport: This involves leveraging or altering the cell's natural transport machinery. This can be achieved by identifying and utilizing specific uptake transporters (e.g., solute carrier (SLC) transporters) or by co-administering inhibitors of efflux pumps (e.g., P-glycoprotein), which actively remove compounds from the cell.[4][11][12]

Troubleshooting Guide: Low Intracellular Compound Concentration

This guide provides a systematic approach to diagnosing and solving issues related to poor cellular uptake.

G

Problem: My assay indicates very low intracellular levels of this compound after incubation.

Possible Cause 1: Poor Passive Permeability

The hydrophilic nature of the compound prevents efficient diffusion across the cell membrane.

Solutions:

  • Encapsulation in Nanocarriers: Formulating the compound within lipid-based or polymeric nanocarriers can significantly enhance uptake.[6][7] These particles enter cells through mechanisms like endocytosis, bypassing the need for direct membrane diffusion.[3]

  • Prodrug Synthesis: Modify the carboxylic acid group of the molecule into an ester. This increases lipophilicity, which can improve passive membrane permeability.[1]

Illustrative Data: Comparison of Enhancement Strategies

StrategyPrincipleExpected Fold Increase in Uptake (vs. Control)Key Considerations
Control (Compound in Media) Passive Diffusion1xBaseline measurement.
Liposomal Formulation Endocytosis/Membrane Fusion5x - 20xRequires formulation development; potential for cytotoxicity from lipids.[8]
Ester Prodrug Enhanced Passive Diffusion3x - 10xRequires chemical synthesis; intracellular cleavage efficiency must be confirmed.[1]
Efflux Pump Inhibition Blocks Compound Removal2x - 8xDependent on the cell line expressing the relevant efflux pump; inhibitor may have off-target effects.[12]

Note: The values presented are for illustrative purposes and actual results will vary depending on the specific compound, cell line, and experimental conditions.

Possible Cause 2: Active Efflux

The compound is being actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4]

Solutions:

  • Co-administration with Efflux Inhibitors: Perform the uptake assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[12] A significant increase in intracellular concentration compared to the control would confirm that your compound is an efflux substrate.

G

Experimental Protocols

Protocol 1: General In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the intracellular accumulation of a test compound in adherent cell cultures.

Materials:

  • Adherent cells (e.g., Caco-2, HEK293, HepG2)

  • 24-well cell culture plates

  • Test compound: this compound

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer or 0.1% Triton X-100 in PBS)

  • Analytical system for quantification (e.g., LC-MS/MS, HPLC)

  • BCA or similar protein assay kit

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10⁵ cells/well for Caco-2). Incubate for 24-48 hours (or ~21 days for Caco-2 differentiation).

  • Preparation: On the day of the experiment, aspirate the culture medium. Wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Incubation: Add 0.5 mL of transport buffer containing the desired concentration of the test compound to each well. To determine non-specific binding, include wells with a high concentration of a known inhibitor or perform the incubation at 4°C.

  • Time Course: Incubate the plate at 37°C on an orbital shaker. Collect samples at various time points (e.g., 5, 15, 30, 60 minutes) to determine uptake kinetics.

  • Termination and Washing: To stop the uptake, aspirate the drug-containing solution and immediately wash the monolayer three times with 1 mL of ice-cold PBS per well. This step is critical to remove any extracellular or non-specifically bound compound.[12]

  • Cell Lysis: Add 200 µL of lysis buffer to each well. Incubate on ice for 15 minutes with occasional agitation to ensure complete cell lysis.

  • Sample Collection: Scrape the wells to detach the cell lysate and transfer the entire volume to a microcentrifuge tube.

  • Quantification:

    • Centrifuge the lysate to pellet cell debris.

    • Analyze an aliquot of the supernatant using a validated LC-MS/MS or HPLC method to determine the concentration of the test compound.[13]

    • Use another aliquot to determine the total protein concentration using a BCA assay.

  • Data Analysis: Normalize the amount of intracellular compound to the total protein content (e.g., in pmol/mg protein). This accounts for any well-to-well variability in cell number.

Protocol 2: Preparation of a Drug-Loaded Liposomal Formulation

This protocol outlines a simple thin-film hydration method for encapsulating a hydrophilic compound.

Materials:

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Phosphate buffer (pH 7.4)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: Dissolve the lipids (e.g., DPPC and cholesterol at a 2:1 molar ratio) in chloroform in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the lipid transition temperature) under reduced pressure to evaporate the organic solvent, leaving a thin, dry lipid film on the flask wall.

  • Hydration: Add an aqueous solution of this compound in phosphate buffer to the flask. The concentration should be pre-determined.

  • Vesicle Formation: Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This process forms large, multilamellar vesicles (MLVs).

  • Size Reduction: To create smaller, more uniform vesicles, the MLV suspension must be downsized. This can be done by:

    • Sonication: Use a probe sonicator (in pulses to avoid overheating) or a bath sonicator until the milky suspension becomes clearer.

    • Extrusion: Repeatedly pass the vesicle suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This is the preferred method for generating unilamellar vesicles with a narrow size distribution.

  • Purification: Remove the unencapsulated (free) drug from the liposome suspension using dialysis or size exclusion chromatography against the phosphate buffer.

  • Characterization: Analyze the final formulation for particle size, polydispersity index (PDI), and encapsulation efficiency before use in cell culture experiments.

G

References

Technical Support Center: Optimizing Dosage for (2-Oxopyrrolidin-1-yl)acetic Acid Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (2-Oxopyrrolidin-1-yl)acetic acid, commonly known as piracetam, in efficacy studies. This resource provides troubleshooting guidance and frequently asked questions to assist in optimizing your experimental design and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage range for piracetam in preclinical and clinical studies?

A1: The dosage of piracetam varies significantly between preclinical and clinical studies. Preclinical studies in rodents typically use a range of 50 to 400 mg/kg.[1][2][3] In contrast, clinical trials in humans have explored a much broader range, from 1.2 g/day to as high as 24 g/day , with doses between 2.4 g/day and 8.0 g/day being common in studies on cognitive impairment.[4]

Q2: What are the known mechanisms of action for piracetam?

A2: Piracetam's mechanism of action is multifaceted and not fully elucidated. Proposed mechanisms include:

  • Modulation of Neurotransmitter Systems: It is thought to enhance the function of acetylcholine via muscarinic receptors and may also affect NMDA glutamate receptors, both of which are crucial for learning and memory.[5][6]

  • Increased Cell Membrane Fluidity: Piracetam may increase the permeability and fluidity of neuronal cell membranes, which can improve signal transduction.[5][6][7]

  • Neuroprotection and Enhanced Cerebral Blood Flow: It may have neuroprotective properties and has been suggested to improve blood flow and oxygen utilization in the brain.[6]

  • AMPK/SIRT-1/Nrf-2 Signaling Pathway: Recent research suggests that piracetam may ameliorate cognitive impairment by activating this pathway, which is involved in cellular energy homeostasis and antioxidant responses.[8]

Q3: How should I administer piracetam in my animal studies?

A3: In preclinical research, intraperitoneal (i.p.) injections are a common route of administration.[9] Oral administration is also used.[2] The choice of administration route should be guided by the specific research question, the desired pharmacokinetic profile, and established protocols in the field.

Q4: Are there any known issues with the purity or sourcing of piracetam for research?

A4: Yes, the purity and source of chemical compounds can impact experimental outcomes. It is crucial to obtain piracetam from a reputable supplier and to have documentation of its purity to ensure the reliability and reproducibility of your findings.[9]

Troubleshooting Guide

Problem 1: Lack of Efficacy in a Preclinical Model of Cognitive Enhancement.

  • Possible Cause: Suboptimal dosage.

    • Solution: The effective dose of piracetam can differ between various animal models and strains.[9] It is recommended to conduct a dose-response study to identify the optimal dose for your specific experimental conditions.[9]

  • Possible Cause: The animal model is not sensitive to piracetam's effects.

    • Solution: The cognitive-enhancing effects of piracetam may be more pronounced in models of cognitive impairment, such as scopolamine-induced amnesia or in aged animals, rather than in healthy, young animals.[7][9]

  • Possible Cause: Flaws in the behavioral testing protocol.

    • Solution: Carefully review and standardize your behavioral testing procedures. Ensure that all experimental groups are treated consistently and that the testing parameters are appropriate for the cognitive function being assessed.

Problem 2: Inconsistent or Conflicting Results in In Vitro Studies.

  • Possible Cause: Inappropriate cell line or primary culture.

    • Solution: Ensure that your chosen cell line expresses the necessary receptors for piracetam's proposed mechanism of action, such as AMPA receptors. Primary hippocampal or cortical neurons are often a suitable choice.[9]

  • Possible Cause: Issues with electrophysiological recordings.

    • Solution: Verify the health of your cells and the quality of your recordings. Ensure a stable baseline before applying the drug and use appropriate positive controls to confirm the responsiveness of your system.[9]

Data Presentation

Table 1: Dosage in Preclinical Efficacy Studies

Animal ModelDoses Tested (mg/kg)Route of AdministrationObserved Effects
Ts65Dn Mice (Down's Syndrome Model)75, 150, 300Intraperitoneal (i.p.)75 and 150 mg/kg/day improved performance in control mice; however, all doses prevented trial-related improvements in Ts65Dn mice.[1]
Rats (Doxorubicin-Induced Cognitive Deficits)200, 400Oral (p.o.)The 400 mg/kg dose was more effective in improving transfer latency in the elevated plus maze.[2]
Rats (Scopolamine-Induced Amnesia)52.5OralImproved cognition in the Morris water maze.[3]

Table 2: Dosage in Clinical Efficacy Studies

Participant PopulationDoses Tested ( g/day )DurationKey Findings
Older adults with cognitive impairment2.4 - 8.06 to 52 weeksMeta-analysis showed a significant improvement in clinical global impression of change compared to placebo.[4]
Healthy adults1.214 daysImproved performance in verbal learning tasks.
Adults with dyslexia and healthy students1.621 daysImproved verbal learning in both groups.[10]
Individuals with Alzheimer's disease4.8 for 4 weeks, then 2.4 for 2 weeks6 weeksImproved memory, reaction speed, and concentration.[10]
Individuals with Alzheimer's disease8.01 yearDid not result in improvement in cognitive functions but may have slowed cognitive deterioration.[4][11]
Dyslexic boys (8-13 years)3.312 weeksSignificantly enhanced reading speed and the number of words written in a timed period.[12]

Experimental Protocols

1. Preclinical Assessment of Cognitive Enhancement using the Morris Water Maze

  • Objective: To assess spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: Mice or rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Drug Administration: Piracetam or vehicle is administered at a predetermined time before each training session (e.g., 30 minutes prior).

2. Clinical Assessment of Cognitive Function

  • Objective: To evaluate the effect of piracetam on cognitive domains in human participants.

  • Methodology: A battery of standardized neuropsychological tests is administered at baseline and at various time points throughout the study.

  • Commonly Assessed Domains and Example Tests:

    • Memory: Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (WMS).

    • Attention and Executive Function: Trail Making Test (TMT), Stroop Color and Word Test.

    • Language: Boston Naming Test, Verbal Fluency tests.

  • Global Assessment: The Clinical Global Impression of Change (CGIC) scale is often used by clinicians to provide an overall rating of the patient's improvement or decline.

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical Study cluster_clinical Clinical Trial P1 Animal Model Selection (e.g., Aged or Scopolamine-treated) P2 Dose-Response Study (e.g., 50, 100, 200 mg/kg) P1->P2 P3 Chronic Dosing Regimen P2->P3 P4 Behavioral Testing (e.g., Morris Water Maze) P3->P4 P5 Data Analysis P4->P5 C1 Participant Recruitment (e.g., Cognitive Impairment) C2 Randomized Dosing (e.g., 4.8 g/day vs. Placebo) C1->C2 C3 Long-term Administration C2->C3 C4 Cognitive Assessments (at baseline and follow-up) C3->C4 C5 Statistical Analysis C4->C5

Caption: A typical experimental workflow for preclinical and clinical efficacy studies of piracetam.

signaling_pathway cluster_neurotransmitter Neurotransmitter Modulation cluster_cellular Cellular Mechanisms Piracetam Piracetam ACh Acetylcholine System (Muscarinic Receptors) Piracetam->ACh Glu Glutamate System (NMDA/AMPA Receptors) Piracetam->Glu Membrane Increased Membrane Fluidity Piracetam->Membrane AMPK AMPK Activation Piracetam->AMPK Cognition Improved Cognitive Function ACh->Cognition Glu->Cognition Membrane->Cognition SIRT1 SIRT-1 Upregulation AMPK->SIRT1 Nrf2 Nrf-2 Upregulation SIRT1->Nrf2 Nrf2->Cognition

Caption: Proposed signaling pathways for the cognitive-enhancing effects of piracetam.

References

Resolving inconsistencies in experimental results involving (2-Oxopyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Oxopyrrolidin-1-yl)acetic acid. Our aim is to help resolve inconsistencies in experimental results and provide a deeper understanding of the compound's potential biological activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relationship to Piracetam?

This compound, also known as 2-oxo-1-pyrrolidineacetic acid, is a chemical compound with the molecular formula C6H9NO3.[1][2] It is known as "Piracetam EP Impurity D," indicating it is a recognized impurity in the synthesis of Piracetam.[1][2] Piracetam is a well-known nootropic agent and a cyclic derivative of the neurotransmitter GABA.[3][4] Given their structural similarity, the biological activities and experimental behavior of this compound may share commonalities with Piracetam.

Q2: What are the known or suspected biological targets of this compound?

While direct studies on this compound are limited, based on its structural similarity to Piracetam and other racetam compounds, the primary suspected targets are ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Piracetam and its analogs have been shown to act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity, learning, and memory.[5][6][7] There is also evidence that some pyrrolidine-containing compounds can interact with nicotinic acetylcholine receptors (nAChRs), which could be a secondary or off-target effect.[8][9][10]

Q3: We are observing significant batch-to-batch variability in our experiments. What could be the cause?

Batch-to-batch inconsistency is a common issue with synthesized compounds and can stem from the synthesis and purification processes. Minor changes in reaction conditions can lead to different impurity profiles, and the presence of residual solvents or starting materials can interfere with biological assays.

Troubleshooting Steps:

  • Rigorous Analytical Characterization: It is crucial to perform thorough analytical testing on each new batch of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and structure of the compound.

  • Standardized Purification Protocol: Employ a consistent and robust purification protocol for every synthesis to minimize variations in impurity profiles.

  • Impurity Identification: If feasible, identify and quantify the major impurities in each batch. This can help determine if a specific impurity is contributing to the observed variability in biological activity.

Q4: The potency of our compound appears to fluctuate between experiments. What experimental parameters should we investigate?

The observed bioactivity of a compound can be highly sensitive to experimental conditions. Several factors related to the compound's physicochemical properties and the assay conditions can influence its apparent potency.

Troubleshooting Steps:

  • Solubility: Poor solubility is a frequent cause of inconsistent results. Ensure that this compound is fully dissolved in the assay buffer at the concentrations being tested. It is advisable to experimentally determine the compound's solubility in your specific assay medium.

  • Stability: The compound may degrade over time, especially when in solution. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Assess the stability of the compound in your experimental buffer over the time course of the assay.

  • Assay Conditions: Variations in pH, temperature, incubation time, and cell passage number can all contribute to inconsistent results. Meticulously control and document all assay parameters.

Troubleshooting Guides

Inconsistent Results in Neuronal Viability/Neuroprotection Assays

Issue: High variability or lack of a clear dose-response in assays designed to measure the neuroprotective effects of this compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Density Ensure a consistent cell seeding density across all wells and plates. Visually inspect cells for proper morphology and viability before initiating the experiment. Use cells within a consistent and low passage number range.[11][12]
Inconsistent Insult The method used to induce neuronal damage (e.g., glutamate, hydrogen peroxide, oligomeric Aβ) must be applied consistently. Optimize the concentration and exposure time of the neurotoxic insult to achieve a consistent level of cell death (typically 50-70%) in control wells.
Compound Precipitation Visually inspect the assay plate for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or reducing the highest tested concentration.
Assay Endpoint Timing The timing of the viability measurement (e.g., using MTT, LDH, or Calcein-AM assays) is critical. The optimal time point will depend on the specific neurotoxic insult and the mechanism of action of the compound. Perform a time-course experiment to determine the ideal endpoint.[13][14][15][16]
Plate Edge Effects The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile media or buffer.
Unexpected Results in AMPA Receptor Functional Assays

Issue: Lack of potentiation or inconsistent enhancement of AMPA receptor-mediated currents or calcium influx in the presence of this compound.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Low Compound Potency This compound, similar to Piracetam, may be a weak modulator of AMPA receptors.[5] Ensure that a sufficiently high concentration range is being tested.
AMPA Receptor Subunit Composition The subunit composition (e.g., GluA1, GluA2, GluA3, GluA4) and splice variants (flip/flop) of the AMPA receptors in your experimental system can influence the efficacy of allosteric modulators.[6] Characterize the subunit expression in your cell line or primary culture.
Assay Sensitivity The assay may not be sensitive enough to detect subtle modulation. For electrophysiological recordings, ensure low noise and a stable baseline. For calcium imaging assays, optimize the dye loading and use a sensitive detector.
Receptor Desensitization AMPA receptors can rapidly desensitize upon agonist binding. The timing of compound application relative to the agonist is critical. Pre-incubation with this compound before agonist application is typically required for positive allosteric modulators.
Off-Target Effects The compound may have effects on other ion channels or receptors that could mask or counteract its effects on AMPA receptors. Consider performing counter-screens against other relevant targets, such as nicotinic acetylcholine receptors.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, based on expected activities for a Piracetam-like compound. This data is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Neuroprotective Activity

AssayInsultCell TypeEC50 (µM)Max Protection (%)
MTT AssayGlutamate (100 µM)Primary Cortical Neurons50 - 20060 - 80
LDH Release AssayH2O2 (50 µM)SH-SY5Y Cells> 20040 - 60
Calcein-AMOligomeric Aβ (1 µM)iPSC-derived Neurons100 - 50050 - 70

Table 2: Hypothetical AMPA Receptor Modulation

AssayAgonistReceptor SubtypeEC50 (µM)Max Potentiation (%)
ElectrophysiologyAMPA (10 µM)GluA2/3100 - 500120 - 150
Calcium ImagingGlutamate (30 µM)Endogenous (neurons)> 500110 - 130
Radioligand Binding[3H]AMPARat Brain MembranesNo significant effectN/A

Experimental Protocols

Protocol 1: Neuronal Viability Assay (MTT)

This protocol outlines a method for assessing the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations.

  • Compound Incubation: Pre-incubate the neurons with varying concentrations of this compound for 1-2 hours.

  • Neurotoxic Insult: Add glutamate to a final concentration of 100 µM to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: AMPA Receptor Functional Assay (Calcium Imaging)

This protocol describes a method to assess the positive allosteric modulatory effect of this compound on AMPA receptors using a fluorescent calcium indicator.

  • Cell Plating: Plate HEK293 cells stably expressing the desired AMPA receptor subunits (e.g., GluA2/3) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 5-10 minutes.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescent plate reader with appropriate excitation and emission wavelengths.

  • Agonist Injection: Inject a sub-maximal concentration of AMPA (e.g., EC20) into the wells.

  • Signal Detection: Immediately begin recording the fluorescence signal over time to capture the calcium influx.

  • Data Analysis: Calculate the peak fluorescence response and normalize it to the baseline. Compare the response in the presence of the compound to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Compound Preparation (Stock & Dilutions) pre_incubation Pre-incubation with This compound compound_prep->pre_incubation cell_culture Cell Culture (Primary Neurons or Cell Lines) cell_culture->pre_incubation stimulus Stimulus Addition (e.g., Neurotoxin or Agonist) pre_incubation->stimulus incubation Incubation stimulus->incubation measurement Measurement (e.g., Absorbance, Fluorescence) incubation->measurement data_analysis Data Analysis (Dose-Response Curves) measurement->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A generalized workflow for in vitro experiments with this compound.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_interpretation Interpretation start Inconsistent Experimental Results purity Check Batch Purity (HPLC, MS, NMR) start->purity cell_health Check Cell Health & Passage Number start->cell_health solubility Verify Solubility in Assay Medium purity->solubility stability Assess Stability of Solutions solubility->stability positive_control Analyze Positive/Negative Controls stability->positive_control reagents Verify Reagent Concentrations & Quality cell_health->reagents protocol Review Protocol for Consistency (Timing, Temperature, etc.) reagents->protocol protocol->positive_control statistical_analysis Re-evaluate Statistical Analysis positive_control->statistical_analysis hypothesis Consider Alternative Hypotheses (e.g., Off-Target Effects) statistical_analysis->hypothesis

Caption: A logical workflow for troubleshooting inconsistent experimental data.

ampa_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds na_influx Na+ Influx ampa_receptor->na_influx Opens Channel depolarization Depolarization na_influx->depolarization Leads to compound This compound (Positive Allosteric Modulator) compound->ampa_receptor Modulates

Caption: A simplified signaling pathway of AMPA receptor modulation.

References

Validation & Comparative

Comparative Analysis of the Neuroprotective Effects of (2-Oxopyrrolidin-1-yl)acetic acid and Piracetam

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

This guide provides a detailed comparative analysis of the neuroprotective effects of piracetam and its structurally related compound, (2-Oxopyrrolidin-1-yl)acetic acid. While piracetam has been the subject of extensive research, establishing a profile as a neuroprotective agent, there is a significant lack of publicly available experimental data on the neuroprotective properties of this compound, which is identified as an impurity of piracetam (Piracetam EP Impurity D). Consequently, a direct, data-driven comparison of their performance is not currently feasible.

This document will present the well-documented neuroprotective effects of piracetam, including experimental data, protocols, and known signaling pathways. It will also explore the limited existing information on derivatives of this compound to offer a potential, albeit indirect, perspective on its possible neuroprotective capabilities.

Piracetam: An Established Neuroprotective Agent

Piracetam is a nootropic drug known for its cognitive-enhancing effects and has demonstrated neuroprotective properties in a variety of preclinical models. Its mechanism of action is believed to be multifactorial, involving the enhancement of neuronal plasticity, reduction of oxidative stress, and modulation of neuroinflammation.

Quantitative Data on the Neuroprotective Effects of Piracetam

The following table summarizes key quantitative findings from various experimental studies on piracetam's neuroprotective effects.

Experimental ModelTreatmentKey Quantitative ResultsReference
In Vitro
6-Hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y cellsPiracetamSignificantly protected against 6-OHDA-induced cytotoxicity and attenuated DNA damage.[1]
Cocaine-induced epigenetic modifications in primary astrocytesCo-exposure with Piracetam (10 µM)Restored the mRNA expression of DNMT-1, DNMT-3A, and DNMT-3B to control levels.[2]
Glutamate-induced neurotoxicity in SH-SY5Y cellsPiracetam-memantine conjugate (0.032 µM, 0.16 µM, 0.8 µM, and 4 µM)Significantly improved cell viability.[3]
In Vivo
Lipopolysaccharide (LPS)-induced neuroinflammation in ratsPiracetamOffered significant protection against LPS-induced oxidative and inflammatory parameters.[4]
Permanent Middle Cerebral Artery Occlusion (pMCAO) in male ratsPiracetam (250 and 500 mg/kg, i.p.)Resulted in an approximately 50% reduction in infarction volume.
Experimental Protocols for Assessing Piracetam's Neuroprotective Effects

1. In Vitro Neuroprotection Assay: 6-OHDA-Induced Toxicity in SH-SY5Y Cells [1]

  • Objective: To evaluate the protective effect of piracetam against a neurotoxin-induced cell death model relevant to Parkinson's disease.

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Procedure:

    • Cells are cultured in a suitable medium and seeded in multi-well plates.

    • Cells are treated with 6-hydroxydopamine (6-OHDA) to induce neurotoxicity.

    • In parallel, cells are co-treated with 6-OHDA and various concentrations of piracetam.

    • After a 24-hour incubation period, cell viability is assessed using the MTT assay, which measures mitochondrial enzyme activity.

    • DNA damage can be quantified using the comet assay.

  • Endpoint: Percentage of cell viability and extent of DNA damage compared to control and 6-OHDA-only treated cells.

2. In Vivo Neuroprotection Model: LPS-Induced Neuroinflammation in Rats [4]

  • Objective: To assess the anti-inflammatory and antioxidant effects of piracetam in a model of neuroinflammation.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Neuroinflammation is induced by intracerebroventricular (ICV) injection of lipopolysaccharide (LPS).

    • A treatment group receives piracetam administration prior to and following the LPS injection.

    • After a specific period, animals are euthanized, and brain tissue (e.g., hippocampus, prefrontal cortex) is collected.

    • Biochemical analyses are performed on the brain tissue to measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and inflammation (e.g., cytokine levels like IL-6, TNF-α).

  • Endpoint: Levels of oxidative stress and inflammatory markers in the piracetam-treated group compared to the LPS-only group.

Signaling Pathways Implicated in Piracetam's Neuroprotective Action

Piracetam is thought to exert its neuroprotective effects through the modulation of several intracellular signaling pathways, most notably the AMPK/SIRT-1/Nrf-2 pathway, which plays a crucial role in cellular stress response and antioxidant defense.

piracetam_pathway Piracetam Piracetam AMPK AMPK Activation Piracetam->AMPK SIRT1 SIRT1 Upregulation AMPK->SIRT1 Nrf2 Nrf-2 Activation SIRT1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress & Neuroinflammation Antioxidant_Enzymes->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection experimental_workflow Compound This compound InVitro In Vitro Neurotoxicity Models (e.g., H2O2, Glutamate, Aβ) Compound->InVitro CellViability Cell Viability Assays (MTT, LDH) InVitro->CellViability OxidativeStress Oxidative Stress Markers (ROS, MDA) InVitro->OxidativeStress Inflammation Anti-inflammatory Assays (Cytokine levels in microglia) InVitro->Inflammation InVivo In Vivo Models of Neurological Disease (e.g., Stroke, Alzheimer's) InVitro->InVivo Behavioral Behavioral Tests (Cognitive function) InVivo->Behavioral Histology Histological Analysis (Neuronal loss) InVivo->Histology Mechanism Mechanism of Action Studies (Signaling pathway analysis) InVivo->Mechanism Comparison Direct Comparison with Piracetam Mechanism->Comparison

References

A Head-to-Head Comparison of Synthetic Routes for (2-Oxopyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Oxopyrrolidin-1-yl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a head-to-head comparison of the most common routes, offering an objective analysis of their performance supported by experimental data. The selection of an optimal synthetic strategy is crucial for efficiency, scalability, and cost-effectiveness in research and drug development.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: Alkylation of 2-Pyrrolidinone & Hydrolysis
Starting Materials Benzyl (2-oxopyrrolidin-1-yl)acetate, Pd/C, Hydrogen2-Pyrrolidinone, Ethyl chloroacetate, Sodium Methoxide, Acid/Base for hydrolysis
Number of Steps 1 (from benzyl ester)2
Overall Yield ~100%[1]~70-80% (estimated)
Reaction Conditions Room temperature, Hydrogen balloon[1]Alkylation: 60-70°C; Hydrolysis: Reflux
Key Reagents Palladium on carbon, Hydrogen gasSodium methoxide, Ethyl chloroacetate
Advantages High yield, Clean reaction, Mild conditionsReadily available and inexpensive starting materials
Disadvantages Requires preparation of the benzyl ester precursor, Use of flammable hydrogen gas and precious metal catalystTwo-step process, Moderate overall yield, Use of strong base

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1_Catalytic_Hydrogenation start Benzyl (2-oxopyrrolidin-1-yl)acetate reagents + H2, Pd/C in Methanol start->reagents product This compound reagents->product caption Route 1: Catalytic Hydrogenation

Caption: Catalytic Hydrogenation of Benzyl Ester.

Route_2_Alkylation_and_Hydrolysis start 2-Pyrrolidinone reagents1 + Sodium Methoxide + Ethyl Chloroacetate start->reagents1 intermediate Ethyl (2-oxopyrrolidin-1-yl)acetate reagents1->intermediate reagents2 + Acid/Base (Hydrolysis) intermediate->reagents2 product This compound reagents2->product caption Route 2: Alkylation and Hydrolysis

Caption: Alkylation of 2-Pyrrolidinone followed by Hydrolysis.

Experimental Protocols

Route 1: Catalytic Hydrogenation of Benzyl (2-oxopyrrolidin-1-yl)acetate

This one-step method involves the debenzylation of the corresponding benzyl ester to yield the desired carboxylic acid.

Experimental Procedure:

  • Benzyl (2-oxopyrrolidin-1-yl)acetate (1.0 mmol, 233 mg) is dissolved in methanol (5 mL) at room temperature (23 °C).[1]

  • 10 wt% Palladium on carbon (Pd/C) catalyst (100 mg) is added to the solution.[1]

  • The reaction mixture is deoxygenated using a vacuum pump and then placed under a hydrogen atmosphere, typically using a hydrogen-filled balloon.[1]

  • The reaction is stirred for 3 hours.[1]

  • Upon completion, the mixture is filtered through a pad of diatomaceous earth, which is subsequently washed with methanol (100 mL).[1]

  • The combined filtrates are concentrated under reduced pressure to afford this compound.[1]

Reported Yield: 100%[1]

Route 2: Alkylation of 2-Pyrrolidinone followed by Hydrolysis

This two-step synthesis begins with the N-alkylation of 2-pyrrolidinone with an ester of a haloacetic acid, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl (2-oxopyrrolidin-1-yl)acetate

  • A solution of sodium methoxide is prepared by dissolving sodium in methanol.

  • 2-Pyrrolidinone (1.0 eq) is added to the sodium methoxide solution to form the sodium salt of 2-pyrrolidinone.

  • Ethyl chloroacetate (1.0 eq) is then added to the reaction mixture.

  • The mixture is heated and stirred for several hours.

  • The resulting product, ethyl 2-pyrrolidoneacetate, is isolated and purified.

Reported Yield (Step 1): 76%

Step 2: Hydrolysis of Ethyl (2-oxopyrrolidin-1-yl)acetate

A specific high-yield protocol for this step was not found in the initial search. Generally, this involves heating the ester with an acid or base in an aqueous solution, followed by neutralization and extraction of the carboxylic acid.

Head-to-Head Comparison

Route 1: Catalytic Hydrogenation

This method stands out for its exceptionally high yield and the mild reaction conditions employed. The reaction is clean, and the product is obtained in high purity after a simple filtration and concentration. However, the primary drawback is the necessity of preparing the benzyl ester precursor, which adds an additional step to the overall synthesis. Furthermore, the use of palladium, a precious metal catalyst, and flammable hydrogen gas can be considerations for cost and safety, particularly on a large scale.

Route 2: Alkylation of 2-Pyrrolidinone and Hydrolysis

The main advantage of this route lies in the use of readily available and inexpensive starting materials: 2-pyrrolidinone and ethyl chloroacetate. This makes it an economically attractive option for large-scale production. However, it is a two-step process, and the overall yield is likely to be lower than that of the catalytic hydrogenation route. The use of a strong base like sodium methoxide requires careful handling. The overall efficiency of this route is highly dependent on the yield of the hydrolysis step, for which detailed, high-yield protocols are less commonly reported.

Conclusion for the Target Audience

For researchers in a laboratory setting where high purity and yield are paramount for subsequent steps, and where the precursor is available or can be synthesized, the catalytic hydrogenation of benzyl (2-oxopyrrolidin-1-yl)acetate (Route 1) is an excellent choice. Its near-quantitative yield and clean reaction profile simplify purification and ensure a high-quality product.

For professionals in drug development and process chemistry, where scalability and cost of goods are major drivers, the alkylation of 2-pyrrolidinone followed by hydrolysis (Route 2) presents a more economically viable pathway. While the overall yield may be lower, the low cost of starting materials can offset this for industrial-scale synthesis. Further optimization of the hydrolysis step would be crucial to maximize the efficiency of this route.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, balancing the need for high yield and purity against considerations of cost, scale, and available resources.

References

Cross-Validation of Analytical Methods for the Quantification of (2-Oxopyrrolidin-1-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common analytical methods for the quantification of (2-Oxopyrrolidin-1-yl)acetic acid, a key impurity and metabolite of Piracetam. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and cross-validating appropriate analytical techniques. This document outlines the experimental protocols and presents a comparative summary of performance data for three widely used methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Analytical Method Cross-Validation

Cross-validation is a critical process in bioanalytical method development that establishes the equivalency of two or more distinct analytical methods.[1][2][3] This is essential when data is generated across different laboratories, using different analytical platforms, or when a method is updated or changed during the lifecycle of a drug development program.[1][4] The goal is to ensure that the data generated is reliable and can be compared, irrespective of the method used. A typical cross-validation study involves analyzing the same set of samples with the different methods and statistically comparing the results.[3]

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for this purpose.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (r²) >0.995>0.999>0.998
Lower Limit of Quantification (LLOQ) ~100 ng/mL~0.1-1 ng/mL~5-10 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%RSD) <15%<15%<15%
Selectivity ModerateHighHigh
Matrix Effect Low to ModerateHigh (can be mitigated)Moderate to High (can be mitigated)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline the fundamental steps for each of the compared techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore.

  • Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma, urine) with a solvent like acetonitrile or methanol, followed by centrifugation and filtration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[5]

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with known concentrations of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences and concentrate the analyte.[2][6]

  • Chromatographic Conditions:

    • Column: C18 or HILIC column with smaller particle size for faster analysis (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution similar to HPLC-UV but often with volatile buffers like ammonium formate or ammonium acetate.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.[6]

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

  • Sample Preparation and Derivatization: Extraction from the biological matrix followed by a chemical derivatization step to increase volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient to ensure separation of the analyte from other components.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Quantification: Based on the peak area ratio of the analyte to an internal standard against a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Filtration Centrifuge->Filter HPLC HPLC Separation Filter->HPLC UV UV Detection HPLC->UV Data Data Acquisition UV->Data Quantify Peak Area vs. Calibration Curve Data->Quantify

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Extraction SPE or LLE Sample->Extraction Evaporate Evaporation Extraction->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MSMS MS/MS Detection (MRM) LC->MSMS Data Data Acquisition MSMS->Data Quantify Peak Area Ratio vs. Calibration Curve Data->Quantify

Caption: LC-MS/MS Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Extraction Extraction Sample->Extraction Derivatize Derivatization Extraction->Derivatize GC GC Separation Derivatize->GC MS MS Detection (SIM) GC->MS Data Data Acquisition MS->Data Quantify Peak Area Ratio vs. Calibration Curve Data->Quantify

Caption: GC-MS Experimental Workflow.

Cross-Validation Logical Framework

The process of cross-validating two analytical methods follows a structured approach to ensure a robust comparison.

CrossValidation_Logic cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion MethodA Validated Method A (e.g., HPLC-UV) MethodB Validated Method B (e.g., LC-MS/MS) Samples Spiked QC Samples & Incurred Study Samples AnalysisA Analyze with Method A Samples->AnalysisA AnalysisB Analyze with Method B Samples->AnalysisB ResultsA Results from Method A AnalysisA->ResultsA ResultsB Results from Method B AnalysisB->ResultsB Stats Statistical Analysis (% Difference, Bland-Altman) ResultsA->Stats ResultsB->Stats Equivalence Assess Method Equivalence (Within Acceptance Criteria) Stats->Equivalence

Caption: Cross-Validation Logical Flow.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. HPLC-UV provides a cost-effective and robust solution for routine analysis where high sensitivity is not paramount. GC-MS, with the need for derivatization, can be a viable alternative. However, for applications demanding the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the superior method. Successful cross-validation between these methods is achievable with careful planning and execution of the experimental protocols, ensuring data integrity and comparability across different analytical platforms.

References

Bridging the Gap: An In Vitro vs. In Vivo Correlation Analysis of Piracetam's Nootropic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Oxopyrrolidin-1-yl)acetic acid, identified primarily as a degradation product of Piracetam (Piracetam EP Impurity D), lacks sufficient published data on its independent biological activity to form a direct in vitro versus in vivo correlation. This guide, therefore, pivots to its parent compound, Piracetam , a well-researched nootropic agent. By examining the extensive data available for Piracetam, we can effectively illustrate the principles of in vitro-in vivo correlation (IVIVC), providing a valuable framework for understanding the translational journey of a neuroactive compound from laboratory assays to preclinical and clinical studies.

This comparison guide provides an objective analysis of Piracetam's performance in both laboratory settings and living organisms, supported by experimental data.

In Vitro Activity of Piracetam: Mechanistic Insights at the Cellular Level

Piracetam's in vitro activity has been explored across various cellular models to elucidate its mechanism of action. Key findings point towards its influence on mitochondrial function, cell membrane properties, and neurotransmitter systems.

Quantitative In Vitro Data for Piracetam
Assay TypeCell Line/SystemConcentration RangeKey FindingReference
Mitochondrial Membrane Potential (MMP) PC12 cells0.1 mM - 1 mMConcentration-dependent protection against Aβ-induced MMP reduction.[1][1]
ATP Levels SH-SY5Y cells1 mMSlight elevation of ATP levels under normal conditions.[2][2]
Membrane Fluidity Hippocampal membranes (AD patients)Not specifiedEnhanced hydrocarbon core fluidity.[3][3]
High-Affinity Choline Uptake (HACU) Rat hippocampus300 mg/kg i.p. (ex vivo)Increased HACU rate.[4][4]
AMPA Receptor Binding GluA2 and GluA3 ligand-binding domainNot specifiedBinds to multiple sites on the dimer interface.[5][5]
Cytokine Production (IL-1β) Carrageenin-stimulated rat pawNot specifiedInhibition of IL-1β production.[6][6]
Experimental Protocols: In Vitro Assays

Mitochondrial Membrane Potential (MMP) Assay:

  • Cell Line: PC12 cells.

  • Treatment: Cells are treated with fibrillar Aβ1-42 for 24 hours to induce mitochondrial dysfunction. Piracetam is added 30 minutes after the insult at concentrations ranging from 0.1 mM to 1 mM.

  • Measurement: MMP is measured using the fluorescent dye Rhodamine 123 (R123). The dye accumulates in mitochondria based on the membrane potential. Fluorescence is quantified using a fluorescence reader at excitation/emission wavelengths of 490/535 nm.[1][7]

ATP Level Determination:

  • Cell Line: SH-SY5Y cells.

  • Treatment: Cells are seeded in a 96-well plate and incubated with 1 mM Piracetam for 72 hours.

  • Measurement: ATP levels are determined using a bioluminescence assay based on the luciferase reaction, which produces light from ATP and luciferin. The emitted light, proportional to the ATP concentration, is measured with a multilabel plate reader.[2]

In Vivo Efficacy of Piracetam: Cognitive Enhancement and Neuroprotection

In vivo studies in animal models and human clinical trials have demonstrated Piracetam's potential to improve cognitive function, particularly in contexts of neurological impairment.

Quantitative In Vivo Data for Piracetam
Animal Model/Study PopulationDosage RangeAdministration RouteKey FindingReference
Ts65Dn mouse model of Down's syndrome 75-150 mg/kg/dayIntraperitoneal (i.p.)Improved performance in Morris water maze for control mice; mixed results for Ts65Dn mice.[8][8]
LPS-induced neuroinflammation in rats 200 mg/kgNot specifiedAttenuated cognitive impairment and reduced IL-6 and Aβ levels in the hippocampus.[9][9]
Chronic cerebral hypoperfusion in rats 600 mg/kg/day for 30 daysOralMarkedly improved memory impairment and attenuated neuronal damage.[10][11][10][11]
Aged mice (18 months) 500 mg/kg/day for 2 weeksOralElevated muscarinic cholinergic receptor density by 30-40% in the frontal cortex.[12][12]
Adults with memory impairment (meta-analysis) VariousOralOdds Ratio for improvement of 3.35 (95% CI: 2.70-4.17) compared to placebo.[13][13]
Doxorubicin-induced cognitive deficits in rats 400 mg/kgOralIncreased entries into the novel arm of the Y-maze.[14][14]
Experimental Protocols: In Vivo Studies

Morris Water Maze for Spatial Learning and Memory:

  • Animal Model: Ts65Dn and euploid control mice.

  • Treatment: Daily intraperitoneal injections of Piracetam (75, 150, or 300 mg/kg) for 4 weeks.

  • Procedure: Mice are tested in a circular pool of water with a hidden platform. The time taken to find the platform (escape latency) over several trials is recorded as a measure of spatial learning. Memory retention is assessed by a probe trial where the platform is removed, and the time spent in the target quadrant is measured.[8]

LPS-Induced Neuroinflammation Model:

  • Animal Model: Rats.

  • Treatment: Intracerebroventricular injection of lipopolysaccharide (LPS) to induce neuroinflammation. Piracetam (200 mg/kg) is administered to assess its protective effects.

  • Assessment: Cognitive function is evaluated using behavioral tests like the Y-maze. Biochemical analyses of brain tissue are performed to measure levels of inflammatory markers (e.g., IL-6) and amyloid-beta (Aβ).[9]

Signaling Pathways and Mechanistic Overview

Piracetam's mechanism of action is multifaceted, involving modulation of neurotransmitter systems and cellular bioenergetics.

Piracetam's Proposed Mechanism of Action

piracetam_mechanism cluster_membrane Cell Membrane cluster_neurotransmitter Neurotransmitter Systems cluster_mitochondria Mitochondrial Function Piracetam Piracetam MembraneFluidity ↑ Membrane Fluidity Piracetam->MembraneFluidity Restores MitoFunction ↑ Mitochondrial Membrane Potential ↑ ATP Production Piracetam->MitoFunction Improves Cholinergic ↑ Cholinergic Transmission (↑ Receptor Density) MembraneFluidity->Cholinergic Glutamatergic Modulation of AMPA & NMDA Receptors MembraneFluidity->Glutamatergic CognitiveEnhancement Cognitive Enhancement Neuroprotection Cholinergic->CognitiveEnhancement Glutamatergic->CognitiveEnhancement MitoFunction->CognitiveEnhancement

Caption: Proposed mechanisms of Piracetam's nootropic action.

Experimental Workflow: From In Vitro to In Vivo Assessment

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation In Vitro-In Vivo Correlation CellCulture Cell Culture (e.g., PC12, SH-SY5Y) BiochemicalAssays Biochemical Assays (MMP, ATP, Receptor Binding) CellCulture->BiochemicalAssays Treatment with Piracetam DataAnalysis Data Analysis & Correlation BiochemicalAssays->DataAnalysis Mechanistic Insights AnimalModels Animal Models of Cognitive Impairment BehavioralTests Behavioral Testing (e.g., Morris Water Maze) AnimalModels->BehavioralTests Treatment with Piracetam Histology Histological & Biochemical Analysis of Brain Tissue BehavioralTests->Histology Histology->DataAnalysis Physiological Effects ClinicalTrials Human Clinical Trials DataAnalysis->ClinicalTrials Inform Clinical Development

Caption: A generalized workflow for the evaluation of a nootropic agent.

Correlation and Conclusion

The in vitro data for Piracetam provides a mechanistic basis for its observed in vivo effects. The enhancement of mitochondrial function and ATP production in cell-based assays aligns with the neuroprotective effects seen in animal models of neuronal stress and injury.[1][2][10][11] The modulation of cholinergic and glutamatergic receptor systems in vitro corresponds to the improvements in learning and memory observed in behavioral studies.[4][12][13]

However, a direct quantitative correlation between in vitro potency and in vivo efficacy is not always straightforward. For instance, the concentrations of Piracetam used in some in vitro studies may be higher than the plasma concentrations achieved in vivo. This highlights the importance of considering pharmacokinetic and pharmacodynamic factors when translating in vitro findings to a whole-organism context.

References

Benchmarking the safety profile of (2-Oxopyrrolidin-1-yl)acetic acid against other nootropics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of (2-Oxopyrrolidin-1-yl)acetic acid, commonly known as Noopept, against other prominent nootropics: Piracetam, Aniracetam, and Modafinil. The information presented is intended to assist researchers and drug development professionals in making informed decisions by providing a side-by-side look at key safety parameters, supported by available preclinical and clinical data.

Executive Summary

This compound (Noopept) and the racetam-class nootropics, Piracetam and Aniracetam, generally exhibit a favorable safety profile with a low incidence of mild side effects. Modafinil, a wakefulness-promoting agent, also demonstrates good tolerability, though it carries a slightly different side effect profile. This guide delves into the quantitative toxicological data, common adverse effects observed in clinical settings, and the methodologies behind these findings.

Quantitative Safety Profile Comparison

The following table summarizes the key quantitative safety data for the selected nootropics. It is important to note that direct comparison of LD50 values should be done with caution due to variations in animal models and study designs.

NootropicChemical NameAnimal ModelRoute of AdministrationLD50Common Side Effects (Incidence)
This compound (Noopept) N-phenylacetyl-L-prolylglycine ethyl esterRabbitOral>100 mg/kg (No irreversible pathologic changes observed over 6 months)[1]Headache, Fatigue, Irritability (Incidence not specified in most studies, generally reported as mild and infrequent)[2]
Piracetam 2-oxo-1-pyrrolidine acetamideRatOral~8-10 g/kgGenerally well-tolerated; may include anxiety, insomnia, drowsiness, and agitation. A comparative study noted 1.8-fold more side effects with 1200mg Piracetam relative to 20mg Noopept.[3][4]
Aniracetam 1-(4-methoxybenzoyl)-2-pyrrolidinoneNot explicitly foundOralNot explicitly found (Generally regarded as having low toxicity)Well-tolerated in clinical trials. Most common adverse events reported were unrest, anxiety, uneasiness, and insomnia, which were considered mild.[2][5]
Modafinil 2-[(diphenylmethyl)sulfinyl]acetamideRatOral>1250 mg/kg[6]Headache (up to 34%), Nausea (up to 11%), Anxiety (5-10%), Insomnia (5-10%), Dizziness (5-10%), Diarrhea (5-10%), Rhinitis (5-10%)[6][7][8][9][10]

Detailed Experimental Protocols

The determination of acute oral toxicity, often expressed as the LD50 (median lethal dose), is a standardized procedure in toxicology. The methodologies for the cited LD50 values are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guideline 420, 423, or 425)

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, young adult rats or mice of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle, with free access to food and water, except for a brief fasting period before dosing.

Procedure:

  • Dosing: The test substance is administered in a single dose via oral gavage. The volume administered is kept as low as possible.

  • Dose Levels: A series of graded doses are administered to different groups of animals. The number of animals per group and the dose selection depend on the specific OECD guideline being followed (e.g., Fixed Dose Procedure, Acute Toxic Class Method, or Up-and-Down Procedure).

  • Observation Period: Animals are observed for a period of 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior. Mortality is recorded, and the time of death is noted.

  • Data Analysis: The LD50 is calculated using statistical methods, representing the dose at which 50% of the animals are expected to die.

Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (those that died during the test and those euthanized at the end).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks related to the safety assessment of nootropics.

Comparative Safety Assessment Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment Acute Toxicity Acute Toxicity Chronic Toxicity Chronic Toxicity Acute Toxicity->Chronic Toxicity Genotoxicity Genotoxicity Chronic Toxicity->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Phase I (Safety) Phase I (Safety) Carcinogenicity->Phase I (Safety) Phase II (Efficacy & Side Effects) Phase II (Efficacy & Side Effects) Phase I (Safety)->Phase II (Efficacy & Side Effects) Phase III (Long-term Safety) Phase III (Long-term Safety) Phase II (Efficacy & Side Effects)->Phase III (Long-term Safety) Post-marketing Surveillance Post-marketing Surveillance Phase III (Long-term Safety)->Post-marketing Surveillance Literature Review Literature Review Literature Review->Acute Toxicity

Caption: Workflow for assessing the safety of a new nootropic compound.

Decision Tree for Nootropic Safety Profile Nootropic Candidate Nootropic Candidate High LD50? High LD50? Nootropic Candidate->High LD50? Mild Side Effect Profile? Mild Side Effect Profile? High LD50?->Mild Side Effect Profile? Yes Further Investigation Required Further Investigation Required High LD50?->Further Investigation Required No Low Abuse Potential? Low Abuse Potential? Mild Side Effect Profile?->Low Abuse Potential? Yes Mild Side Effect Profile?->Further Investigation Required No Favorable Safety Profile Favorable Safety Profile Low Abuse Potential?->Favorable Safety Profile Yes Low Abuse Potential?->Further Investigation Required No

Caption: A simplified decision tree for evaluating the safety of a nootropic.

Conclusion

Based on the available data, this compound (Noopept), Piracetam, and Aniracetam demonstrate a high safety margin, particularly in preclinical studies, with generally mild and infrequent side effects reported in clinical settings. Modafinil also has a well-established safety profile but is associated with a higher incidence of certain side effects such as headache and nausea. For researchers and drug development professionals, the choice of a nootropic for further investigation will depend on the specific therapeutic goals and the acceptable risk-benefit ratio. The data presented in this guide serves as a foundational resource for these critical evaluations.

References

Reproducibility of Research on the Biological Effects of (2-Oxopyrrolidin-1-yl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2-Oxopyrrolidin-1-yl)acetic acid , more commonly known as Piracetam , is a well-known nootropic agent that has been studied for its potential cognitive-enhancing effects. This guide provides a comparative analysis of the published research on the biological effects of Piracetam and several other nootropic compounds, with a focus on the reproducibility and consistency of these findings. This objective overview is intended for researchers, scientists, and drug development professionals to facilitate informed decisions and future research directions.

Introduction to this compound (Piracetam)

Piracetam is a cyclic derivative of the neurotransmitter GABA (gamma-aminobutyric acid). Since its synthesis, a significant body of research has investigated its mechanisms of action and clinical efficacy. The primary reported biological effects of Piracetam include modulation of neurotransmitter systems, enhancement of cell membrane fluidity, and neuroprotective properties. However, the reproducibility of these findings and the consistency of its clinical benefits have been subjects of ongoing discussion within the scientific community.

Core Biological Effects and Their Reproducibility

The biological effects of Piracetam and its alternatives are multifaceted. This section delves into the key reported mechanisms of action, presenting the available quantitative data and assessing the consistency of the research findings.

Modulation of Cholinergic and Glutamatergic Systems

A primary hypothesis for Piracetam's nootropic effects revolves around its influence on the cholinergic and glutamatergic neurotransmitter systems, which are crucial for learning and memory.

Piracetam: Research suggests that Piracetam may enhance cholinergic neurotransmission. However, studies on its effect on high-affinity choline uptake (HACU), a rate-limiting step in acetylcholine synthesis, have yielded inconsistent results. Some studies report an increase in HACU, while others show no significant effect[1][2]. Regarding the glutamatergic system, Piracetam has been shown to be a positive allosteric modulator of AMPA receptors, which could enhance synaptic plasticity. Crystallographic studies have identified a unique binding site for Piracetam on AMPA receptors, distinct from other modulators like aniracetam[3][4]. However, its potency as an AMPA modulator is considered weak[3].

Alternative Compounds:

  • Aniracetam: Consistently reported to be a more potent positive modulator of AMPA receptors than Piracetam[5][6]. It has been shown to increase the release of acetylcholine in the hippocampus[7][8][9][10].

  • Oxiracetam: Studies indicate that Oxiracetam can enhance acetylcholine release in the hippocampus[7]. It is also suggested to act on the glutamatergic system, similar to other racetams[11][12].

  • Pramiracetam: Research consistently points to its significant enhancement of high-affinity choline uptake (HACU) in the hippocampus, thereby increasing acetylcholine synthesis and release[1][13][14].

  • Noopept: This dipeptide derivative of Piracetam is reported to have a higher potency. Its mechanism is thought to involve both cholinergic and glutamatergic systems, though detailed comparative studies on receptor modulation are less abundant than for the racetams[15][16][17].

  • Fasoracetam: This compound is reported to modulate both metabotropic glutamate receptors (mGluRs) and the GABAergic system, distinguishing it from the primary cholinergic and ionotropic glutamate receptor focus of other racetams[18]. It has also been shown to upregulate GABA-B receptors[19].

Quantitative Data Summary: Cholinergic and Glutamatergic Effects

CompoundReported EffectQuantitative Data (Example)Consistency of Findings
Piracetam Increased High-Affinity Choline Uptake (HACU)Ineffective at 100 and 500 mg/kg IP in rats[1].Inconsistent
Positive AMPA Receptor ModulationBinds to GluA2 and GluA3 subunits[11].Consistent, but weak effect
Aniracetam Increased Acetylcholine Release+58% in rat hippocampus at 100 mg/kg orally[7].Consistent
Positive AMPA Receptor ModulationPotent modulator, enhances AMPA-stimulated Ca2+ influx[6].Consistent
Oxiracetam Increased Acetylcholine Release+63% in rat hippocampus at 100 mg/kg IP[7].Consistent
Pramiracetam Increased High-Affinity Choline Uptake (HACU)Effective at 44 and 88 mg/kg IP in rats[1].Consistent
Noopept Cholinergic and Glutamatergic ModulationEffective concentrations for neuroprotection in the nanomolar to micromolar range[20].Generally consistent, less direct receptor data
Fasoracetam mGluR and GABA-B Receptor ModulationUpregulates GABA-B receptor density[19].Consistent in preclinical models

Experimental Protocol: High-Affinity Choline Uptake (HACU) Assay

This protocol provides a general framework for assessing the effect of nootropic compounds on HACU in rat hippocampal synaptosomes.

  • Animal Preparation: Male Sprague-Dawley rats are sacrificed, and the hippocampus is rapidly dissected and placed in ice-cold sucrose solution (0.32 M).

  • Synaptosome Preparation: The tissue is homogenized in sucrose solution and centrifuged to obtain a crude synaptosomal pellet.

  • HACU Assay: The synaptosomal suspension is pre-incubated with the test compound (e.g., Pramiracetam) at various concentrations. The uptake reaction is initiated by adding radiolabeled choline (e.g., [³H]-choline).

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 4 minutes) to measure the initial rate of uptake.

  • Termination and Measurement: The reaction is stopped by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of choline taken up by the synaptosomes, is measured using liquid scintillation counting.

  • Data Analysis: Specific HACU is calculated by subtracting non-specific uptake (measured in the presence of a known inhibitor like hemicholinium-3) from the total uptake.

HACU_Workflow cluster_prep Synaptosome Preparation cluster_assay HACU Assay cluster_analysis Data Analysis Rat_Brain Rat_Brain Hippocampus Hippocampus Rat_Brain->Hippocampus Dissection Homogenate Homogenate Hippocampus->Homogenate Homogenization Synaptosomes Synaptosomes Homogenate->Synaptosomes Centrifugation Pre_incubation Pre_incubation Synaptosomes->Pre_incubation Add Test Compound Incubation Incubation Pre_incubation->Incubation Add [3H]-choline Filtration Filtration Incubation->Filtration Stop Reaction Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Measure Radioactivity Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Calculate Specific Uptake

Experimental workflow for the High-Affinity Choline Uptake (HACU) assay.
Enhancement of Membrane Fluidity

Another proposed mechanism for Piracetam's action is its ability to increase the fluidity of cell membranes, which can facilitate neurotransmission and other cellular processes.

Piracetam: Studies using techniques like fluorescence anisotropy and ³¹P nuclear magnetic resonance have shown that Piracetam can increase membrane fluidity, particularly in aged or damaged membranes[21][22]. This effect is thought to be due to the interaction of Piracetam with the polar head groups of phospholipids[21].

Alternative Compounds: The effect on membrane fluidity is less consistently reported for other racetams, with the primary focus of their research being on receptor modulation. However, it is plausible that other members of the racetam family share this property to some extent.

Experimental Protocol: Membrane Fluidity Measurement using a Fluorescent Probe

A common method to assess membrane fluidity involves the use of fluorescent probes that are sensitive to the microenvironment of the lipid bilayer.

  • Cell Culture and Treatment: A suitable cell line (e.g., neuronal cells) is cultured and treated with the test compound (e.g., Piracetam) for a specified duration.

  • Labeling with Fluorescent Probe: The cells are then incubated with a lipophilic fluorescent probe, such as Laurdan or a pyrene-based probe, which incorporates into the cell membranes.

  • Fluorescence Measurement: The fluorescence emission spectrum of the probe is measured using a spectrofluorometer or a confocal microscope.

  • Data Analysis: The ratio of fluorescence intensity at two different emission wavelengths is calculated. A shift in this ratio indicates a change in membrane fluidity. For example, with Laurdan, a blue shift in the emission maximum indicates a decrease in membrane fluidity (more ordered), while a red shift indicates an increase in fluidity (more disordered).

Membrane_Fluidity_Pathway Piracetam Piracetam Phospholipid_Bilayer Phospholipid_Bilayer Piracetam->Phospholipid_Bilayer Interacts with polar heads Increased_Fluidity Increased_Fluidity Phospholipid_Bilayer->Increased_Fluidity Enhanced_Neurotransmission Enhanced_Neurotransmission Increased_Fluidity->Enhanced_Neurotransmission Improved_Cellular_Function Improved_Cellular_Function Increased_Fluidity->Improved_Cellular_Function

Proposed mechanism of Piracetam's effect on membrane fluidity.
Neuroprotective Effects

Many nootropic compounds are reported to possess neuroprotective properties, shielding neurons from various insults.

Piracetam: Piracetam has been shown to have neuroprotective effects in models of hypoxia and oxidative stress. It can improve mitochondrial function following oxidative stress[23].

Alternative Compounds:

  • Aniracetam: Exhibits neuroprotective effects, potentially through the reduction of oxidative stress and promotion of brain-derived neurotrophic factor (BDNF)[5].

  • Oxiracetam: Has demonstrated neuroprotective effects by reducing microglial activation and inflammation in models of Alzheimer's disease[24][25]. It can also ameliorate neuronal damage in models of vascular dementia[26].

  • Noopept: Shows potent neuroprotective effects against glutamate toxicity and amyloid-beta-induced damage[16][17][20][27].

Quantitative Data Summary: Neuroprotective Effects

CompoundNeuroprotective ModelReported EffectQuantitative Data (Example)Consistency of Findings
Piracetam Oxidative StressImproved mitochondrial membrane potentialNearly complete recovery at 500 µM in vitro[23].Consistent
Aniracetam Ischemic StrokeReduced infarct percentageSignificant reduction at 50 mg/kg i.p. in rats[28].Consistent
Oxiracetam Aβ-induced NeurotoxicityRescued reduction in cell viabilitySignificant rescue of HT22 cell viability[24].Consistent
Noopept Glutamate ToxicityImproved neuronal survivalEffective in a concentration range of 10⁻¹¹–10⁻⁵ M in vitro[20].Consistent

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate Toxicity

This protocol outlines a method to assess the neuroprotective effects of a compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., HT-22 hippocampal neurons).

  • Cell Culture: HT-22 cells are plated in 96-well plates and allowed to adhere overnight.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Noopept) for a specified period (e.g., 24 hours).

  • Glutamate Exposure: Glutamate is added to the wells (excluding the control group) to induce excitotoxicity.

  • Incubation: The cells are incubated with glutamate for a duration sufficient to cause significant cell death (e.g., 24 hours).

  • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group (not exposed to glutamate). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

Neuroprotection_Workflow Start Start Plate_Cells Plate HT-22 Cells Start->Plate_Cells Pre_treat Pre-treat with Test Compound Plate_Cells->Pre_treat Add_Glutamate Induce Excitotoxicity with Glutamate Pre_treat->Add_Glutamate Incubate Incubate for 24h Add_Glutamate->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Analyze_Data Calculate % Viability vs. Control Assess_Viability->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro neuroprotection assay against glutamate toxicity.

Conclusion

The research on the biological effects of this compound (Piracetam) and its alternatives reveals a complex and multifaceted landscape. While a number of biological effects have been reported, the consistency and reproducibility of these findings vary.

  • Piracetam's effects on cholinergic and glutamatergic systems are reported, but the evidence for its potency and consistency is mixed. Its impact on membrane fluidity appears to be a more consistently observed phenomenon.

  • Aniracetam, Oxiracetam, and Pramiracetam show more consistent effects on specific aspects of the cholinergic and glutamatergic systems, with Pramiracetam being particularly noted for its robust effect on high-affinity choline uptake.

  • Noopept stands out for its high potency and consistent neuroprotective effects in preclinical models.

  • Fasoracetam presents a different mechanistic profile, primarily targeting metabotropic glutamate and GABA-B receptors.

For researchers and drug development professionals, this comparative guide highlights the need for rigorous, standardized experimental protocols to enhance the reproducibility of findings in the field of nootropics. Future research should focus on direct, head-to-head comparative studies to elucidate the relative potencies and specific mechanisms of these compounds, ultimately paving the way for more targeted and effective therapeutic applications.

References

Navigating Neurotransmission: A Comparative Guide to Alternatives for Studying GABAergic and Glutamatergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay of GABAergic and glutamatergic pathways is paramount. While (2-Oxopyrrolidin-1-yl)acetic acid, commonly known as Noopept, has been a tool in this exploration, a diverse array of alternative compounds offers more specific and potent modulation of these critical neurotransmitter systems. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform your research.

At a Glance: Comparative Efficacy of Noopept and its Alternatives

The following table summarizes the quantitative data for this compound (Noopept) and its alternatives, highlighting their primary targets and potencies in modulating GABAergic and glutamatergic pathways.

CompoundPrimary Target(s)Affinity/Potency (Kᵢ, IC₅₀, EC₅₀)Primary Effect
This compound (Noopept) AMPA Receptors, Neurotrophic Factors (NGF, BDNF)Data on direct receptor binding is limited. Increases expression of NGF and BDNF.[1][2][3]Positive Allosteric Modulator / Neurotrophic Enhancer
Racetam Analogs
PiracetamAMPA ReceptorsLow affinity binding to multiple sites on the AMPA receptor dimer interface.[4][5][6][7]Positive Allosteric Modulator
AniracetamAMPA Receptors, NMDA ReceptorsModulates NMDA receptors at nanomolar concentrations (EC₅₀ ≤ 0.1 µM) and AMPA receptors at micromolar concentrations.[8]Positive Allosteric Modulator
Unifiram (DM232)AMPA ReceptorsEnhances AMPA receptor-dependent currents with an EC₅₀ of approximately 27 nM in rat hippocampal slices.[9]Potent Cognition Enhancer
Sunifiram (DM235)AMPA and NMDA ReceptorsEnhances NMDA receptor-dependent long-term potentiation at concentrations of 10-100 nM.[3]Potent Cognition Enhancer
NMDA Receptor Antagonists
KetamineNMDA Receptors (PCP site)Kᵢ = 0.18–4.9 µM; IC₅₀ = 0.43– 8.2 µM.[2]Non-competitive Antagonist
MemantineNMDA Receptors (PCP site)Low to moderate affinity; IC₅₀ reported to be similar to ketamine in some studies.[10][11]Uncompetitive (Open-channel) Antagonist
GABA-A Receptor Positive Allosteric Modulators (PAMs)
DiazepamGABA-A Receptors (Benzodiazepine site)High affinity; specific Kᵢ values vary with receptor subtype.Positive Allosteric Modulator
PhenobarbitalGABA-A ReceptorsPotentiates GABA response with an EC₅₀ of 94 µM (in the presence of 1 µM GABA). Direct activation at higher concentrations (EC₅₀ = 3.0 mM).[12]Positive Allosteric Modulator

Delving into Mechanisms: Signaling Pathways and Experimental Workflows

To visualize the complex interactions of these compounds with their targets, the following diagrams illustrate the key signaling pathways and experimental workflows.

GABAergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Synthesis & Packaging GABA_Released GABA_Vesicle->GABA_Released Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA_Released->GABA_A_Receptor Binds Cl_influx Cl⁻ Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization PAMs GABA-A PAMs (e.g., Diazepam, Phenobarbital) PAMs->GABA_A_Receptor Allosteric Modulation (Enhances GABA effect)

Diagram 1: GABAergic Signaling Pathway and the Action of Positive Allosteric Modulators (PAMs).

Glutamatergic_Signaling cluster_presynaptic_glut Presynaptic Terminal cluster_synaptic_cleft_glut Synaptic Cleft cluster_postsynaptic_glut Postsynaptic Neuron Glut_Vesicle Glutamate Vesicle Glut_Released Glut_Vesicle->Glut_Released Release AMPA_Receptor AMPA Receptor (Na⁺ Channel) Glut_Released->AMPA_Receptor Binds NMDA_Receptor NMDA Receptor (Ca²⁺ Channel) Glut_Released->NMDA_Receptor Binds Depolarization Depolarization (Excitation) AMPA_Receptor->Depolarization Ca_Influx Ca²⁺ Influx (Second Messenger Signaling) NMDA_Receptor->Ca_Influx Depolarization->NMDA_Receptor Removes Mg²⁺ block Racetams Racetams (e.g., Piracetam, Aniracetam) Racetams->AMPA_Receptor Positive Allosteric Modulation NMDA_Antagonists NMDA Antagonists (e.g., Ketamine, Memantine) NMDA_Antagonists->NMDA_Receptor Block Channel

Diagram 2: Glutamatergic Signaling Highlighting the Roles of AMPA and NMDA Receptors and Modulatory Compounds.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Whole-Cell Patch Clamp Electrophysiology cluster_expression Neurotrophic Factor Expression Analysis (e.g., Northern Blot) Tissue_Prep 1. Prepare tissue homogenate (e.g., brain cortex) Incubation 2. Incubate homogenate with radiolabeled ligand and test compound Tissue_Prep->Incubation Separation 3. Separate bound and free ligand (e.g., filtration) Incubation->Separation Quantification 4. Quantify radioactivity Separation->Quantification Analysis_Binding 5. Calculate Kᵢ or IC₅₀ Quantification->Analysis_Binding Cell_Prep 1. Prepare cell culture or brain slice Patch 2. Form a giga-ohm seal between pipette and cell membrane Cell_Prep->Patch Record 3. Record ionic currents in response to agonist and modulator application Patch->Record Analysis_Electro 4. Analyze changes in current amplitude, kinetics, and frequency Record->Analysis_Electro Treatment 1. Treat cell culture or animal with test compound (e.g., Noopept) RNA_Extraction 2. Extract total RNA from hippocampus or cortex Treatment->RNA_Extraction Blotting 3. Separate RNA by gel electrophoresis and transfer to a membrane RNA_Extraction->Blotting Hybridization 4. Hybridize with a labeled probe for NGF or BDNF mRNA Blotting->Hybridization Detection 5. Detect and quantify the -labeled mRNA Hybridization->Detection

Diagram 3: Generalized Experimental Workflows for Key Assays.

In-Depth Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of these compounds.

Radioligand Binding Assay for NMDA Receptor Antagonists

This protocol is adapted from methods used to determine the binding affinity of non-competitive antagonists to the NMDA receptor.

  • 1. Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

    • Wash the membrane pellet by resuspension and centrifugation multiple times in fresh buffer.

    • Resuspend the final pellet in the assay buffer.

  • 2. Binding Assay:

    • In a multi-well plate, add the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled standard antagonist.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • 3. Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • 4. Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulators

This protocol describes the recording of AMPA receptor-mediated currents to assess the effects of positive allosteric modulators.[11][13][14]

  • 1. Slice Preparation or Cell Culture:

    • Prepare acute brain slices (e.g., hippocampus) from rodents or use cultured neurons expressing AMPA receptors.

    • Maintain the slices or cells in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂.

  • 2. Patch-Clamp Recording:

    • Under a microscope, approach a neuron with a glass micropipette filled with an internal solution.

    • Apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Clamp the cell membrane at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

  • 3. Drug Application and Data Acquisition:

    • Record baseline AMPA receptor-mediated EPSCs, which can be spontaneous or evoked by electrical stimulation of afferent fibers.

    • Perfuse the slice or culture with the AMPA receptor modulator (e.g., Aniracetam) at various concentrations.

    • Record the changes in the amplitude, frequency, and decay kinetics of the EPSCs in the presence of the modulator.

    • To confirm the currents are mediated by AMPA receptors, a specific antagonist (e.g., NBQX) can be applied at the end of the experiment.

  • 4. Data Analysis:

    • Measure the peak amplitude, rise time, and decay time constant of the EPSCs before and after drug application.

    • Construct dose-response curves to determine the EC₅₀ of the modulator's effect on current amplitude or decay time.

Northern Blot Analysis for Neurotrophic Factor Expression

This protocol is based on the methodology used to assess the effect of Noopept on NGF and BDNF mRNA expression in the rat hippocampus.[1][2]

  • 1. Animal Treatment and Tissue Collection:

    • Administer the test compound (e.g., Noopept) or a vehicle control to rats.

    • At a specified time after treatment, euthanize the animals and dissect the hippocampus and/or cerebral cortex.

    • Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.

  • 2. RNA Extraction and Quantification:

    • Extract total RNA from the brain tissue using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).

    • Quantify the RNA concentration and assess its purity using spectrophotometry.

  • 3. Gel Electrophoresis and Blotting:

    • Separate the RNA samples by size using agarose gel electrophoresis under denaturing conditions.

    • Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane (Northern blotting).

    • Fix the RNA to the membrane by UV cross-linking or baking.

  • 4. Hybridization and Detection:

    • Prepare a labeled DNA or RNA probe specific for the mRNA of the neurotrophic factor of interest (e.g., NGF or BDNF).

    • Incubate the membrane with the labeled probe under conditions that allow for specific hybridization.

    • Wash the membrane to remove any unbound probe.

    • Detect the signal from the hybridized probe using autoradiography or a chemiluminescent substrate, depending on the label used.

  • 5. Data Analysis:

    • Quantify the intensity of the bands corresponding to the target mRNA using densitometry.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or actin) to control for variations in RNA loading.

    • Compare the normalized expression levels between the treated and control groups to determine the effect of the compound.

Conclusion

The study of GABAergic and glutamatergic pathways is essential for advancing our understanding of neuroscience and developing novel therapeutics. While this compound (Noopept) has its merits, a range of alternatives offers more targeted and potent modulation of these systems. Racetam analogs, NMDA receptor antagonists, and GABA-A receptor PAMs each present unique profiles of action. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can make more informed decisions in selecting the appropriate tools to investigate the complex and crucial roles of GABA and glutamate in the central nervous system.

References

Safety Operating Guide

Proper Disposal of (2-Oxopyrrolidin-1-yl)acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed, step-by-step guidance for the safe and compliant disposal of (2-Oxopyrrolidin-1-yl)acetic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This compound is classified as a skin and eye irritant and may cause respiratory irritation; therefore, proper handling and disposal are paramount.

Immediate Safety Considerations

Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate safety protocol is designed to minimize exposure and mitigate potential hazards.

Hazard ClassificationRequired Personal Protective Equipment (PPE)First Aid Measures
Skin Irritant (H315) Chemical-resistant gloves (e.g., nitrile), lab coat.IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Serious Eye Irritant (H319) Safety goggles or face shield.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
May Cause Respiratory Irritation (H335) Use in a well-ventilated area or with a fume hood. If dust is present, a NIOSH-approved respirator is recommended.IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

In case of a spill: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand. Collect the contaminated absorbent into a sealed, properly labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Chemical Hazard and Incompatibility Profile

Understanding the chemical properties of this compound is crucial for safe storage and disposal. Incompatible materials must be segregated to prevent dangerous chemical reactions.

PropertyData
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Products Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Treat all solid and solutions containing this compound as hazardous waste.

    • Segregate this waste stream from incompatible materials, particularly strong oxidizing agents, strong bases, and reactive metals.

  • Container Selection and Labeling:

    • Use a dedicated, chemically compatible, and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Waste Accumulation and Storage:

    • Keep the waste container securely sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to transport the hazardous waste yourself.

    • The final disposal must be conducted at an approved and licensed waste disposal facility.[1]

Visualizing the Disposal Workflow

To ensure clarity and procedural accuracy, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.

Figure 1: Decision Pathway for Disposal start Waste Generation (this compound) is_hazardous Is it hazardous waste? start->is_hazardous yes Yes is_hazardous->yes  Always 'Yes' for this compound dispose_trash Dispose in regular trash/sewer? treat_hazardous Treat as Hazardous Waste no No dispose_trash->treat_hazardous  Correct Path improper Improper Disposal (Non-compliant) dispose_trash->improper  Incorrect Path proper Follow Institutional Disposal Protocol treat_hazardous->proper Figure 2: Operational Workflow for Disposal cluster_lab Laboratory Procedures cluster_ehs EHS Coordination cluster_disposal Final Disposal A 1. Segregate Waste (Avoid Oxidizers) B 2. Use Labeled, Sealed Waste Container A->B C 3. Store in Designated Satellite Area B->C D 4. Schedule Waste Pickup with EHS C->D E 5. EHS Transports to Central Facility D->E F 6. Transport to Approved Disposal Facility E->F

References

Personal protective equipment for handling (2-Oxopyrrolidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling (2-Oxopyrrolidin-1-yl)acetic acid in a research and drug development environment. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Specific target organ toxicity — Single exposure (Category 3) : May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before beginning any work with this compound to identify potential hazards and implement appropriate control measures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. Proper selection and use of PPE is the primary defense against chemical exposure.

Protection Type Equipment Purpose
Eye and Face Protection Safety glasses with side-shields or safety goggles.[4][5] A face shield may be required for splash hazards.[5]To protect eyes from splashes and dust.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[6][7] A chemical-resistant lab coat or apron.[5][6]To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust or vapors are generated.[1][6][7]To protect against the inhalation of harmful dust, fumes, or vapors.
Foot Protection Closed-toe shoes.[6]To protect feet from spills.

Operational Plan

A strict operational plan is essential for maintaining a safe laboratory environment.

1. Engineering Controls:

  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Ventilation: Ensure the laboratory is well-ventilated.[5][8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[5][6]

2. Procedural Guidance:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases.[1] The container should be kept tightly closed.[1] Recommended storage temperatures can vary, with some sources suggesting +4°C and others room temperature.[9][10]

  • Handling:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Avoid breathing dust, fumes, or vapors.[1][2]

    • Prevent contact with skin and eyes.[6]

    • Wash hands thoroughly with soap and water after handling the compound.[1]

  • Spill Management:

    • Small Spills (<1 L):

      • Alert personnel in the immediate vicinity.[6][8]

      • Wearing appropriate PPE, contain the spill using an absorbent material or a spill kit.[6]

      • Slowly neutralize the acid with a suitable base, such as sodium bicarbonate, working from the outside of the spill inward.[6][8]

      • Once neutralized (pH 6-8), absorb the residue with an inert material and place it in a designated hazardous waste container.[6]

    • Large Spills (>1 L):

      • Evacuate the area immediately.[8]

      • Contact the emergency response team for your institution.[8]

3. First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of the chemical and its container to an approved waste disposal plant.[1]

  • Contaminated Materials:

    • All materials contaminated with the acid, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[6]

  • Container Rinsing:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[6]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response a Conduct Risk Assessment b Don Appropriate PPE a->b c Verify Fume Hood Functionality b->c f Handle in Fume Hood c->f Proceed if safe d Receive and Inspect Chemical e Store in Designated Cool, Dry, Ventilated Area d->e e->f g Weigh/Transfer Compound f->g n Spill Occurs f->n p Exposure Occurs f->p h Clean Work Area g->h k Segregate Contaminated Waste g->k i Doff PPE h->i j Wash Hands Thoroughly i->j l Dispose of in Labeled Hazardous Waste Container k->l m Arrange for Waste Pickup l->m o Follow Spill Management Protocol n->o q Administer First Aid p->q

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Oxopyrrolidin-1-yl)acetic acid
Reactant of Route 2
(2-Oxopyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.